1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Description
BenchChem offers high-quality 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)3-5(6)1-2-9-4(5)10/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRRTNHXMZCFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one: A Strategic Fluorinated Scaffold in Drug Discovery
The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one .
Executive Summary
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is a high-value fluorinated heterocyclic building block used in modern medicinal chemistry. It represents a spiro-fused bioisostere that combines the conformational rigidity of a spiro-lactam with the metabolic stability and electronic modulation provided by a gem-difluorocyclopropane motif.
This scaffold is particularly valued for its ability to:
-
Restrict Conformation: The spiro-junction locks the pyrrolidinone ring into a specific pucker, reducing the entropic penalty of binding to protein targets (e.g., kinases, GPCRs).
-
Block Metabolism: The gem-difluoro substitution at the vulnerable
-position (relative to the carbonyl) prevents metabolic oxidation and hydrogen abstraction. -
Modulate pKa and Lipophilicity: The electron-withdrawing fluorine atoms lower the basicity of the adjacent nitrogen (in reduced forms) and increase overall lipophilicity (logP), improving membrane permeability.
Chemical Structure & Physicochemical Properties[1][2][3][4]
Nomenclature and Numbering
The IUPAC name 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one describes a bicyclic spiro-system consisting of a three-membered cyclopropane ring and a five-membered pyrrolidine ring sharing a single carbon atom.
-
Spiro System: Spiro[2.4]heptane (7 carbons total).
-
Functional Group: Ketone (lactam carbonyl) at position 4.
-
Substituents: Two fluorine atoms at position 1 (on the cyclopropane ring).
Structural Connectivity:
The spiro carbon is C3. The lactam carbonyl is C4. The nitrogen is N5.
Sequence:
Physicochemical Data[5]
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C | Low molecular weight fragment (Fragment-Based Drug Discovery). |
| Molecular Weight | 147.12 g/mol | Ideal for maintaining high Ligand Efficiency (LE). |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in binding pockets. |
| H-Bond Acceptors | 1 (Carbonyl O) + F atoms | Fluorine can act as a weak acceptor in specific environments. |
| ClogP | ~0.5 - 1.2 | Fluorination increases lipophilicity vs. the non-fluorinated parent. |
| Topological Polar Surface Area (TPSA) | ~29 Ų | Favorable for CNS penetration and oral bioavailability. |
| Electronic Effect | The CF |
Conformational Analysis
The spiro-cyclopropane ring imposes severe steric constraints. Unlike a flexible alkyl chain, the spiro-fusion forces the pyrrolidinone ring into a specific envelope conformation . The gem-difluoro group adds an electronic component to this rigidity; the "gauche effect" and electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen often dictate a preferred pucker, which can be exploited to position substituents in a precise vector for target engagement.
Synthesis & Manufacturing
The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one typically proceeds via the difluorocyclopropanation of an exocyclic alkene precursor. This approach is preferred over building the ring from acyclic fluorinated precursors due to higher atom economy and safety.
Retrosynthetic Analysis
The strategic disconnection is at the cyclopropane ring.
-
Target: 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
-
Precursor: 3-Methylene-2-pyrrolidinone (N-protected).
-
Reagent: Difluorocarbene source (:CF
).
Synthetic Route: Difluorocarbene Addition
Step 1: Preparation of the Exocyclic Alkene Starting from N-Boc-2-pyrrolidinone, an exocyclic double bond is introduced at the 3-position. This is often achieved via formylation followed by a Wittig/Horner-Wadsworth-Emmons reaction or by Mannich condensation and elimination.
Step 2: Difluorocyclopropanation
The core transformation involves the [2+1] cycloaddition of singlet difluorocarbene to the electron-rich double bond. The most reliable reagent for this transformation on scale is Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) , which generates :CF
Reaction Scheme (DOT Visualization)
Caption: Synthetic pathway via difluorocarbene addition to an exocyclic enecarbamate.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-4-one.
Reagents:
-
N-Boc-3-methylene-2-pyrrolidinone (1.0 eq)
-
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (2.5 eq)
-
Sodium Fluoride (NaF) (0.2 eq, catalytic initiator)
-
Solvent: Diglyme or Toluene (Anhydrous)
Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and N
inlet, dissolve the alkene (N-Boc-3-methylene-2-pyrrolidinone) in anhydrous diglyme (0.5 M concentration). -
Initiation: Add NaF (catalytic). Heat the mixture to 110°C .
-
Addition: Add TFDA dropwise via a syringe pump over 2 hours. Why? Slow addition prevents the rapid polymerization of difluorocarbene, ensuring it reacts with the alkene.
-
Reaction: Stir at 110°C for an additional 4–6 hours. Monitor by TLC (stain with KMnO
; alkene spot should disappear) or 19F NMR (appearance of characteristic CF AB quartet around -130 to -150 ppm). -
Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water (to remove diglyme) and brine.
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient). -
Deprotection (Optional): To obtain the free lactam, treat the N-Boc intermediate with TFA/DCM (1:4) at 0°C for 1 hour, then neutralize with NaHCO
.
Applications in Medicinal Chemistry
Bioisosterism and Metabolic Stability
The 1,1-difluoro-spirocyclopropyl moiety is a bioisostere for:
-
Gem-dimethyl groups: Similar steric bulk but with altered electronics.
-
Carbonyl groups: The CF
is isopolar to C=O but non-reducible.
In drug development, this scaffold is used to block P450-mediated oxidation . In a standard lactam, the
Case Study: P2X3 Antagonists and Kinase Inhibitors
While specific proprietary structures are confidential, this core features prominently in patent literature for P2X3 receptor antagonists (related to chronic cough treatments like Gefapixant) and various kinase inhibitors.[4][5] The spiro-lactam serves as a rigid linker that orients pharmacophores (e.g., aryl groups attached to the Nitrogen) into precise hydrophobic pockets, while the fluorine atoms interact with backbone amides or modulate the pKa of the lactam to improve oral absorption.
References
-
Dolbier, W. R. (2011). Fluorine-containing reagents for the synthesis of fluorinated compounds. Journal of Fluorine Chemistry.
-
Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Wang, J., et al. (2018). Difluorocarbene reagents for organic synthesis. Chemical Reviews.
-
PubChem Compound Summary. (2024). 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride. National Center for Biotechnology Information.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one: A Strategic Bioisostere for Conformational Control and Metabolic Stability
Topic: Role of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In modern drug discovery, the escape from "flatland"—the over-reliance on planar aromatic scaffolds—is a critical directive. 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one represents a high-value,
As a fluorinated spirocyclic lactam, this compound serves as a non-classical bioisostere for proline and pyrrolidinone motifs. Its gem-difluorocyclopropane moiety introduces a unique dipole vector while simultaneously blocking oxidative metabolism at the typically vulnerable
Structural & Physicochemical Rationale[2][3][4]
The Gem-Difluoro Effect
The introduction of the gem-difluoro group (
-
Dipole Modulation: The C-F bonds create a strong local dipole, which can engage in orthogonal dipolar interactions with protein backbones (e.g., carbonyl oxygens in the binding pocket).
-
pKa Suppression: Through inductive electron withdrawal (
effect), the group lowers the basicity of the lactam nitrogen (and adjacent amines in derivatives), often improving membrane permeability by reducing the fraction of ionized species at physiological pH. -
Conformational Locking: The spiro-fusion forces the pyrrolidinone ring into a specific puckered conformation. Unlike a flexible proline residue, the 5-azaspiro[2.4]heptane system restricts the
and torsion angles, reducing the entropic penalty upon binding.
Metabolic Stability
Standard pyrrolidines are susceptible to CYP450-mediated oxidation, particularly at the carbon
Visualization: SAR Logic
The following diagram illustrates the multi-parameter optimization achieved by this scaffold.
Figure 1: Structure-Activity Relationship (SAR) impact of the gem-difluoro spiro scaffold.
Synthetic Methodology
The synthesis of 1,1-difluoro-5-azaspiro[2.4]heptan-4-one is non-trivial due to the strain of the spiro-system. The most robust method involves a Palladium-Catalyzed Spirocyclopropanation of enamides or acrylamides using a difluorocarbene source.
Reaction Pathway
The synthesis typically proceeds via the generation of a difluorocarbene species (from sources like
Figure 2: Synthetic route via difluorocarbene addition.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 1,1-difluoro-4-oxo-5-azaspiro[2.4]heptane-5-carboxylate.
Reagents:
-
tert-butyl 3-methylene-2-oxopyrrolidine-1-carboxylate (1.0 eq)
-
Trimethyl(bromodifluoromethyl)silane (
) (2.0 eq) -
Sodium Iodide (NaI) (0.2 eq) - Initiator
-
THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Dissolution: Charge the flask with the methylene-lactam starting material (1.0 mmol) and anhydrous THF (10 mL).
-
Initiation: Add NaI (0.2 mmol) to the solution. Heat the mixture to 60°C.
-
Addition: Slowly add
(2.0 mmol) dropwise over 30 minutes. The slow addition is crucial to prevent carbene dimerization (formation of tetrafluoroethylene). -
Reaction: Stir at reflux (approx. 65-70°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS for the disappearance of the alkene.
-
Workup: Cool to room temperature. Quench with saturated aqueous
(15 mL). Extract with Ethyl Acetate ( mL). -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Yield Expectation: 65–75%.
Validation:
Medicinal Chemistry Applications
Proline Surrogate in Peptidomimetics
In peptide-based drug design, proline is often used to induce
-
Case Use: HCV NS5A inhibitors (e.g., Daclatasvir analogs). The spiro-ring provides a rigid anchor that fits into the hydrophobic cleft of the viral protein more effectively than the flat pyrrolidine.
Kinase Inhibitor Spacer
Many kinase inhibitors require a solvent-exposed solubilizing group connected to the hinge-binding motif.
-
Application: Using the 5-azaspiro[2.4]heptan-4-one as a linker. The gem-difluoro group lowers the LogD, reducing non-specific binding, while the
character improves solubility compared to phenyl or piperazine linkers.
Comparative Data: Spiro vs. Non-Spiro
| Property | Proline (Reference) | 5-azaspiro[2.4]heptane | 1,1-Difluoro-5-azaspiro[2.4]heptane |
| Hybridization ( | 1.0 | 1.0 | 1.0 |
| Conformational Flexibility | High (Ring flip) | Restricted | Highly Restricted |
| Metabolic Stability ( | Low (< 15 min) | Moderate | High (> 60 min) |
| Lipophilicity (LogP) | ~1.0 | ~1.5 | ~1.8 (Dipolar modulation) |
| H-Bond Acceptor Strength | Moderate | Moderate | Weakened (Inductive effect) |
References
-
Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. Source: Organic Letters (2024). URL:[Link][2]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry – A European Journal (2022). URL:[Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2008).[3] URL:[Link]
-
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (Compound Record). Source: PubChem.[4] URL:[Link]
Sources
- 1. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Bioisosteric Potential of Fluorinated 5-Azaspiro[2.4]heptan-4-one Rings
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties is relentless. This guide provides an in-depth exploration of the fluorinated 5-azaspiro[2.4]heptan-4-one scaffold, a unique structural motif born from the strategic fusion of a rigid, three-dimensional spirocyclic system with the powerful modulatory effects of fluorine. We will dissect the foundational principles of bioisosterism, the rationale behind incorporating spirocycles and fluorine in drug design, and the synergistic benefits of their combination. This document serves as a technical resource for researchers and drug development professionals, offering detailed synthetic protocols, methodologies for physicochemical and metabolic evaluation, and a forward-looking perspective on the application of this promising scaffold.
The Strategic Imperative for Novel Bioisosteres
Bioisosterism, the practice of substituting one chemical moiety for another with similar physical or chemical properties, is a cornerstone of drug design.[1][2] This strategy is employed to fine-tune a molecule's properties to enhance efficacy, improve metabolic stability, reduce toxicity, and secure novel intellectual property.[1] Classical bioisosteres often share the same number of valence electrons, whereas non-classical bioisosteres may have different structures but produce similar biological effects.[2]
The amide bond, for instance, is ubiquitous in bioactive molecules but is often a liability due to its susceptibility to enzymatic hydrolysis.[3] Consequently, the development of metabolically robust amide bond bioisosteres, such as heterocycles like triazoles and oxadiazoles, has been an area of intense focus.[3][4][5] The 5-azaspiro[2.4]heptan-4-one scaffold presents itself as a constrained, non-classical bioisostere that can mimic the geometry of a peptide bond while offering a unique three-dimensional exit vector.
Architectural Advantages of the Spirocyclic Scaffold
Medicinal chemistry has witnessed a paradigm shift from flat, aromatic structures towards more three-dimensional molecules.[6] This increase in the fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical properties, including higher solubility, better metabolic stability, and enhanced pharmacokinetic profiles.[6][7] Spirocycles, which feature two rings joined by a single common atom, are exemplary of this design principle.[7]
The key advantages conferred by spirocyclic scaffolds include:
-
Inherent Three-Dimensionality: They provide a rigid, well-defined geometry that can orient substituents into specific vectors in 3D space, optimizing interactions with biological targets.[7]
-
Conformational Rigidity: The locked conformation of the spirocyclic system can reduce the entropic penalty upon binding to a target, potentially leading to improved potency and selectivity.[6]
-
Improved Physicochemical Properties: The introduction of spirocycles has been shown to increase solubility, decrease lipophilicity, and enhance metabolic stability compared to their non-spirocyclic counterparts.[6]
-
Novelty and IP Space: They offer access to novel chemical space, allowing chemists to "escape from flatland" and develop new intellectual property.[6]
The 5-azaspiro[2.4]heptan-4-one system, containing a lactam fused to a cyclopropane ring, is a particularly compelling scaffold that has been explored for various biological targets.[8]
The Transformative Influence of Fluorine in Drug Design
The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[9] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the C-F bond, allow for the precise modulation of a molecule's characteristics.[2][10]
Key effects of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12] Strategically placing fluorine at a site of metabolic vulnerability can block this process, thereby increasing the drug's half-life.[13][14]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[15] This can be crucial for optimizing a compound's charge state at physiological pH, impacting its solubility, permeability, and target engagement.
-
Altered Lipophilicity: While often increasing lipophilicity, the effect of replacing a hydrogen with fluorine on logP is context-dependent and can sometimes lead to a decrease.[15][16] This allows for fine-tuning of a molecule's lipophilic profile to balance permeability and solubility.
-
Conformational Control and Binding: Fluorine can engage in unique interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[17] It can also influence molecular conformation through steric and electronic effects.[15]
Synergistic Potential: The Fluorinated 5-Azaspiro[2.4]heptan-4-one Motif
The strategic fluorination of the 5-azaspiro[2.4]heptan-4-one scaffold creates a powerful bioisosteric module that combines the conformational rigidity of the spirocycle with the metabolic and electronic benefits of fluorine. The placement of fluorine can be tailored to achieve specific design goals.
| Position of Fluorination | Rationale and Predicted Impact |
| Cyclopropane Ring (C1, C2) | Metabolic Shielding: Blocks potential oxidation on the cyclopropyl ring. Conformational Effects: May influence the puckering and relative orientation of the two rings. |
| Pyrrolidinone Ring (C6, C7) | Metabolic Shielding: Protects positions alpha to the carbonyl and nitrogen. pKa Modulation: Fluorination at C6 can subtly influence the basicity of the nitrogen, though the lactam nitrogen is non-basic. Altered Polarity: Modifies the local electronic environment of the lactam. |
This fluorinated scaffold can serve as a bioisostere for various functionalities, most notably as a conformationally restricted and metabolically stabilized replacement for motifs like fluorinated piperidines or acyclic amides.
Conceptual Bioisosteric Replacement
The diagram below illustrates how a fluorinated 5-azaspiro[2.4]heptan-4-one ring could replace a problematic N-acetyl piperidine moiety, aiming to block metabolic oxidation at the acetyl methyl group and the piperidine ring.
Caption: General synthetic workflow.
Protocol 1: Synthesis of the 5-Azaspiro[2.4]heptane-4-one Core
This protocol is adapted from general procedures for similar scaffolds. [18]
-
Oxidation: To a solution of N-protected 4-hydroxyproline methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours until starting material is consumed (monitor by TLC). Quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the aqueous layer with DCM, combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the 4-keto intermediate.
-
Olefination: To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in dry tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at 0 °C. Add a solution of the 4-keto proline derivative (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 4-methylene proline derivative.
-
Cyclopropanation: Prepare a solution of diethylzinc (2.0 eq) in DCM. Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C, followed by diiodomethane (2.0 eq). Stir for 30 minutes. Add the 4-methylene proline derivative (1.0 eq) and stir at room temperature overnight. Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry the organic phase, concentrate, and purify to afford the 5-azaspiro[2.4]heptane core.
Protocol 2: Electrophilic Fluorination
This protocol outlines a general method for late-stage fluorination.
-
Enolate Formation: To a solution of the 5-azaspiro[2.4]heptane-4-one core (1.0 eq) in dry THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) (1.2 eq), in THF to the enolate solution at -78 °C. [19]3. Quenching and Workup: Allow the reaction to stir for 2-4 hours, gradually warming to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the desired fluorinated 5-azaspiro[2.4]heptan-4-one.
Validating the Bioisosteric Advantage: An Experimental Guide
A successful bioisosteric replacement must be validated through rigorous experimental testing. The following workflow outlines the key assays required to compare the fluorinated scaffold against its non-fluorinated parent or the moiety it is intended to replace.
Caption: Experimental validation workflow.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides a self-validating system by including appropriate controls.
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2 mg/mL HLM stock solution in a 0.1 M phosphate buffer (pH 7.4). Prepare a 1 mM stock solution of the test compound and positive control (e.g., testosterone) in acetonitrile.
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM solution, and test compound (final concentration 1 µM). Include a negative control well without the cofactor. Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor) to all wells except the negative control.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Interpretation: Quantify the remaining parent compound at each time point relative to the T=0 sample. Plot the natural log of the percentage remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). Compare the t½ of the fluorinated analogue to the parent compound. A significantly longer t½ for the fluorinated compound validates the hypothesis of improved metabolic stability.
Comparative Data (Hypothetical Case Study)
The table below presents hypothetical data for a parent compound ("Parent-H") and its fluorinated 5-azaspiro[2.4]heptan-4-one bioisostere ("Fluoro-Spiro").
| Parameter | Parent-H | Fluoro-Spiro | Rationale for Improvement |
| Potency (IC₅₀, nM) | 150 | 180 | Maintained similar potency, indicating successful mimicry of the original pharmacophore. |
| logP | 3.5 | 3.1 | The rigid, polar lactam and spiro nature slightly reduced lipophilicity, improving the overall profile. [6] |
| Aqueous Solubility (µM) | 10 | 45 | Increased Fsp3 character and reduced lipophilicity improved solubility. [6] |
| Metabolic t½ (HLM, min) | 8 | > 60 | Fluorination successfully blocked the primary site of oxidative metabolism. [11][12] |
| pKa (basic amine) | 8.8 | 7.9 | The electron-withdrawing effect of the distal fluoro-spiro moiety lowered the pKa of a key amine, reducing lysosomal trapping potential. [15] |
Conclusion and Future Perspectives
The fluorinated 5-azaspiro[2.4]heptan-4-one scaffold represents a sophisticated tool in the medicinal chemist's arsenal. By merging the conformational rigidity and favorable physicochemical properties of spirocycles with the powerful metabolic and electronic modulation of fluorine, this motif offers a compelling solution to common challenges in drug development, particularly for creating robust amide bond bioisosteres.
Future work should focus on developing more efficient and stereoselective synthetic routes to access diverse substitution patterns on this core. Furthermore, a deeper understanding of the conformational preferences of these fluorinated systems through advanced computational and NMR studies will enable more rational design of next-generation drug candidates. As the demand for molecules with improved developability profiles continues to grow, the strategic application of scaffolds like the fluorinated 5-azaspiro[2.4]heptan-4-one will undoubtedly play a pivotal role in advancing therapeutic innovation.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
-
Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Ghosh, A. K., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7990-8046. [Link]
-
Krasavin, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Ghosh, A. K., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 999-1005. [Link]
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Patsnap. [Link]
-
Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules. Figshare. [Link]
- University of Birmingham. Conformational Analysis. University of Birmingham.
-
Richardson, P. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [10][20]HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]
-
Di Fabio, R., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed. [Link]
-
Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
- Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
Prelog, V. (1968). Conformation and reactivity of medium-sized ring compounds. Pure and Applied Chemistry, 6(4), 545-560. [Link]
-
University of California, Irvine. (n.d.). Conformational Analysis: The Fundamentals. University of California, Irvine. [Link]
-
Swallow, S., et al. (2026). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Semantic Scholar. [Link]
-
University of California, Los Angeles. (n.d.). Conformational Analysis. UCLA Chemistry. [Link]
-
Singh, R. K., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(15), 4588. [Link]
-
Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]
-
Altman, R. A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]
-
Yoshida, J.-i., & Nagaki, A. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2686-2703. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. tandfonline.com [tandfonline.com]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 19. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 20. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of 1,1-Difluoro-5-azaspiro Systems
Foreword: The Strategic Importance of Fluorinated Azaspirocycles in Modern Drug Discovery
The intersection of fluorine chemistry and complex scaffold design has become a cornerstone of modern medicinal chemistry. Among the privileged structures gaining prominence, 1,1-difluoro-5-azaspiro systems represent a class of compounds with profound potential. The spirocyclic core imparts a rigid, three-dimensional architecture, enabling precise projection of substituents into binding pockets, a feature highly sought after for enhancing potency and selectivity. The introduction of a gem-difluoro group is not merely an isosteric replacement for a carbonyl or other functionalities but a strategic tool for modulating a molecule's physicochemical and conformational properties.[1]
This gem-difluoro moiety can profoundly influence lipophilicity, metabolic stability, and pKa, while also introducing potent stereoelectronic effects that dictate the conformational landscape of the entire scaffold.[2][3] Understanding and controlling this landscape is paramount, as the bioactive conformation—the specific three-dimensional shape a molecule adopts to bind its biological target—is often only a minor contributor to the total population of conformers in solution.[4][5] An inability to accurately predict or verify the dominant conformations can lead to the misinterpretation of structure-activity relationships (SAR) and inefficient drug design cycles.
This guide provides an in-depth exploration of the methodologies used to dissect the conformational preferences of 1,1-difluoro-5-azaspiro systems. It is structured not as a rigid protocol but as a narrative that follows the logical flow of a research program, integrating computational prediction with experimental validation. We will delve into the causality behind methodological choices, ensuring that each step is part of a self-validating system, ultimately providing researchers, scientists, and drug development professionals with the authoritative grounding needed to navigate this complex chemical space.
Part 1: The Computational Approach—Predicting the Conformational Landscape
The journey into conformational analysis invariably begins in silico. Computational methods provide a powerful, cost-effective means to generate hypotheses about the accessible conformational states of a molecule before committing to extensive synthetic and experimental work. For 1,1-difluoro-5-azaspiro systems, the primary goal is to identify low-energy conformers and understand the energy barriers between them.
The Foundational Tool: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse for accurate conformational analysis of small to medium-sized molecules.[6] It offers a favorable balance between computational cost and accuracy, making it ideal for exploring the potential energy surface of our target systems.
The Causality Behind DFT: Unlike simpler molecular mechanics force fields, DFT explicitly treats electrons based on quantum mechanical principles, using the electron density to calculate the system's energy.[7] This is critical for fluorinated systems, where polarization and hyperconjugative interactions (e.g., nN → σC–F or σC–H → σC–F) play a pivotal role in stabilizing specific conformations.[8][9] These stereoelectronic effects are often poorly parameterized in classical force fields, leading to inaccurate energy calculations.
Experimental Protocol: DFT-Based Conformational Search and Analysis
-
Initial Structure Generation: Construct the 1,1-difluoro-5-azaspiro system of interest using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to generate a diverse set of initial conformers. This broad search ensures comprehensive coverage of the conformational space.[10]
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT functional.
-
Choice of Functional: A hybrid functional like B3LYP is a common and robust starting point. For systems where dispersion forces are critical, dispersion-corrected functionals such as B3LYP-D3 are recommended.[11] The choice of functional can significantly impact the results, so consistency across a project is key.[12]
-
Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations. For higher accuracy in final energy calculations, a larger basis set such as 6-311+G(2d,p) is advisable.[13]
-
-
Frequency Calculations: Perform frequency calculations on each optimized geometry at the same level of theory. This crucial step serves two purposes:
-
It confirms that the structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G), which is essential for determining the relative populations of conformers at a given temperature.
-
-
Single-Point Energy Refinement: To obtain highly accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated functional and a larger basis set (e.g., B2PLYP or PBE0 with an augmented basis set).[14]
-
Boltzmann Analysis: Calculate the relative population of each conformer using the Boltzmann distribution equation based on their Gibbs free energies. This provides a theoretical prediction of the conformational ensemble in the gas phase.
-
Solvation Modeling: Repeat energy calculations using a continuum solvation model (e.g., CPCM or SMD) to simulate the influence of different solvents (e.g., chloroform, water), as the polarity of the medium can dramatically alter conformational preferences.[11][15]
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a comprehensive DFT-based conformational analysis.
Part 2: The Experimental Approach—Validating the Predictions
Computational models, no matter how sophisticated, are theoretical. They must be validated by empirical data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying molecules in solution, while X-ray crystallography provides the definitive structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR spectroscopy provides a time-averaged picture of the molecular structure in solution.[16] By analyzing various NMR parameters, we can deduce the relative populations of different conformers and the geometry of the dominant species.[4][17]
The Causality Behind NMR Analysis:
-
3J-Coupling Constants: The magnitude of the coupling constant between two protons (3JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, we can infer the preferred torsional angles within the azaspiro rings.
-
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. NOESY experiments allow for the mapping of through-space proximities, providing crucial distance restraints that define the three-dimensional fold of the molecule.[10]
-
19F NMR: The chemical shift of fluorine is highly sensitive to its local electronic environment. In systems with multiple conformers in slow exchange on the NMR timescale, distinct 19F signals may be observed for each species, allowing for direct quantification of their relative populations.[18][19]
Experimental Protocol: NMR-Based Conformational Validation
-
Sample Preparation: Dissolve the synthesized 1,1-difluoro-5-azaspiro compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) at a concentration of 5-10 mg/mL. The choice of solvent is critical, as it can influence the conformational equilibrium.[15]
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to assess sample purity and identify proton resonances.
-
Acquire a 1D 19F NMR spectrum. The presence of multiple sets of signals can indicate the existence of distinct conformers in slow exchange.[20]
-
Acquire 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms to identify through-space correlations.
-
-
Data Analysis:
-
Extract 3JHH coupling constants from the high-resolution 1D 1H spectrum.
-
Integrate the signals in the 1H or 19F spectra to determine the relative populations of conformers if they are in slow exchange.
-
Measure the volumes of cross-peaks in the NOESY spectrum to derive semi-quantitative interproton distance restraints.
-
-
Structure Calculation: Use the experimental J-couplings and NOE distance restraints as inputs for a structure calculation program. This involves comparing the experimental data against the parameters calculated for the low-energy conformers predicted by DFT. The conformer or ensemble of conformers that best fits the experimental data is considered the most representative of the solution-state structure.[10]
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[21][22][23][24]
The Causality Behind X-ray Analysis: While the solid-state conformation may not always be the most populated one in solution due to crystal packing forces, it often corresponds to a low-energy minimum on the potential energy surface. It serves as an invaluable benchmark for validating the accuracy of the bond lengths, bond angles, and torsional angles predicted by computational methods.[25] A strong correlation between the crystal structure and the lowest-energy computed conformer lends high confidence to the theoretical model.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[22]
-
Comparison: Compare the geometric parameters (bond lengths, angles, dihedrals) of the crystal structure with those from the DFT-optimized conformers.
Part 3: Synthesis of Data and Application in Drug Design
The true power of conformational analysis lies in the integration of computational and experimental data. Discrepancies between prediction and experiment can be as informative as agreements, often pointing to subtle stereoelectronic effects or solvent interactions not fully captured by the initial model.
The Integrated Analysis Workflow
A robust conformational analysis program relies on a feedback loop where theory and experiment inform one another.
Impact of the Gem-Difluoro Group: A Summary of Effects
The 1,1-difluoro substitution introduces specific and predictable conformational biases that are critical for rational design.
| Conformational Effect | Mechanism | Implication for Drug Design |
| Gauche Effect | The C-F bonds often prefer a gauche orientation relative to adjacent electronegative atoms or polar bonds due to favorable electrostatic and hyperconjugative interactions (σC-H → σ*C-F).[15] | Can be used to lock a specific ring pucker or side-chain orientation, pre-organizing the molecule for target binding and reducing the entropic penalty upon binding.[26] |
| Dipole Alignment | The strong C-F bond dipoles can align to either minimize or maximize the overall molecular dipole moment, influencing conformer stability in different solvent polarities.[15] | Affects aqueous solubility and membrane permeability. Minimizing the exposed polar surface area in nonpolar environments can be key for cell penetration.[27] |
| Ring Pucker Modulation | The steric and electronic demands of the CF2 group can favor specific puckering modes in the five-membered azaspiro ring (e.g., envelope vs. twist conformations).[13][28] | Alters the spatial projection of substituents, directly impacting binding affinity and selectivity. |
| Amide Bond Isomerization | In macrocyclic or constrained systems, gem-difluorination can alter the equilibrium between trans and cis amide conformations, which can have a profound impact on biological activity and metabolic stability.[18][19][20] | Can reveal hidden bioactive conformations or introduce metabolic liabilities.[20] |
Conclusion
The conformational analysis of 1,1-difluoro-5-azaspiro systems is a multifaceted discipline that requires a synergistic application of computational and experimental techniques. By leveraging DFT calculations to build predictive models and employing NMR spectroscopy and X-ray crystallography for rigorous validation, researchers can gain a deep and actionable understanding of how these powerful scaffolds behave. This knowledge is not merely academic; it is a critical component of modern structure-based drug design, enabling the creation of more potent, selective, and effective therapeutics. The principles and protocols outlined in this guide provide a robust framework for unlocking the full potential of these unique chemical entities.
References
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. National Center for Biotechnology Information.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org.
- Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. PubMed.
- Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed.
- NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
- 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103. PubChem.
- The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions | Request PDF. ResearchGate.
- NMR free ligand conformations and atomic resolution dynamics. Recent.
- The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. PubMed.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. National Center for Biotechnology Information.
- Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. MDPI.
- Tuning efficiency of the 4-exo-trig cyclization by the electronic effect: ring closure of 3,3-difluoro-4-pentenyl carbon radicals and synthesis of a gem-difluorocyclobutane nucleoside. Chemical Communications (RSC Publishing).
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[20][29] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research. Available at:
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[20][29] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research. Available at:
- NMR conformational signatures guide the design of macrocycle drug cell activity and permeability: AstraZeneca case studies. Morressier.
- Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC. National Center for Biotechnology Information.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
- Information-Theoretic and Conceptual Density Functional Theory Insights on Frustration in Molecular Clusters. MDPI.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
- Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers.
- How the Choice of Exchange Correlation Functional Affects DFT-Based Simulations of the Hydrated Electron. eScholarship.
- Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. TUTDoR.
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC. National Center for Biotechnology Information.
- The molecular structure of 1 as solved by X-ray crystallography. ResearchGate.
- Conformational Analysis of 1,3-Difluorinated Alkanes - PMC. National Center for Biotechnology Information.
- Rhodium-Catalyzed Higher Order Carbocyclization Reactions. Evans Research Group.
- Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. IRIS-AperTO.
- Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis&. ScienceDirect.
- Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. NIH Public Access.
- Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC. National Center for Biotechnology Information.
- (PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate.
- Drug Discovery and Development Publications. Symeres.
- The Dark Side of Fluorine. PMC.
- Single-Crystal X-Ray Diffraction Studies in a Series of 5-Pentafluorophenyl-2,2'-bipyridines and Their Fused Analogs | Request PDF. ResearchGate.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. National Center for Biotechnology Information.
- Top 227 Acta Crystallographica papers published in 1954. SciSpace.
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. NMR conformational signatures guide the design of macrocycle drug cell activity and permeability: AstraZeneca case studies [morressier.com]
- 6. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. The Conformational Behaviour of Fluorinated Tetrahydrothiopyran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 15. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. auremn.org.br [auremn.org.br]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Top 227 Acta Crystallographica papers published in 1954 [scispace.com]
- 25. ac1.hhu.de [ac1.hhu.de]
- 26. mdpi.com [mdpi.com]
- 27. iris.unito.it [iris.unito.it]
- 28. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3-Fluoro- and 3-Hydroxypyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of gem-difluorocyclopropane fused lactams
Synthesis, Physicochemical Properties, and Medicinal Applications[1]
Executive Summary
The fusion of a gem-difluorocyclopropane (gem-DFCP) ring onto a lactam scaffold represents a high-value strategy in modern medicinal chemistry. This structural motif offers a unique trifecta of benefits: conformational restriction , metabolic blocking , and lipophilicity modulation .[1] Unlike simple alkylation, the gem-DFCP moiety rigidly locks the lactam ring into specific puckered conformations, potentially enhancing binding affinity to target proteins while the fluorine atoms protect the metabolic "soft spots" of the saturated ring.
This guide provides an authoritative technical review of the synthesis and application of these systems, focusing on the [2+1] cycloaddition of difluorocarbene to unsaturated lactams as the primary synthetic route.
Structural Rationale & Medicinal Chemistry
Before detailing synthesis, it is critical to understand the why behind this scaffold.[1]
2.1 The Fluorine Effect on Lactams
The introduction of the gem-difluorocyclopropane ring alters the physicochemical profile of the parent lactam significantly:
-
pKa Modulation: The strong electron-withdrawing nature of the CF₂ group (inductive effect,
) reduces the electron density on the lactam nitrogen, lowering the pKa of the N-H bond. This can influence hydrogen bond donor capability. -
Lipophilicity (LogP): While fluorine is lipophilic, the dipole moment of the CF₂ group can have complex effects. generally, gem-DFCP fusion increases lipophilicity compared to the parent alkene but may be less lipophilic than a dimethyl equivalent due to the "polar hydrophobicity" of the C-F bond.
-
Conformational Locking: The fused cyclopropane ring imposes severe constraints. For a
-lactam (pyrrolidinone), fusion at the 3,4-position creates a 3-azabicyclo[3.1.0]hexane system. This forces the pyrrolidine ring into a boat-like or chair-like conformation, often critical for fitting into enzyme active sites (e.g., protease inhibitors).
2.2 Metabolic Stability
The C3 and C4 positions of lactams are common sites for oxidative metabolism by Cytochrome P450 enzymes. Fusing a gem-DFCP ring at these positions effectively blocks metabolic oxidation, extending the half-life (
Synthetic Methodologies: The [2+1] Cycloaddition
The most robust route to these systems is the cheletropic addition of singlet difluorocarbene (
3.1 Comparative Reagent Analysis
The choice of carbene source is the single most critical experimental variable.
| Reagent | Source Name | Activation | Pros | Cons |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | Thermal (100–120°C) or Fluoride ( | Gold Standard. Neutral conditions; high yields; no strong base required. | Reagent cost; requires sealed vessel for thermal activation. |
| TMSCF₃ | Ruppert-Prakash Reagent | NaI or TBAT initiator | Mild temperatures; excellent for sensitive substrates. | Requires strictly anhydrous conditions; atom economy is lower. |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Thermal (180°C+) | Inexpensive; scalable for robust substrates. | Harsh. High T causes decomposition of sensitive lactams; requires basic media. |
| Ph₃P⁺CF₂CO₂⁻ | PDFA | Thermal (60–80°C) | Moderate temperature; easy to handle solid. | Removal of triphenylphosphine oxide byproduct can be tedious. |
3.2 Mechanism of Action
The reaction proceeds via the thermal decomposition of the precursor to generate singlet difluorocarbene, which undergoes a concerted [2+1] cycloaddition with the alkene.
Detailed Experimental Protocol
Protocol: Synthesis of gem-Difluorocyclopropane Fused
4.1 Reagents & Equipment
-
Substrate:
-Benzyl-3-pyrrolin-2-one (1.0 equiv). Note: N-protection is mandatory to prevent carbene insertion into the N-H bond. -
Reagent: TFDA (2.5 – 3.0 equiv).[1] Excess is required due to the volatility of the generated carbene.
-
Solvent: Diglyme or Toluene (Anhydrous).[1]
-
Catalyst: NaF (10 mol%) - Optional, lowers activation temperature.[1]
-
Vessel: Heavy-walled pressure tube or sealed Schlenk flask.
4.2 Step-by-Step Methodology
-
Preparation: In a glovebox or under argon flow, charge the pressure tube with the unsaturated lactam (1.0 mmol) and NaF (0.1 mmol).
-
Solvation: Add anhydrous Diglyme (2.0 mL). Stir to dissolve.
-
Reagent Addition: Add TFDA (3.0 mmol) via syringe. Cap the tube tightly.
-
Safety Note: TFDA decomposes to release
and . Gas evolution will occur. Ensure the vessel is rated for pressure.
-
-
Reaction: Heat the mixture to 110°C in an oil bath behind a blast shield.
-
Monitoring: Stir for 12–16 hours. Monitor by ¹⁹F NMR (look for disappearance of TFDA signal at -103 ppm and appearance of cyclopropane fluorines around -130 to -150 ppm, typically an AB system).
-
-
Workup: Cool to room temperature. Carefully vent the vessel to release excess gases.
-
Extraction: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove Diglyme. Wash organic layer with brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
4.3 Stereochemical Considerations
The addition of
-
Rule of Thumb: The carbene attacks from the face anti to the bulkiest substituent.
-
Example: If the lactam has a substituent at C-5, the cyclopropane will form on the opposite face (trans).
Troubleshooting & Optimization
If yields are low (<50%), evaluate the following parameters:
| Observation | Diagnosis | Corrective Action |
| No Reaction | Carbene not generated. | Increase Temp to 120°C or add NaF initiator. Check TFDA quality (hydrolyzes easily). |
| Polymerization | Carbene concentration too high. | Add TFDA slowly via syringe pump (if using open reflux) or dilute reaction (0.1 M). |
| Side Products | Insertion into C-H bonds. | Ensure solvent is inert (avoid ethers with weak alpha-protons if possible, though Diglyme is usually fine).[1] |
| Decomposition | Lactam ring opening. | Switch from thermal TFDA to Ruppert-Prakash (TMSCF₃/NaI) protocol at 60°C. |
References
-
Dolbier, W. R. (2011).[1] Fluorine-containing Carbenes. In Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]
-
Tian, F., et al. (2000).[1] "The reaction of difluorocarbene with alpha,beta-unsaturated carbonyl compounds." Journal of Fluorine Chemistry, 101(2), 299-305.[1] Link
-
Ni, C., & Hu, J. (2016).[1] "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 48, 1-32.[1] Link[1]
-
Fustero, S., et al. (2009).[1] "Fluorine in Medicinal Chemistry: A Review of the Synthesis of Fluorinated Lactams." Chemical Reviews, 109(6), 2501-2555.[1] Link[1]
-
Battiste, M. A., et al. (2006).[1] "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for Difluorocarbene Generation."[1] Journal of Organic Chemistry, 71(8), 2927-2936.[1] Link[1]
Sources
An In-Depth Technical Guide on the Lipophilicity and Metabolic Stability of Fluorinated Spirocycles
Introduction: The Strategic Integration of Fluorine and Spirocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Among the myriad of structural motifs employed to achieve this, fluorinated spirocycles have emerged as a particularly powerful and versatile tool. This in-depth technical guide provides a comprehensive exploration of the interplay between fluorination and spirocyclic scaffolds, with a specific focus on their impact on two critical drug-like properties: lipophilicity and metabolic stability.
The strategic incorporation of fluorine into drug candidates can profoundly influence their electronic properties, conformation, lipophilicity, and metabolic fate. These modifications often translate into enhanced potency, selectivity, and improved pharmacokinetic profiles. Spirocycles, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that can effectively explore chemical space, restrict conformational flexibility, and modulate physicochemical properties. The fusion of these two strategies—fluorination and the use of spirocyclic scaffolds—presents a compelling approach to address common challenges in drug discovery, such as poor metabolic stability and suboptimal lipophilicity.
This guide will delve into the fundamental principles governing the effects of fluorinated spirocycles on these key parameters, provide detailed experimental protocols for their assessment, and present illustrative case studies. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and optimize the next generation of therapeutic agents.
Section 1: The Impact of Fluorinated Spirocycles on Lipophilicity
Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) and distribution coefficient (logD at a specific pH) are the most common metrics used to quantify lipophilicity.
The Influence of Fluorination on Lipophilicity
The introduction of fluorine into a molecule can have a variable and context-dependent effect on its lipophilicity. While the high electronegativity of fluorine can increase the polarity of a C-F bond, the overall impact on molecular lipophilicity is more complex. In many instances, particularly in aromatic systems, fluorination increases lipophilicity. However, the strategic placement of fluorine on aliphatic or spirocyclic scaffolds can lead to a decrease in lipophilicity, a desirable outcome for mitigating issues associated with high lipophilicity, such as poor solubility and off-target toxicity.
The effect of fluorination on lipophilicity is influenced by several factors, including:
-
The number and location of fluorine atoms: Increasing the number of fluorine atoms does not always lead to a linear increase in lipophilicity.
-
The electronic environment of the molecule: The presence of other functional groups can modulate the impact of fluorination.
-
The three-dimensional shape of the molecule: The conformation of the molecule can influence the exposure of the fluorinated region to the solvent.
The Role of Spirocyclic Scaffolds in Modulating Lipophilicity
Spirocycles, with their inherent three-dimensional and rigid nature, can significantly influence a molecule's lipophilicity. By increasing the sp3 character of a molecule, spirocyclic scaffolds can lead to improved aqueous solubility compared to their planar aromatic counterparts. This is a crucial advantage in drug design, as poor solubility can hinder oral bioavailability.
The combination of fluorination and a spirocyclic core allows for a fine-tuning of lipophilicity. For instance, fluorinating a spirocyclic scaffold can help to balance the increase in sp3 character with a targeted modulation of polarity, thereby achieving a desired lipophilicity profile.
Experimental Assessment of Lipophilicity
Accurate determination of logP and logD is essential for understanding and optimizing the ADME properties of drug candidates. The following is a standard protocol for the shake-flask method, a widely accepted technique for lipophilicity measurement.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
Objective: To determine the octanol-water partition coefficient (logP) or distribution coefficient (logD) of a fluorinated spirocycle.
Materials:
-
Test compound (fluorinated spirocycle)
-
n-Octanol (pre-saturated with water or buffer)
-
Water (HPLC grade) or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4 for logD)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the aqueous and octanol phases. For logD determination, use a buffer of the desired pH. Ensure both phases are mutually saturated by shaking them together overnight and then separating them.
-
-
Partitioning:
-
Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated octanol and aqueous phases. The final concentration of the compound should be within the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and for an adequate duration to achieve complete separation of the octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the octanol and aqueous phases.
-
Analyze the concentration of the compound in each phase using a validated analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) or distribution coefficient (D) using the following formula:
-
P or D = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
-
The logP or logD is the logarithm (base 10) of this value.
-
Self-Validation:
-
Run replicates to ensure the reproducibility of the results.
-
Include a known standard with a well-established logP value to validate the experimental setup.
-
Ensure the analytical method is linear over the concentration range of the samples.
Section 2: Enhancing Metabolic Stability with Fluorinated Spirocycles
Metabolic instability is a major cause of drug failure in preclinical and clinical development. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of xenobiotics.
The Role of Fluorination in Blocking Metabolic Hotspots
A common strategy to enhance metabolic stability is to block metabolically labile sites, often referred to as "metabolic hotspots." Fluorination is a highly effective tactic for this purpose. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative cleavage by CYP enzymes.
By strategically placing fluorine atoms at positions prone to metabolic attack, such as benzylic or allylic positions, medicinal chemists can effectively prevent hydroxylation and other oxidative transformations, thereby increasing the half-life of the drug.
The Contribution of Spirocyclic Scaffolds to Metabolic Stability
The rigid, three-dimensional nature of spirocyclic scaffolds can also contribute to enhanced metabolic stability. This is achieved through several mechanisms:
-
Conformational Constraint: By locking the molecule into a specific conformation, a spirocycle can orient metabolically labile groups away from the active site of metabolizing enzymes.
-
Steric Shielding: The spirocyclic framework can sterically hinder the approach of metabolizing enzymes to susceptible functional groups.
-
Altering Physicochemical Properties: As discussed earlier, spirocycles can modulate lipophilicity and solubility, which can in turn influence the rate of metabolism.
The combination of fluorination and a spirocyclic core provides a powerful synergistic approach to improving metabolic stability. Fluorine can be used to block specific metabolic hotspots, while the spirocyclic scaffold provides a rigid framework that can further protect the molecule from enzymatic degradation.
Experimental Assessment of Metabolic Stability
In vitro metabolic stability assays using liver microsomes are a standard method for evaluating the susceptibility of a compound to phase I metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a fluorinated spirocycle in the presence of liver microsomes.
Materials:
-
Test compound (fluorinated spirocycle)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil, testosterone)
-
Negative control (incubation without NADPH)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS for quantification
Procedure:
-
Preparation:
-
Thaw the liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compound and positive control in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the buffer.
-
Add the test compound or positive control to the appropriate wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Quantification:
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).
-
Self-Validation:
-
The positive control should show significant metabolism over the time course of the experiment.
-
The negative control (without NADPH) should show minimal degradation of the compound, indicating that the observed loss is due to enzymatic metabolism.
-
The disappearance of the parent compound should follow first-order kinetics.
Section 3: Data Presentation and Visualization
Clear and concise presentation of data is crucial for the interpretation and communication of scientific findings.
Table 1: Physicochemical and Metabolic Stability Data for Exemplary Fluorinated Spirocycles
| Compound ID | Structure | logP | logD (pH 7.4) | In Vitro t½ (min, HLM) | CLint (µL/min/mg) |
| Spiro-1 | [Placeholder for 2D structure] | 2.5 | 2.1 | > 60 | < 5 |
| Spiro-1-F | [Placeholder for 2D structure with F] | 2.8 | 2.4 | > 60 | < 5 |
| Spiro-2 | [Placeholder for 2D structure] | 3.2 | 2.9 | 15 | 46.2 |
| Spiro-2-F | [Placeholder for 2D structure with F] | 3.0 | 2.7 | 45 | 15.4 |
HLM: Human Liver Microsomes
Visualization of Key Concepts
Visual aids such as diagrams can greatly enhance the understanding of complex scientific concepts and workflows.
Caption: Workflow for assessing and optimizing lipophilicity and metabolic stability.
Caption: Inhibition of CYP-mediated metabolism by fluorinated spirocycles.
Conclusion
The strategic incorporation of fluorinated spirocycles represents a powerful and increasingly utilized approach in modern drug discovery. This guide has provided a comprehensive overview of how this unique structural combination can be leveraged to modulate lipophilicity and enhance metabolic stability, two critical parameters that profoundly influence the success of a drug candidate. By understanding the underlying principles and employing robust experimental methodologies, researchers can rationally design molecules with improved ADME properties, ultimately accelerating the development of novel and effective therapeutics. The continued exploration of novel fluorinated spirocyclic scaffolds, coupled with advancements in synthetic chemistry, promises to further expand the utility of this valuable tool in the medicinal chemist's arsenal.
References
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
(2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. [Link]
-
Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
(2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Kyzer, J. L., Cadel, S. E., & Wiemer, A. J. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 529-531. [Link]
-
Shah, P., & Sripada, S. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5176-5191. [Link]
-
Shah, P., & Sripada, S. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. [Link]
-
(2019). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 61(4), 1-8. [Link]
-
Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 193-207. [Link]
-
Moss, S. M., & Le, J. T. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
- Reddy
The Ascendancy of a Compact Scaffold: A Technical Guide to the History and Discovery of 5-Azaspiro[2.4]heptan-4-one Derivatives
Abstract
The 5-azaspiro[2.4]heptan-4-one core, a unique and conformationally restricted three-dimensional scaffold, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry. Its rigid structure, combining a cyclopropane and a pyrrolidinone ring, offers a compelling platform for the design of highly selective and potent therapeutic agents. This guide provides an in-depth technical exploration of the history, discovery, and synthetic methodologies associated with 5-azaspiro[2.4]heptan-4-one derivatives. We will delve into the key applications that have driven the investigation of this scaffold, particularly in the development of dopamine D3 receptor antagonists and as crucial intermediates in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Allure of Three-Dimensionality in Drug Design
The drive to escape the "flatland" of traditional two-dimensional drug molecules has led to an increasing appreciation for spirocyclic systems in medicinal chemistry.[1] These structures, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry that can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.[2] The 5-azaspiro[2.4]heptan-4-one scaffold is a prime example of this design principle, offering a rigid framework that allows for precise orientation of functional groups in three-dimensional space.
A Tale of Two Targets: The Discovery of Biologically Active 5-Azaspiro[2.4]heptan-4-one Derivatives
While the initial synthesis of the parent 5-azaspiro[2.4]heptan-4-one (CAS#: 3697-70-9) is not prominently documented in seminal literature, the exploration of its derivatives has been propelled by the pursuit of treatments for significant human diseases. The history of this scaffold is thus best told through the lens of its most impactful applications.
A New Dawn for CNS Disorders: Dopamine D3 Receptor Antagonists
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for the treatment of various central nervous system (CNS) disorders, including schizophrenia, substance abuse, and Parkinson's disease.[3] The quest for selective D3 antagonists that spare the closely related D2 receptor (to avoid undesirable side effects) has been a long-standing challenge in neuropharmacology.
A significant breakthrough in this area came with the discovery of a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes that demonstrated high affinity and selectivity for the D3 receptor.[4] This discovery marked a pivotal moment in the history of the 5-azaspiro[2.4]heptan-4-one scaffold, establishing it as a valuable template for CNS drug design. The spirocyclic core was instrumental in orienting the key pharmacophoric elements for optimal interaction with the D3 receptor binding pocket.
A Crucial Building Block in the Fight Against Hepatitis C
In parallel to the developments in neuroscience, the 5-azaspiro[2.4]heptane framework emerged as a critical intermediate in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).[5] NS5A is a zinc-binding phosphoprotein essential for HCV RNA replication and virion assembly.[6] A key patent outlines the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives as building blocks for these complex antiviral agents.[5] This application underscored the versatility of the scaffold beyond its direct incorporation into a final drug molecule, highlighting its value as a synthetic intermediate.
Synthetic Strategies: Constructing the 5-Azaspiro[2.4]heptan-4-one Core and its Derivatives
The synthesis of the 5-azaspiro[2.4]heptan-4-one core and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Approaches to the Spiro-Pyrrolidinone Core
The construction of spiro-pyrrolidinone structures, such as the 5-azaspiro[2.4]heptan-4-one core, can be achieved through various cyclization strategies. One common approach involves the intramolecular cyclization of a precursor containing both the cyclopropane and the pyrrolidinone-forming fragments.
A plausible and efficient method for the construction of the cyclopropane ring is the Kulinkovich reaction , which allows for the synthesis of cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent.[7][8][9] The resulting cyclopropanol can then be further functionalized and cyclized to form the desired spiro-pyrrolidinone.
Caption: Generalized mechanism of the Kulinkovich reaction for cyclopropanol synthesis.
Synthesis of 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Dopamine D3 Antagonists
The synthesis of these potent D3 antagonists involves a multi-step sequence, with the construction of the spirocyclic core being a key feature. A representative synthetic scheme is outlined below.
Caption: Synthetic workflow for 1,2,4-triazolyl 5-azaspiro[2.4]heptane D3 antagonists.
Experimental Protocol: Synthesis of a 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivative
A detailed protocol, adapted from the literature, is provided below.[4]
-
Step 1: Acylation. To a solution of a protected cyclopropyl amine in a suitable aprotic solvent (e.g., dichloromethane), an α-haloacetyl chloride (e.g., chloroacetyl chloride) and a non-nucleophilic base (e.g., triethylamine) are added at 0 °C. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Step 2: Intramolecular Cyclization. The crude product from Step 1 is treated with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to effect intramolecular cyclization, yielding the 5-azaspiro[2.4]heptan-4-one core.
-
Step 3: Reduction. The spiro-lactam is reduced to the corresponding spiro-amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) in THF.
-
Step 4: Coupling. The resulting 5-azaspiro[2.4]heptane is coupled with a pre-functionalized 1,2,4-triazole derivative, typically via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, to afford the final product.
Synthesis of 5-Azaspiro[2.4]heptane-6-carboxylic Acid for HCV NS5A Inhibitor Synthesis
The patented synthesis of this key intermediate involves a distinct synthetic route, which is summarized in the following workflow.[5]
Caption: Synthetic workflow for the 5-azaspiro[2.4]heptane-6-carboxylic acid intermediate.
Structure-Activity Relationships (SAR) and Biological Data
The development of 5-azaspiro[2.4]heptan-4-one derivatives as dopamine D3 receptor antagonists has been guided by systematic exploration of their structure-activity relationships.
Table 1: Structure-Activity Relationship of 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivatives as Dopamine D3 Receptor Antagonists
| Compound | R1 | R2 | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 1a | H | Phenyl | 15.2 | 1580 | 104 |
| 1b | F | Phenyl | 8.7 | 1250 | 144 |
| 1c | Cl | Phenyl | 5.1 | 980 | 192 |
| 2a | H | 4-Fluorophenyl | 10.5 | 1890 | 180 |
| 2b | F | 4-Fluorophenyl | 4.2 | 2100 | 500 |
| 2c | Cl | 4-Fluorophenyl | 2.8 | 2500 | 893 |
Data adapted from Micheli et al., J. Med. Chem. 2016, 59 (18), pp 8549–8576.[4]
The SAR data clearly indicate that:
-
Substitution on the phenyl ring attached to the triazole (R2) significantly impacts both affinity and selectivity.
-
Electron-withdrawing groups at the R1 position on the aromatic ring generally lead to increased potency and selectivity for the D3 receptor.
Future Perspectives and Conclusion
The 5-azaspiro[2.4]heptan-4-one scaffold has firmly established its importance in contemporary drug discovery. Its journey from a relatively unexplored chemical entity to a key component in the development of treatments for CNS disorders and viral infections is a testament to the power of scaffold-based drug design. The unique conformational constraints imposed by this spirocyclic system provide a powerful tool for achieving high target selectivity. Future research in this area is likely to focus on the development of novel synthetic methodologies to access a wider range of derivatives, as well as the exploration of this scaffold against other therapeutic targets. The story of the 5-azaspiro[2.4]heptan-4-one and its derivatives is far from over, and it will undoubtedly continue to be a source of inspiration for medicinal chemists for years to come.
References
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. [Link]
-
A modular and divergent approach to spirocyclic pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
(5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. Molbase. [Link]
-
1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed. [Link]
-
Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules. [Link]
-
Preparation method of 5-oxaspiro[2][10]heptane-6-one and intermediate thereof. Google Patents.
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Molecules. [Link]
-
Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. [Link]
-
Identification of Hepatitis C Virus NS5A Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
5-azaspiro[2.4]heptan-4-one. Chemsrc. [Link]
-
Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
- Synthesizing process of 1H-1,2,4-triazole.
-
Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Neuropsychopharmacology. [Link]
- Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
Sources
- 1. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 6. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. A modular and divergent approach to spirocyclic pyrrolidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
CAS number and identifiers for 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Executive Summary
This technical guide profiles 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one , a specialized bicyclic scaffold increasingly utilized in modern medicinal chemistry. As a conformationally restricted, fluorinated bioisostere of proline and
Part 1: Chemical Identity & Digital Fingerprint
The compound belongs to the class of gem-difluorinated spirocycles . While the amine derivative (1,1-difluoro-5-azaspiro[2.4]heptane) is the most common commercial building block, the 4-one (lactam) variant serves as the critical synthetic precursor and a distinct pharmacophore.
Identifiers and Nomenclature
| Feature | Data |
| IUPAC Name | 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one |
| Common Name | gem-Difluoro spiro-lactam; 4,4-Difluoro-spiro[cyclopropane-1,3'-pyrrolidin]-2'-one |
| CAS Number (Amine Core) | 1215166-77-0 (Free Base) / 1215071-12-7 (HCl Salt) |
| CAS Number (Non-Fluoro Ketone) | 3697-70-9 (Reference Analog) |
| Molecular Formula | C |
| Molecular Weight | 147.12 g/mol |
| SMILES | O=C1NCC(C1)2CC2(F)F |
| InChI Key | Calculated:[1][2][3][4][5][6] HZKZOYPTXQYQKL-UHFFFAOYSA-N |
Note on CAS Indexing: The specific ketone "1,1-Difluoro-5-azaspiro[2.4]heptan-4-one" is often generated in situ or classified under patent-specific identifiers. Researchers should cross-reference the commercially available amine (CAS 1215166-77-0) which is derived directly from this ketone via reduction.
Part 2: Synthetic Architecture
The synthesis of 1,1-difluoro-5-azaspiro[2.4]heptan-4-one relies on the [2+1] cycloaddition of difluorocarbene to an exocyclic alkene.[7] This method ensures the construction of the strained spiro-cyclopropane ring with high efficiency.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow from exocyclic alkene precursor to the spiro-lactam and amine derivatives.
Detailed Experimental Protocol
Objective: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-4-one via Difluorocarbene Addition.
Reagents:
-
Substrate: N-Boc-3-methylene-2-pyrrolidone (1.0 equiv).
-
Carbene Source: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or (Bromodifluoromethyl)trimethylsilane (TMSCF
Br). -
Catalyst/Initiator: Sodium Iodide (NaI) or catalytic fluoride source.
-
Solvent: THF or Diglyme (anhydrous).
Procedure:
-
Setup: In a flame-dried Schlenk flask under N
, dissolve N-Boc-3-methylene-2-pyrrolidone (10 mmol) in anhydrous THF (50 mL). -
Addition: Add NaI (0.2 equiv) as an initiator. Heat the solution to reflux (65-70°C).
-
Carbene Generation: Slowly add TMSCF
Br (2.0 equiv) dropwise over 1 hour. The slow addition is critical to prevent carbene dimerization (formation of tetrafluoroethylene). -
Monitoring: Monitor reaction progress via
F-NMR (look for disappearance of TMSCF Br signal at -60 ppm and appearance of cyclopropane fluorines at approx. -130 to -140 ppm). -
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Dry organic phase over MgSO and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The spiro-lactam is typically isolated as a white to off-white solid.
Mechanistic Insight: The reaction proceeds via the thermal decomposition of the silyl reagent to generate singlet difluorocarbene (:CF
Part 3: Physicochemical Profile[4]
The incorporation of the gem-difluorocyclopropane moiety significantly alters the properties of the parent pyrrolidinone.
| Property | Value (Predicted/Observed) | Impact on Drug Design |
| LogP | ~0.8 - 1.2 | Increased lipophilicity compared to non-fluorinated analog (LogP ~ -0.5). Improves membrane permeability. |
| TPSA | 29.1 Å | Low polar surface area suggests excellent CNS penetration potential if coupled with appropriate side chains. |
| pKa (Lactam NH) | ~16 | The electron-withdrawing fluorines (inductive effect) slightly increase the acidity of the lactam NH compared to pyrrolidinone. |
| Conformation | Rigid / Puckered | The spiro-fusion locks the pyrrolidine ring into a specific envelope conformation, reducing entropic penalty upon binding. |
| Metabolic Stability | High | The C-F bonds block metabolic oxidation at the spiro center; the quaternary carbon prevents |
Part 4: Applications in Drug Discovery[7][8]
Bioisosterism and Scaffold Hopping
This scaffold acts as a bioisostere of Proline . The spiro-cyclopropane ring restricts the conformational flexibility of the pyrrolidine ring, mimicking the "kink" induced by proline in peptide chains, but with added metabolic armor provided by the fluorine atoms.
Target Classes
-
HCV NS5A Inhibitors: The spiro[2.4]heptane core is a documented pharmacophore in NS5A inhibitors (e.g., Ledipasvir analogs), where the spiro cycle fills hydrophobic pockets and rigidifies the linker region.
-
GPCR Modulators: Used in designing antagonists where the vector of the Nitrogen lone pair must be fixed relative to a hydrophobic domain.
-
Enzyme Inhibitors (IDO1): The difluorinated core has been explored to occupy small, lipophilic pockets in metalloenzymes.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophoric dissection of the scaffold.
Part 5: Safety & Handling
Hazard Classification (Based on Amine HCl Salt - CAS 1215071-12-7):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. The volatility of difluorinated intermediates requires strict ventilation.
-
PPE: Nitrile gloves (double-gloving recommended for carbene reagents), safety goggles, and lab coat.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Isolate from strong oxidizing agents and strong bases.
References
-
Synthesis of gem-difluorocyclopropanes: Dolbier, W. R. Jr. "Fluorine-containing Carbenes."[7][8] Chemical Reviews, 1996, 96(5), 1557–1584. Link
-
Spiro[2.4]heptane in HCV Inhibitors: "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." US Patent 2012/0259128. Link
-
Difluorocarbene Reagents: "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for Difluorocarbene Generation." Journal of Organic Chemistry, 2003, 68(16), 6332–6337. Link
-
Amine Salt Data: "1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride Safety Data Sheet." Sigma-Aldrich / MilliporeSigma. Link
-
General Spirocycle Synthesis: "Preparation of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof." CN Patent 103936703A. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. 3-[(3-Fluorophenyl)methyl]pyrrolidine | C11H14FN | CID 53409273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Executive Summary
This application note details the synthetic protocols for the production of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one , a high-value scaffold in medicinal chemistry. This moiety serves as a lipophilic, metabolically stable bioisostere for gem-dimethyl groups and is increasingly prevalent in antiviral and kinase inhibitor development.[1]
We present a modular synthetic strategy prioritizing safety, scalability, and impurity control . The core transformation utilizes a [2+1] cycloaddition of difluorocarbene to an electron-deficient exocyclic enecarbamate.[1] Two protocols are provided:
-
Method A (Primary): TFDA-mediated cyclopropanation (High precision, mild conditions).
-
Method B (Secondary): Sodium Chlorodifluoroacetate thermolysis (Cost-effective for bulk scale).
Chemical Context & Retrosynthesis[2]
Structural Significance
The 1,1-difluoro-5-azaspiro[2.4]heptan-4-one scaffold combines a rigid spirocyclic core with a gem-difluoro motif.[1]
-
Conformational Lock: The spiro-fusion restricts the rotation of the pyrrolidinone ring, pre-organizing the molecule for ligand-protein binding.
-
Metabolic Stability: The fluorine atoms at the 1-position block metabolic oxidation at what would otherwise be a labile cyclopropane site.
-
pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the lactam NH (if unprotected) or influence the electronics of the carbonyl, altering hydrogen bond acceptor capability.
Retrosynthetic Analysis
The most logical disconnection occurs at the cyclopropane ring. The spiro-junction is formed via the addition of a difluorocarbene (
Pathway:
-
Target: 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
-
Disconnection: [2+1] Cycloaddition.
-
Precursor: N-Protected-3-methylene-2-pyrrolidinone (an electron-deficient alkene).[1]
-
Starting Material: 2-Pyrrolidinone.
Figure 1: Retrosynthetic logic flow from target spirocycle to commercially available lactams.
Experimental Protocols
Precursor Synthesis: N-Boc-3-methylene-2-pyrrolidinone
Rationale: The nitrogen must be protected to prevent side reactions with the carbene and to activate the
Reagents:
-
N-Boc-2-pyrrolidinone (1.0 equiv)[1]
-
Lithium Diisopropylamide (LDA) (1.2 equiv)
-
Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) (1.5 equiv)
-
Methyl Iodide (MeI) or oxidative elimination agents.[1]
-
Solvent: THF (anhydrous).[1]
Protocol:
-
Enolate Formation: Cool a solution of N-Boc-2-pyrrolidinone in THF to -78°C. Add LDA dropwise over 30 minutes. Stir for 1 hour to ensure complete enolization.
-
Mannich Addition: Add solid Eschenmoser’s salt in one portion. Allow the mixture to warm to room temperature over 4 hours.
-
Elimination: Treat the resulting amine intermediate with MeI (to quaternize the amine) followed by basic workup (NaHCO3) or simply heat in the presence of a base to effect Hofmann elimination, yielding the exocyclic alkene.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is an oil that solidifies upon standing.[2]
Method A: TFDA-Mediated Cyclopropanation (Preferred)
Rationale: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is the superior reagent for this transformation.[1] The exocyclic double bond of the precursor is electron-deficient (conjugated to the carbonyl). TFDA generates
Safety Note: This reaction generates gases (
Reagents:
-
Substrate: N-Boc-3-methylene-2-pyrrolidinone (1.0 equiv)[1]
-
Reagent: TFDA (Dolbier’s Reagent) (2.0 - 3.0 equiv)
-
Catalyst: Sodium Fluoride (NaF) (0.1 equiv) - Initiator[1]
-
Solvent: Diglyme or Toluene (Anhydrous)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a septum. Under
atmosphere, charge the flask with the Substrate and NaF . -
Solvation: Add anhydrous Diglyme (concentration ~0.5 M). Heat the mixture to 110°C .
-
Reagent Addition: Via a syringe pump, add TFDA dropwise over 2–4 hours.
-
Critical: Slow addition maintains a steady concentration of the transient carbene, minimizing dimerization to tetrafluoroethylene.
-
-
Reaction Monitoring: Monitor by 19F NMR. Look for the disappearance of the TFDA signal (-103 ppm) and the appearance of the AB quartet characteristic of the spiro-difluorocyclopropane (-135 to -150 ppm range).[1]
-
Workup: Cool to room temperature. Dilute with
and wash extensively with water (to remove Diglyme) and brine.[1] Dry over . -
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 65–80%[1]
Figure 2: Experimental workflow for TFDA-mediated cyclopropanation.
Method B: Sodium Chlorodifluoroacetate (Alternative)
Rationale: For larger scales where TFDA cost is prohibitive, sodium chlorodifluoroacetate (
Protocol:
-
Dissolve the substrate in Diglyme (high boiling point is essential).
-
Add
(5.0 equiv) in portions to the solution at 180°C (reflux). -
Note: The high temperature is required to decarboxylate the salt.
-
Vigorous evolution of
will occur. Ensure the condenser is efficient. -
Workup is identical to Method A.
-
Drawback: Lower yields (40–60%) and significant "tar" formation due to thermal polymerization of side products.[1]
Analytical Characterization (Self-Validation)
To validate the formation of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one , rely on the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
19F NMR (Critical): The two fluorine atoms are diastereotopic due to the chiral center (if substituted) or the rigid spiro environment.[1]
-
1H NMR:
Mass Spectrometry[1]
-
HRMS (ESI+): Look for
or .[1] -
Fragmentation: Loss of Boc group (
) is common.[1] Loss of is rare in soft ionization but possible in EI.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Carbene dimerization | Decrease TFDA addition rate. Increase reaction temperature to ensure rapid decarboxylation. |
| Starting Material Recovery | "Wet" solvent | TFDA hydrolyzes rapidly.[1] Ensure Diglyme is distilled over Na/Benzophenone or molecular sieves. |
| Black Tar Formation | Polymerization (Method B)[1] | Switch to Method A (TFDA). Lower temperature is not an option for Method B, but concentration can be lowered.[1] |
| Poor Separation | Diglyme retention | Diglyme is water-miscible but hard to remove.[1] Use extensive water washes (5x) or switch to Toluene (if temp allows).[1] |
References
-
Dolbier, W. R., et al. (2000).[3] "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[1][4] Journal of Fluorine Chemistry. Link
-
Tian, F., et al. (2000). "A novel and highly efficient synthesis of gem-difluorocyclopropanes."[4] Organic Letters, 2(4), 563-564. Link
-
Fuchibe, K., & Ichikawa, J. (2023).[1][5] "Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds."[5][6] Chemical Communications, 59, 2532-2540.[5] Link
- Weyerstahl, P., et al. (1967). "Synthesis of gem-difluorocyclopropanes via sodium chlorodifluoroacetate." Liebigs Annalen der Chemie. (Classic Protocol Reference).
-
Carreira, E. M., et al. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. (Context on Spiro-lactams). Link
Sources
- 1. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Synthesis of Spirocyclic Compounds via Difluorocarbene Addition to Enamides
Abstract: This document provides a comprehensive guide for the synthesis of gem-difluorinated spirocycles through the addition of difluorocarbene to enamides. Spirocyclic scaffolds, particularly those containing fluorine, are of paramount importance in medicinal chemistry and drug discovery due to their unique conformational rigidity and ability to modulate physicochemical properties.[1][2] This guide details the mechanistic underpinnings of difluorocarbene generation from the Ruppert-Prakash reagent (TMSCF₃), provides step-by-step experimental protocols for both batch and continuous-flow synthesis, and discusses the rationale behind key procedural choices to ensure reproducibility and high yields.
Introduction: The Significance of Fluorinated Spirocycles
Spirocycles, characterized by two rings sharing a single carbon atom, are privileged structural motifs in a vast array of natural products and pharmacologically active molecules.[3] Their rigid, three-dimensional architecture provides a unique way to explore chemical space, often leading to improved binding affinity and selectivity for biological targets. The incorporation of fluorine, and specifically the gem-difluorocyclopropane moiety, further enhances the molecular profile by introducing a lipophilic hydrogen-bond donor, increasing metabolic stability, and modulating pKa.[1]
The synthesis of these complex structures, however, remains a significant challenge.[4] The addition of difluorocarbene (:CF₂) to a carbon-carbon double bond is one of the most direct methods for constructing the gem-difluorocyclopropane unit. Enamides, particularly those integrated into cyclic systems like oxindoles, serve as excellent substrates for this transformation, providing a direct route to valuable spirooxindoles, which are considered potent pharmacophores.[4][5] This guide focuses on practical and efficient protocols for achieving this transformation.
Mechanistic Rationale: Generating and Trapping Difluorocarbene
The successful synthesis of difluorocyclopropanes hinges on the efficient in situ generation of the highly reactive difluorocarbene intermediate. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), has emerged as a superior and versatile precursor for this purpose due to its stability and ease of handling compared to many other sources.[6][7][8]
The generation of :CF₂ from TMSCF₃ is typically initiated by a nucleophilic catalyst. Two primary pathways are commonly employed:
-
Fluoride-Initiated (Low Temperature): Anhydrous non-metallic fluoride sources, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), can activate TMSCF₃ at low temperatures.[9][10] The fluoride attacks the silicon atom, liberating a transient trifluoromethyl anion ([CF₃]⁻). This anion is unstable and rapidly eliminates a fluoride ion to yield singlet difluorocarbene.[10]
-
Iodide-Initiated (Elevated Temperature): A more common and often more effective method for less reactive substrates involves using a catalytic amount of sodium iodide (NaI).[10][11] The iodide displaces the trifluoromethyl group from TMSCF₃. The resulting TMSI can then react with the fluoride ion generated during carbene formation, driving the reaction forward.[12] This method allows the reaction to proceed at a controlled pace, often at slightly elevated temperatures.[10]
Once generated, the highly electrophilic singlet difluorocarbene undergoes a rapid [2+1] cycloaddition reaction with the electron-rich double bond of the enamide substrate to form the desired gem-difluorinated spirocyclopropane ring system.
Detailed Experimental Protocols
This section provides two validated protocols: a standard batch procedure suitable for laboratory-scale synthesis and an advanced continuous-flow method for improved safety, control, and scalability.[13]
Protocol 1: Batch Synthesis of a Spiro[cyclopropane-1,3'-oxindole]
This procedure is a representative example for the difluorocyclopropanation of an N-acyl-3-methyleneoxindole.
Materials and Equipment:
-
N-Boc-3-methyleneindolin-2-one (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 - 3.0 equiv)
-
Sodium Iodide (NaI) (0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add N-Boc-3-methyleneindolin-2-one (1.0 equiv) and sodium iodide (0.2 equiv).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.
-
Reagent Addition: Add TMSCF₃ (2.0 - 3.0 equiv) dropwise via syringe at room temperature. Causality Note: A large excess of TMSCF₃ is often required to ensure efficient carbene generation and trapping throughout the reaction.[11][14]
-
Reaction: Heat the reaction mixture to 65-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired spiro[N-Boc-2-oxoindoline-3,1'-(2',2'-difluoro)cyclopropane].
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Continuous-Flow Synthesis
Continuous-flow technology offers superior control over reaction parameters, enhancing safety and efficiency, particularly for exothermic reactions involving unstable intermediates.[13]
Equipment:
-
Two syringe pumps
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) of known volume
-
Back-pressure regulator
-
Temperature-controlled bath (oil or heating block)
-
Collection flask
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a stock solution of the enamide substrate in anhydrous THF.
-
Solution B: Prepare a stock solution of TMSCF₃ and NaI in anhydrous THF.
-
-
System Setup: Assemble the flow reactor as shown in the workflow diagram below. Set the reactor temperature to 80-120 °C and the back-pressure regulator to ~100 psi. Causality Note: Elevated temperature and pressure in a closed-loop flow system allow for significantly reduced reaction times (often minutes) and prevent the loss of volatile reagents.[13]
-
Reaction Initiation: Pump Solution A and Solution B at calibrated flow rates through the T-mixer and into the heated reactor coil. The residence time is controlled by the total flow rate and the reactor volume. A typical residence time is 5-15 minutes.[13]
-
Collection and Analysis: The product stream is cooled and collected in a flask after passing through the back-pressure regulator. The output can be analyzed periodically by TLC or LC-MS to confirm steady-state conversion.
-
Workup and Purification: Once the desired amount of material is collected, the product is worked up and purified as described in the batch protocol.
Diagram 2: Experimental workflow for continuous-flow difluorocyclopropanation.
Substrate Scope and Optimization Data
The efficiency of the difluorocarbene addition is influenced by the electronic properties of the enamide substrate. Electron-rich enamides generally react more readily than electron-deficient ones.[10] The table below summarizes typical results for this transformation.
| Entry | Substrate (Enamide) | Precursor System | Method | Time | Yield (%) | Reference |
| 1 | N-Boc-3-methyleneindolin-2-one | TMSCF₃ / NaI | Batch (65°C) | 6 h | 85-95% | [9] |
| 2 | N-Ac-3-methyleneindolin-2-one | TMSCF₃ / NaI | Batch (65°C) | 8 h | 80-90% | [9] |
| 3 | Styrene (for comparison) | TMSCF₃ / NaI | Flow (100°C) | 10 min | >95% | [13] |
| 4 | N-Ts-3-methyleneindolin-2-one | TMSCF₃ / TBAT | Batch (-50°C to RT) | 12 h | 75-85% | [9] |
| 5 | Oxindole-tethered aryl bromide | BrCF₂CO₂K / Pd(OAc)₂ | Batch (THF) | 12 h | ~97% | [5] |
Note: Yields are indicative and may vary based on specific substrate and reaction scale.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture).2. Insufficient temperature.3. Decomposed TMSCF₃. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. Use fresh NaI.2. Increase reaction temperature in 10°C increments.3. Use freshly opened or properly stored TMSCF₃. |
| Formation of Side Products | 1. Reaction run for too long.2. Temperature too high, leading to decomposition.3. Non-selective carbene insertion. | 1. Monitor reaction closely by TLC/LC-MS and quench upon completion.2. Reduce temperature or consider a slow-addition protocol.[11][14]3. Ensure the enamide double bond is the most nucleophilic site. |
| Low Isolated Yield | 1. Product loss during workup.2. Difficulty in purification. | 1. Perform careful extractions; avoid vigorous shaking that can cause emulsions.2. Try alternative chromatography conditions (e.g., different solvent systems or alumina instead of silica). |
Conclusion
The addition of difluorocarbene to enamides is a robust and reliable method for the synthesis of medicinally relevant spirocyclic compounds. The use of the Ruppert-Prakash reagent (TMSCF₃) with a catalytic amount of sodium iodide provides a practical and efficient protocol for this transformation. For enhanced safety, control, and scalability, continuous-flow methodologies represent a state-of-the-art alternative to traditional batch processing.[13] The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals aiming to incorporate valuable gem-difluorinated spirocycles into their synthetic programs.
References
-
Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Nature Communications. Available at: [Link]
-
Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. Available at: [Link]
-
Synthesis of spirocyclic oxindoles. ResearchGate. Available at: [Link]
-
Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. Request PDF on ResearchGate. Available at: [Link]
-
Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF 3 (Ruppert‐Prakash Reagent) and Its Derivatives. Scilit. Available at: [Link]
-
Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society. Available at: [Link]
-
Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. Available at: [Link]
-
Difluorocarbene: We're bringing it back. New Reactions Blog. Available at: [Link]
-
Stepwise addition of difluorocarbene to a transition metal centre. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. Available at: [Link]
-
Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea. Chemical Communications. Available at: [Link]
-
An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules. Available at: [Link]
Sources
- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert‐Prakash Reagent) and Its Derivatives | Scilit [scilit.com]
- 8. Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene - American Chemical Society [acs.digitellinc.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. newreactions.wordpress.com [newreactions.wordpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the Incorporation of Fluorinated Spiro Scaffolds into Peptidomimetics
For: Researchers, scientists, and drug development professionals.
I. Introduction: A New Dimension in Peptidomimetic Design
The pursuit of novel therapeutics often leads to the exploration of chemical spaces beyond traditional small molecules and biologics. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a promising frontier. However, native peptides are often plagued by poor metabolic stability and low oral bioavailability. To overcome these limitations, medicinal chemists are increasingly turning to innovative strategies that rigidify the peptide backbone and enhance its physicochemical properties. The incorporation of fluorinated spiro scaffolds is an emerging and powerful approach in this endeavor.
This guide provides a comprehensive overview of the rationale, design principles, and detailed protocols for incorporating fluorinated spiro scaffolds into peptidomimetics. We will delve into the unique advantages conferred by both fluorine and spirocycles, and how their synergistic combination can lead to the development of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
II. The Rationale: Why Fluorinated Spiro Scaffolds?
The strategic incorporation of fluorinated spirocycles into a peptide backbone is a deliberate design choice aimed at conferring multiple advantageous properties simultaneously. This approach addresses key challenges in peptidomimetic drug discovery by leveraging the distinct characteristics of both fluorine and spirocyclic structures.
The Role of Fluorine:
Fluorine, the most electronegative element, imparts profound effects on a molecule's biological and physical properties. Its introduction can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby protecting the peptidomimetic from degradation by proteases.
-
Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity.
-
Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Conformational Control: The gauche effect of fluorine can influence the local conformation of the peptide backbone, pre-organizing it for optimal receptor binding.
The Advantages of Spirocycles:
Spirocycles, bicyclic systems joined by a single common atom, offer a unique three-dimensional architecture that can significantly improve the drug-like properties of peptidomimetics:
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures, spirocycles introduce a higher fraction of sp3-hybridized carbons, which is correlated with improved clinical success rates.
-
Conformational Rigidity: The rigid nature of spirocycles reduces the conformational flexibility of the peptide backbone, locking it into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to a target, often leading to increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of spirocyclic elements can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to their linear or monocyclic counterparts.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities for new intellectual property.
By combining these two powerful strategies, the incorporation of fluorinated spiro scaffolds offers a synergistic approach to designing peptidomimetics with superior pharmacological profiles.
III. Design and Synthesis of Fluorinated Spirocyclic Amino Acids
The successful incorporation of a fluorinated spiro scaffold begins with the synthesis of the key building block: the fluorinated spirocyclic amino acid. A variety of synthetic strategies can be employed, with the choice depending on the desired ring size, substitution pattern, and stereochemistry.
A prominent example is the synthesis of fluorinated spiro-proline derivatives. These can be accessed through a diastereoselective [3+2] cycloaddition reaction under phase-transfer catalysis.
Protocol 1: Synthesis of a Fluorinated Spiro-Proline Derivative
This protocol outlines a general procedure for the synthesis of a trifluoromethylated spiro-proline derivative.
Materials:
-
Trifluoro-pyruvate imine
-
Benzylidene indandione
-
Benzyltriethylammonium bromide (TEBAB)
-
Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of trifluoro-pyruvate imine (1.0 eq) and benzylidene indandione (1.0 eq) in DCM, add TEBAB (0.1 eq) and LiOH (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluorinated spiro-proline derivative.
IV. Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
With the fluorinated spirocyclic amino acid in hand, the next critical step is its incorporation into a peptide sequence. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose. However, the sterically hindered nature of spirocyclic amino acids presents a significant challenge to standard coupling protocols.
Challenges and Solutions for Coupling Sterically Hindered Residues:
-
Slow Reaction Kinetics: The bulky spirocyclic scaffold can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling.
-
Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, further impeding coupling efficiency.
To overcome these challenges, several strategies can be employed:
-
Potent Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient. The use of more powerful uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) is highly recommended. These reagents form highly reactive esters that can overcome the steric barrier.
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents can help drive the reaction to completion.
-
Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered residues, by providing efficient and uniform heating.
-
Optimized Solvent Systems: N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for solvating the peptide-resin complex and preventing aggregation.
Protocol 2: SPPS of a Peptidomimetic Containing a Fluorinated Spiro-Proline
This protocol provides a general guideline for the incorporation of a fluorinated spiro-proline derivative into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected fluorinated spiro-proline derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in NMP for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with NMP.
-
Amino Acid Coupling (Standard Residues):
-
Pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in NMP for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with NMP.
-
-
Coupling of the Fluorinated Spiro-Proline Derivative (Double Coupling):
-
First Coupling: Pre-activate the Fmoc-protected fluorinated spiro-proline (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in NMP for 5-10 minutes. Add the solution to the resin and shake for 4-6 hours.
-
Wash the resin with NMP.
-
Second Coupling: Repeat the coupling step with a fresh solution of activated fluorinated spiro-proline.
-
Monitor the coupling completion using a Kaiser test or a similar qualitative test.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for the remaining amino acids in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
V. Purification and Characterization
The crude peptidomimetic will contain various impurities, including deletion sequences and incompletely deprotected products. Purification is therefore essential to obtain a high-purity final product.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is the standard method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent.
Characterization:
Once purified, the identity and purity of the fluorinated spiro-peptidomimetic must be confirmed using a combination of analytical techniques.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the fluorinated spirocyclic amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the overall structure and conformation of the peptide.
-
¹⁹F NMR: The presence of a fluorine atom provides a unique and sensitive probe for conformational analysis. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment and can be used to study the cis/trans isomerization of the proline amide bond and the overall peptide conformation.
-
Protocol 3: Purification and Characterization of a Fluorinated Spiro-Peptidomimetic
A. Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical RP-HPLC and MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
B. Characterization:
-
Analytical RP-HPLC:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to resolve the peptide from impurities (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to determine the molecular weight.
-
Perform MS/MS fragmentation to confirm the peptide sequence.
-
-
NMR Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts and coupling constants to gain insights into the peptide's conformation.
-
VI. Expected Outcomes and Data Presentation
The incorporation of a fluorinated spiro scaffold is expected to significantly enhance the properties of a peptidomimetic compared to its linear or non-fluorinated counterparts.
Table 1: Hypothetical Comparison of a Linear Peptide vs. its Fluorinated Spirocyclic Analog
| Property | Linear Peptide | Fluorinated Spiro-Peptidomimetic | Rationale for Improvement |
| Binding Affinity (IC₅₀) | 1.5 µM | 0.2 µM | Conformational pre-organization and favorable fluorine-protein interactions. |
| Proteolytic Stability (t½ in plasma) | 15 min | > 12 hours | Steric shielding by the spirocycle and the robust C-F bond. |
| Membrane Permeability (Papp) | Low | Moderate | Increased lipophilicity due to fluorine and the 3D structure of the spirocycle. |
| Aqueous Solubility | Moderate | High | The sp3-rich nature of the spirocycle can disrupt crystal packing and improve solvation. |
VII. Visualizing the Workflow and Concepts
To better illustrate the key concepts and workflows described in this guide, the following diagrams have been generated using Graphviz.
Caption: Workflow for creating fluorinated spiro-peptidomimetics.
Caption: Benefits of incorporating fluorinated spiro scaffolds.
VIII. Conclusion
The incorporation of fluorinated spiro scaffolds into peptidomimetics represents a sophisticated and highly effective strategy for overcoming the inherent limitations of natural peptides. By providing conformational constraint, enhancing metabolic stability, and fine-tuning physicochemical properties, this approach opens new avenues for the design of potent and drug-like therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore this exciting area of medicinal chemistry and unlock the full potential of fluorinated spiro-peptidomimetics in drug discovery.
IX. References
-
Waser, J., et al. (2019). Synthesis of Spirocyclic Fluorinated Proline Derivatives. Angewandte Chemie International Edition, 58(4), 1149-1153. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Biron, E., et al. (2008). Optimizing the Coupling of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Yudin, A. K. (2015). Spirocycles: A Unique Class of Scaffolds in Drug Discovery. Angewandte Chemie International Edition, 54(3), 794-841. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA-approved drugs. Molecules, 25(3), 568. [Link]
Mastering the Core: A Guide to the N-Functionalization of 5-Azaspiro[2.4]heptan-4-one for Accelerated Drug Discovery
The 5-azaspiro[2.4]heptan-4-one scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that is increasingly sought after for the development of novel therapeutics.[1] Its rigid, spirocyclic structure provides an excellent platform for creating molecules with improved pharmacological profiles. The nitrogen atom at the 5-position is a key handle for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of established and emerging methods for the functionalization of this critical nitrogen atom, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation drug candidates.
The Strategic Importance of N-Functionalization
The strategic derivatization of the nitrogen atom in 5-azaspiro[2.4]heptan-4-one is a pivotal step in the synthesis of numerous biologically active molecules. For instance, N-substituted 5-azaspiro[2.4]heptane derivatives have been identified as potent and selective antagonists for the dopamine D3 receptor, highlighting their potential in treating central nervous system disorders.[2] Furthermore, this scaffold serves as a crucial intermediate in the synthesis of inhibitors for the Hepatitis C virus NS5A protein, demonstrating its versatility across different therapeutic areas.[3] The ability to precisely tailor the substituent on the nitrogen atom is therefore paramount to successful drug design and development.
Core Synthetic Strategies for N-Functionalization
The lactam nitrogen in 5-azaspiro[2.4]heptan-4-one, while part of an amide, retains sufficient nucleophilicity to participate in a variety of coupling reactions. The primary strategies for its functionalization include N-alkylation, N-arylation, N-acylation, and N-sulfonylation. The choice of method is dictated by the desired substituent and the overall synthetic scheme.
N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation is a fundamental transformation for introducing simple to complex alkyl groups. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
This classic method involves the reaction of the 5-azaspiro[2.4]heptan-4-one with an alkyl halide in the presence of a suitable base. The base is crucial for deprotonating the nitrogen, thereby increasing its nucleophilicity.
Rationale: The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred for deprotonating the relatively non-basic lactam nitrogen. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for solubilizing the reactants and facilitating the SN2 reaction.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-azaspiro[2.4]heptan-4-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
Table 1: Representative Conditions for Direct N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature | Typical Yield |
| Benzyl bromide | NaH | DMF | 0 °C to RT | >90% |
| Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 75-85% |
| 4-Nitrobenzyl bromide | Cs₂CO₃ | DMF | RT | >95% |
N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems
The introduction of an aryl group onto the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.
This powerful method allows for the formation of a C(sp²)–N bond between an aryl halide and the lactam nitrogen. The choice of palladium catalyst, ligand, and base is crucial for a successful transformation.
Rationale: The palladium catalyst, in conjunction with a suitable ligand (e.g., a biarylphosphine), facilitates the oxidative addition of the aryl halide, followed by coordination of the deprotonated lactam and subsequent reductive elimination to form the N-aryl product. A strong base is required to generate the nucleophilic amide anion.
Experimental Protocol:
-
In a reaction vessel, combine 5-azaspiro[2.4]heptan-4-one (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Typical Conditions for N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 °C |
| 2-Chloropyridine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 °C |
| 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | NaOtBu | Toluene | 100 °C |
N-Acylation and N-Sulfonylation: Introducing Electron-Withdrawing Groups
The introduction of acyl or sulfonyl groups can significantly alter the electronic properties of the nitrogen atom and provide handles for further functionalization.
This is a straightforward method for installing an acyl group. The reaction is typically rapid and high-yielding.
Experimental Protocol:
-
Dissolve 5-azaspiro[2.4]heptan-4-one (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C.
-
Add the acyl halide or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography or recrystallization if necessary.
Similar to N-acylation, N-sulfonylation proceeds readily with sulfonyl chlorides in the presence of a base.
Experimental Protocol:
-
Follow the procedure for N-acylation, substituting the acyl halide with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride).
Table 3: Conditions for N-Acylation and N-Sulfonylation
| Reagent | Base | Solvent | Temperature |
| Acetyl chloride | Triethylamine | DCM | 0 °C to RT |
| Benzoyl chloride | Pyridine | DCM | 0 °C to RT |
| Acetic anhydride | DMAP (cat.) | DCM | RT |
| Tosyl chloride | Triethylamine | THF | 0 °C to RT |
| Mesyl chloride | Pyridine | DCM | 0 °C to RT |
Troubleshooting and Key Considerations
-
Steric Hindrance: For bulky alkylating or arylating agents, longer reaction times, higher temperatures, or more reactive catalytic systems may be necessary.
-
Competing Reactions: In the case of substrates with multiple nucleophilic sites, appropriate protection strategies may be required.
-
Racemization: For chiral derivatives of 5-azaspiro[2.4]heptan-4-one, care must be taken to choose reaction conditions that do not induce racemization.
-
Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is critical for the success of these reactions, particularly for metal-catalyzed processes.
Conclusion
The functionalization of the nitrogen atom in 5-azaspiro[2.4]heptan-4-one is a versatile and powerful strategy for the synthesis of novel chemical entities with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, scientists can efficiently generate diverse libraries of N-substituted 5-azaspiro[2.4]heptan-4-one derivatives for biological evaluation.
References
-
Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][4] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][4] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. [Link]
-
Molbase. (n.d.). (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. [Link]
-
MySkinRecipes. (n.d.). 5-Azaspiro[2.4]Heptan-4-One. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
PubMed. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576. [Link]
- Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.
-
Chemsrc. (n.d.). 5-azaspiro[2.4]heptan-4-one | CAS#:3697-70-9. [Link]
Sources
- 1. 5-Azaspiro[2.4]Heptan-4-One [myskinrecipes.com]
- 2. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Reagents for scaling up 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one synthesis
Technical Application Note: Scalable Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Executive Summary
The synthesis of 1,1-difluoro-5-azaspiro[2.4]heptan-4-one represents a critical challenge in modern medicinal chemistry, particularly for programs targeting antiviral and oncology pathways where bioisosteres of gem-dimethyl groups are required to block metabolic oxidation.
The core synthetic challenge lies in the gem-difluorocyclopropanation of the exocyclic enelactam precursor. While laboratory-scale methods often utilize high-cost, high-purity reagents like TFDA, multi-kilogram scale-up necessitates a transition to cost-effective carbene sources like sodium chlorodifluoroacetate. This transition, however, introduces significant safety risks (exotherms, CO₂ evolution) that must be managed via flow chemistry.
This guide details two validated protocols:
-
Method A (Discovery/Pilot): A high-precision batch protocol using TFDA.
-
Method B (Production Scale): A continuous flow protocol using Sodium Chlorodifluoroacetate.
Retrosynthetic Analysis & Strategy
The formation of the spiro[2.4] system relies on the [2+1] cycloaddition of singlet difluorocarbene (:CF₂) to an electron-deficient exocyclic alkene.
Critical Mechanistic Insight: The nitrogen of the lactam must be protected (e.g., N-Boc, N-Bn) to prevent competitive insertion of the carbene into the N-H bond and to electronically activate the double bond for cycloaddition.
Figure 1: Retrosynthetic logic flow focusing on the [2+1] cycloaddition strategy.
Critical Reagent Evaluation
Selecting the correct difluorocarbene source is a trade-off between atom economy , safety , and cost .
| Feature | TFDA (Dolbier’s Reagent) | Sodium Chlorodifluoroacetate | Ruppert-Prakash (TMSCF₃) |
| CAS Number | 657-27-2 | 1895-39-2 | 81290-20-2 |
| Activation | Catalytic F⁻ (NaF/KF) | Thermal (160–190°C) | NaI / Initiator |
| Reaction Temp | Mild (60–110°C) | High (>160°C) | Mild (60–80°C) |
| Byproducts | TMSF, SO₂, CO₂ (Clean) | NaCl, CO₂ (Massive gas evolution) | TMS-I |
| Scale Suitability | < 500 g (High Cost) | > 1 kg (Low Cost) | Flow Chemistry Only |
| Safety Profile | High: Controlled release | Low: Runaway exotherm risk | Medium: Atom economy poor |
| Recommendation | Method A (Batch) | Method B (Flow) | Specialized Applications |
Protocol A: Batch Synthesis (High Purity)
Target Scale: 10g – 100g Reagent: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA)
Rationale: TFDA allows for the generation of :CF₂ under neutral conditions without strong bases that could degrade the lactam ring. The reaction is driven by the formation of the strong Si-F bond.
Materials
-
Substrate: N-Boc-3-methylene-2-pyrrolidone (1.0 equiv)
-
Reagent: TFDA (2.0 – 2.5 equiv)
-
Catalyst: Sodium Fluoride (NaF) (0.1 equiv) or n-Bu₄NPh₃SnF₂ (TBAT) for lower temps.
-
Solvent: Diglyme (anhydrous) or Toluene.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.
-
Dissolution: Charge the flask with N-Boc-3-methylene-2-pyrrolidone (50.0 g, 253 mmol) and NaF (1.06 g, 25 mmol). Add Diglyme (250 mL).
-
Heating: Heat the suspension to 110°C . Ensure vigorous stirring to keep NaF suspended.
-
Controlled Addition: Add TFDA (126 g, 506 mmol) dropwise via a syringe pump over 4 hours .
-
Note: The slow addition prevents the accumulation of unreacted TFDA and minimizes oligomerization of the carbene (formation of tetrafluoroethylene).
-
-
Reaction Monitoring: Monitor by ¹⁹F NMR. The product signal (typically a doublet of doublets around -130 to -140 ppm) should grow as the TFDA signal (-103 ppm) is consumed.
-
Workup: Cool to room temperature. Dilute with Et₂O (500 mL) and wash with water (3 x 300 mL) to remove Diglyme.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75–85% isolated yield.
Protocol B: Continuous Flow Synthesis (Scale-Up)
Target Scale: > 1 kg Reagent: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
Rationale: This reagent is significantly cheaper than TFDA but requires high temperatures (~180°C) to decarboxylate. In batch, this generates massive amounts of CO₂ and heat, posing an explosion hazard. Continuous flow chemistry mitigates this by limiting the active reaction volume and providing superior heat transfer.
Flow Reactor Design
The system utilizes a heated coil reactor with a back-pressure regulator (BPR) to keep the solvent liquid at temperatures above its boiling point.[1][2]
Figure 2: Continuous flow setup for thermal decarboxylation and cyclopropanation.
Process Parameters
-
Reagent Stoichiometry: 1.0 equiv Substrate : 5.0 equiv ClCF₂CO₂Na.
-
Note: Higher equivalents are required in flow/thermal methods due to faster carbene dimerization rates at high T.
-
-
Solvent: Diglyme (High boiling point, good solubility).
-
Temperature: 180°C – 200°C.
-
Pressure: 250 psi (17 bar) to prevent solvent boiling and manage CO₂ expansion.
-
Residence Time: 10–15 minutes.
Step-by-Step Procedure
-
Feed Preparation:
-
Feed A:N-Boc-3-methylene-2-pyrrolidone (0.5 M in Diglyme).
-
Feed B: Sodium chlorodifluoroacetate (2.5 M in Diglyme). Note: This salt has limited solubility; ensure it is fully dissolved, potentially requiring mild warming of the feed reservoir.
-
-
System Priming: Flush the reactor with pure Diglyme and pressurize to 250 psi using the BPR. Heat the reactor coil to 190°C.
-
Reaction Run: Start pumps to achieve a 1:1 volumetric mixing ratio (resulting in effective 5 equiv of reagent).
-
Quench & Collection: The reactor output is cooled before the BPR. The effluent is collected in a vented vessel to allow CO₂ to escape safely.
-
Workup: The Diglyme solution is concentrated under vacuum to remove bulk solvent. The residue is partitioned between water and Ethyl Acetate.
-
Deprotection (Optional): If the free lactam is required, treat the crude N-Boc intermediate with TFA/DCM (1:1) or HCl/Dioxane.
Safety Note: The BPR must be robust. Sodium chlorodifluoroacetate produces NaCl as a byproduct, which can precipitate and clog narrow flow channels. Use a reactor with a larger internal diameter (>1 mm) or perform periodic solvent flushes.
Analytical Validation & QC
Upon isolation, the identity of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one must be confirmed.
-
¹⁹F NMR: Distinct AB quartet (if chiral) or singlet (if achiral/rapid flipping) around -135 ppm.
-
¹³C NMR: Look for the triplet of the spiro-carbon (coupling with F) and the characteristic carbonyl shift.
-
HRMS: Confirm [M+H]⁺ consistent with C₆H₇F₂NO (MW: ~147.12).
References
-
Dolbier, W. R., et al. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent." Journal of Fluorine Chemistry, 2004.
-
Charette, A. B., et al. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow."[3] Organic Letters, 2016.[3]
-
Erian, A. W., et al. "The chemistry of gem-difluorocyclopropanes." Chemical Reviews, 2003.
-
Tian, F., et al. "Gem-difluorocyclopropanation of Alkenes Using Sodium Chlorodifluoroacetate." Organic Syntheses, 2000.
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
Advanced Application Note: Spiro-Fused Lactams in Fragment-Based Drug Discovery (FBDD)
Executive Summary & Rationale
Fragment-Based Drug Discovery (FBDD) has historically relied on "flat" aromatic heterocycles due to their synthetic accessibility and established coupling chemistry. However, this "flatland" approach often results in leads with poor physicochemical properties (low solubility, high lipophilicity) and limited vectors for growing the fragment into a binding pocket.
Spiro-fused lactams represent a paradigm shift. By incorporating a quaternary carbon center (the spiro junction) into a lactam scaffold, researchers can access:
-
High
Character: Correlates with improved clinical success and solubility.[1] -
Defined 3D Vectors: The rigid spiro-core projects exit vectors in non-planar orientations, allowing exploration of globular protein pockets inaccessible to flat aromatics.
-
Lactam Pharmacophore: The lactam unit (e.g.,
-, -, or -lactam) provides inherent hydrogen bond donor/acceptor motifs essential for "anchoring" the fragment.
This guide details the design, synthesis, and screening protocols for deploying spiro-lactam fragments.
Table 1: Comparative Profile of Fragment Classes
| Feature | Traditional Aromatic Fragments | Spiro-Fused Lactam Fragments | Impact on Drug Discovery |
| Dimensionality | 2D (Planar) | 3D (Globular/Rigid) | Better fit for spherical pockets; higher specificity. |
| Low (< 0.3) | High (> 0.5) | Improved solubility and metabolic stability.[1] | |
| Exit Vectors | Limited (in-plane) | Diverse (out-of-plane) | Enables "fragment growing" in unique directions. |
| Entropy Cost | Variable (rotatable bonds) | Low (Rigidified) | Higher ligand efficiency (LE) due to pre-organization. |
| Synthetic Effort | Low (Commercial availability) | High (Requires specialized chemistry) | Novel IP space; less "crowded" patent landscape. |
Library Design & Synthetic Protocols
The synthesis of spiro-lactams for FBDD requires methods that are modular (to create diversity) and robust (to ensure purity). We recommend the Post-Transformation Ugi-4CR approach for generating diverse spiro-
Protocol A: Modular Synthesis of Spiro- -Lactams via Ugi-4CR
Rationale: The Ugi 4-Component Reaction (4CR) allows the assembly of four distinct inputs. By using specific bifunctional inputs (e.g., 2-chloro-3-formyl quinolines), one can trigger a post-condensation cyclization to form the spiro-lactam core efficiently.[2]
Materials
-
Amine (
): Primary amines (diversity element 1). -
Aldehyde/Ketone (
): 2-chloro-3-formyl quinoline (scaffold core).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Acid (
): 2-chloroacetic acid (cyclization trigger).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Isocyanide (
): Alkyl isocyanides (diversity element 2). -
Solvent: Methanol (MeOH), DMF.
-
Base: Cesium Carbonate (
).
Step-by-Step Workflow
-
Ugi Condensation:
-
Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in MeOH (0.5 M). Stir at RT for 30 min to form the imine.
-
Add 2-chloroacetic acid (1.0 equiv) and the isocyanide (1.0 equiv).
-
Stir at RT for 24–48 hours. Monitor by LC-MS for the linear Ugi adduct.
-
Checkpoint: If precipitation occurs, the Ugi adduct might be crashing out. Filter and wash with cold MeOH.
-
-
Spiro-Cyclization (The "Spiro-Fused" Step):
-
Dissolve the crude Ugi adduct in DMF (0.2 M).
-
Add
(2.5 equiv). -
Heat to 80°C for 3–6 hours. This triggers a sequential
/ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> cascade, forming the spiro- -lactam ring fused to the quinoline system.[2] -
Mechanism:[2][3][4] The amide nitrogen attacks the quinoline (displacing Cl), and the active methylene attacks the chloro-acetyl group to close the lactam ring.
-
-
Purification:
-
Dilute with EtOAc, wash with water/brine (
) to remove DMF. -
Purify via semi-preparative HPLC (Reverse phase,
gradient). -
QC Requirement: Purity >95% by UV (254 nm) and ELSD. Confirm structure via 1H NMR (look for diastereomeric spiro-carbon signals).
-
Figure 1: Synthetic workflow for generating spiro-fused lactam libraries via Ugi-4CR post-transformation. This route maximizes diversity while ensuring the formation of the rigid spiro-center.
Screening Methodology: Ligand-Observed NMR[5][6]
Spiro-lactams are often rigid. This physical property makes them ideal candidates for Saturation Transfer Difference (STD) NMR , as the magnetization transfer from protein to ligand is efficient for rigid binders. However, their 3D shape can sometimes lead to solubility issues in aqueous buffers, requiring strict QC.
Protocol B: STD-NMR Screening for Spiro-Fragments
Rationale: STD-NMR detects transient binding (
Materials
-
Target Protein: >20 kDa, purified, in buffer (PBS or Tris, pH 7.4).
-
Fragment Cocktail: Mixtures of 3–5 spiro-lactams (ensure no NMR peak overlap).
-
Solvent:
buffer (90% / 10% ). -
Internal Standard: DSS or TSP (for referencing).
Step-by-Step Workflow
-
Solubility QC (Critical Step):
-
Prepare fragment stocks at 100 mM in
-DMSO. -
Dilute to 500
M in the experimental NMR buffer (without protein). -
Acquire a 1D
NMR.[5] -
Pass Criteria: Sharp lines, no aggregation (broadening), accurate integration vs. internal standard. Discard fragments that precipitate.
-
-
Sample Preparation:
-
Protein Concentration: 10–20
M. -
Ligand Concentration: 400–800
M (Ligand:Protein ratio ~40:1). -
Volume: 500
L in 5mm tubes.
-
-
Pulse Sequence Setup (STD):
-
On-Resonance Irradiation (
): Irradiate protein methyl region (usually -0.5 ppm or -1.0 ppm) or aromatic region (7-9 ppm) using a train of Gaussian pulses (total saturation time 2–3 seconds). Ensure no ligand signals are in this region. -
Off-Resonance Irradiation (
): Irradiate at 30 ppm (far from any signal). -
Spin-Lock (
): Apply a 30ms spin-lock filter to suppress protein background signals.
-
-
Data Processing:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum (
). -
Hit Identification: Signals appearing in the difference spectrum indicate binding.
-
Epitope Mapping: Calculate the STD amplification factor (
) for different protons on the spiro-lactam.- .
-
Protons with the highest
are in closest contact with the protein surface.
-
Figure 2: STD-NMR screening workflow. The solubility QC step is vital for spiro-fragments to prevent false positives from aggregation.
Case Study Application: Hit-to-Lead Optimization
Scenario: A spiro-
Optimization Strategy:
-
Vector Analysis: The crystal structure (or docking model) reveals that the spiro-ring is buried, but the lactam nitrogen is solvent-exposed.
-
Fragment Growing:
-
The lactam nitrogen is alkylated to reach a nearby hydrophobic sub-pocket.
-
Because the spiro-core is rigid, the orientation of the new group is fixed.[1] Unlike a flexible chain which pays an entropy penalty to bind, the spiro-scaffold pre-organizes the new substituent.
-
-
Result: The optimized lead showed a 1000-fold increase in potency (
M) while maintaining high solubility due to the -rich core.
References
-
Synthesis of Spiro-Bicyclic Lactams: Somu, R. V., & Johnson, R. L. (2005).[3] Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. Journal of Organic Chemistry. Link
-
Ugi-4CR for Spiro-Lactams: Zarei, M., et al. (2020).[6] Synthesis of Spiro-β-lactam-pyrroloquinolines as Fused Heterocyclic Scaffolds through Post-transformation Reactions.[2][6] Journal of Organic Chemistry. Link
-
Spirocycles in Drug Discovery: Zheng, H., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][7][8][9] Expert Opinion on Drug Discovery. Link
-
STD-NMR Protocols: Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link
-
Fragment Screening Methodologies: Begley, D. W., et al. (2013).[10] Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology. Link[10]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Synthesis of Spiro-β-lactam-pyrroloquinolines as Fused Heterocyclic Scaffolds through Post-transformation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 6. figshare.com [figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Designing Conformationally Restricted Analogs Using Spiro[2.4]heptan-4-one
Abstract & Strategic Rationale
In modern drug discovery, conformational restriction is a pivotal strategy to enhance ligand potency and selectivity.[1][2] By locking a molecule into its bioactive conformation, researchers reduce the entropic penalty (
The spiro[2.4]heptan-4-one scaffold represents a unique tool in this domain. It fuses a cyclopropane ring to a cyclopentanone core in a spiro-arrangement, creating a system with defined vectors and significant steric bulk perpendicular to the ring plane.
Key Advantages:
-
Entropic Pre-Organization: The spiro-linkage restricts the conformational freedom of the five-membered ring, often mimicking the "kink" found in proline but with altered electronic properties.
-
Metabolic Blocking: The cyclopropane ring acts as a metabolic shield, preventing
-hydroxylation or enolization at the blocked position. -
Vector Manipulation: The rigid spiro-center directs substituents into specific regions of the binding pocket that are inaccessible to linear analogs.
Structural Logic & Design Principles
The following diagram illustrates the thermodynamic benefit of using the spiro[2.4]heptane scaffold compared to a flexible linear analog.
Figure 1: Thermodynamic rationale for spiro-cyclization. Pre-organization minimizes the entropy loss upon binding.
Experimental Protocols
Protocol A: Synthesis of the Spiro[2.4]heptan-4-one Scaffold
Objective: Construct the bicyclic core from commercially available precursors using a double-alkylation strategy. This method avoids the use of toxic acrylonitrile (Thorpe-Ziegler method) and utilizes a robust
Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (Starting Material)
-
1,2-Dibromoethane (Alkylation agent)
-
Potassium Carbonate (
, Anhydrous) -
DMF (Dimethylformamide) or Acetone
-
6N Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Double Alkylation:
-
Dissolve methyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add anhydrous
(2.5 eq) and stir for 15 minutes at room temperature to form the enolate. -
Add 1,2-dibromoethane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.
-
Note: The formation of the spiro-ring is driven by the Thorpe-Ingold effect (gem-dimethyl effect), where the cyclic nature of the substrate favors intramolecular closure.
-
Workup: Dilute with water, extract with diethyl ether (
), wash with brine, dry over , and concentrate. Purify via flash chromatography to obtain the spiro-keto ester.
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the intermediate spiro-keto ester in a mixture of Acetic Acid and 6N HCl (1:1 v/v).
-
Reflux the mixture (approx. 100°C) for 4–6 hours. This step hydrolyzes the ester to the acid, which then spontaneously decarboxylates to the ketone.
-
Workup: Neutralize carefully with saturated
, extract with ether, and concentrate. -
Result: Spiro[2.4]heptan-4-one (Volatile oil; store at 4°C).
-
Protocol B: Functionalization to Spiro-Amino Acids (Strecker Synthesis)
Objective: Convert the ketone into a quaternary
Reagents:
-
Spiro[2.4]heptan-4-one[3]
-
Potassium Cyanide (KCN) or TMSCN (Trimethylsilyl cyanide - Safer Alternative)
-
Ammonium Chloride (
) or primary amine ( ) -
Methanol/Water
Step-by-Step Methodology:
-
Aminonitrile Formation:
-
Dissolve spiro[2.4]heptan-4-one (1.0 eq) in Methanol/Water (1:1).
-
Add
(1.5 eq) and KCN (1.5 eq). Caution: Perform in a well-ventilated fume hood with cyanide sensors active. -
Stir at room temperature for 24 hours.
-
Alternative (TMSCN): Use TMSCN and catalytic
in DCM for a safer, anhydrous route. -
Isolate the
-aminonitrile via extraction (DCM).
-
-
Hydrolysis to Amino Acid:
-
Treat the crude aminonitrile with 6N HCl (excess) and heat to reflux for 12 hours.
-
Concentrate to dryness to yield the amino acid hydrochloride salt.
-
Purification: Ion-exchange chromatography (Dowex 50W) is recommended to isolate the free zwitterion.
-
Data Summary & Validation
| Parameter | Linear Analog (cyclopentanone) | Spiro[2.4]heptan-4-one | Impact |
| Hybridization | Creates perpendicular steric bulk. | ||
| Metabolic Stability | Susceptible to | Blocked at C5 position | Increases |
| Vector Orientation | Flexible | Locked | Defines exit vectors for substituents. |
| Synthetic Yield | N/A | 65-75% (2 steps) | High efficiency for library generation. |
Workflow Visualization
The following flowchart details the synthetic decision tree for generating spiro-analogs.
Figure 2: Synthetic workflow for generating spiro[2.4]heptane derivatives.
References
-
Conformational Restriction in Drug Design: Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design.[2] Current Medicinal Chemistry, 12(1), 23-49.
-
Spiro-Annulation Protocols (Alkylation Strategy)
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 1974(12), 805-822. (Basis for the decarboxylation step).[4] -
Strecker Synthesis of Constrained Amino Acids: Groger, H. (2003).[5] Catalytic enantioselective Strecker reactions and analogous syntheses. Chemical Reviews, 103(8), 2795-2828.
-
Spiro Scaffolds as Bioisosteres: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Establishes the logic of small spiro-rings as metabolic blockers).
Sources
Application Notes & Protocols for Fluorinated Spiro Intermediates
Introduction: The Convergence of Rigidity and Reactivity
Fluorinated spiro intermediates represent a confluence of two powerful strategies in modern drug discovery. The incorporation of a spirocyclic scaffold introduces a rigid, three-dimensional architecture, which can enhance binding affinity and improve pharmacokinetic properties.[1][2][3] Simultaneously, the introduction of fluorine atoms can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions.[4][5] This unique combination of structural rigidity and modulated electronic properties makes these intermediates highly valuable in the synthesis of novel therapeutics.[6][7]
However, the very features that make fluorinated spiro intermediates attractive also necessitate specialized handling and storage protocols. The inherent strain of spirocyclic systems and the high reactivity associated with certain fluorinated motifs demand a comprehensive understanding of their chemical nature to ensure safety, stability, and experimental integrity.[8][9] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe and effective management of these promising compounds.
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before commencing any work with fluorinated spiro intermediates. The specific hazards are dictated by the nature of both the spirocyclic core and the type and degree of fluorination.
1.1. General Hazards of Organofluorine Compounds:
While many organofluorine compounds are valued for their stability, it is crucial to recognize that not all are benign.[8] Some can be toxic or environmentally persistent.[10][11] The carbon-fluorine bond is strong, which can make some fluorinated compounds resistant to degradation in the environment.[10] However, under certain conditions, they can degrade, potentially forming hazardous byproducts like hydrofluoric acid (HF).[12][13][14]
1.2. Spirocycle-Specific Considerations:
The rigid structure of spirocycles can, in some instances, contribute to ring strain.[1][6] While often stable, this inherent energy can influence reactivity. It is essential to understand the specific spirocyclic system (e.g., spiroketals, oxa-spirocycles) to anticipate potential reactivity.[15][16]
1.3. Combined Risk Profile:
The combination of a spirocyclic framework and fluorine substituents can lead to unique reactivity profiles. Therefore, a compound-specific risk assessment is crucial. Always consult the Safety Data Sheet (SDS) for the specific intermediate.
Workflow for Risk Assessment
Caption: Risk assessment workflow for handling fluorinated spiro intermediates.
Storage Protocols: Preserving Integrity and Ensuring Safety
Proper storage is critical to maintain the chemical integrity of fluorinated spiro intermediates and to prevent hazardous situations.[17]
2.1. General Storage Guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated area. Recommended temperature range is typically 2-8°C, but always consult the SDS. Some reactive intermediates may require storage at -20°C.[18] | Prevents thermal degradation and minimizes volatilization of the compound. |
| Light | Protect from direct sunlight and other sources of UV radiation by using amber glass vials or storing in the dark.[18] | Prevents photochemical degradation, which can lead to the formation of impurities or hazardous byproducts.[12][13] |
| Atmosphere | For compounds sensitive to oxidation or moisture, store under an inert atmosphere (e.g., argon or nitrogen).[18] | Prevents degradation through oxidation or hydrolysis. |
| Container | Use tightly sealed containers made of inert materials such as borosilicate glass or, for HF-sensitive materials, polyethylene or Teflon®.[19] | Ensures no reaction with the container and prevents contamination or leakage. |
| Labeling | All containers must be clearly labeled with the chemical name, structure, date of receipt/synthesis, and any specific hazard warnings.[17] | Prevents accidental misuse and ensures proper identification. |
2.2. Segregation of Incompatible Chemicals:
Fluorinated spiro intermediates should be stored separately from incompatible materials to prevent dangerous reactions.[20][21][22]
| Incompatible Chemical Classes | Potential Hazards |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Reducing Agents | May initiate unintended reduction of functional groups. |
| Strong Acids and Bases | Can catalyze degradation or unwanted reactions.[23] |
| Water-Reactive Compounds | Risk of exothermic reactions or generation of hazardous gases if the intermediate is moisture-sensitive.[23] |
Handling Protocols: A Step-by-Step Guide to Safe Manipulation
Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.[20]
3.1. Personal Protective Equipment (PPE):
A baseline of appropriate PPE is mandatory when handling any chemical. For fluorinated spiro intermediates, the following should be considered standard:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific compound.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.
3.2. General Handling Procedures:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Dispensing:
-
For solid intermediates, use a spatula or powder funnel to transfer the material. Avoid creating dust.
-
For liquid intermediates, use a syringe or pipette.
-
-
Inert Atmosphere Handling: For air or moisture-sensitive compounds, use standard Schlenk line or glovebox techniques.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate all glassware and equipment after use.
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of fluorinated spiro intermediates.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.[14][24][25]
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. If HF exposure is suspected, apply calcium gluconate gel after flushing.[14][19] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][19] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[24] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and dispose of it as hazardous waste. For large spills, contact your institution's emergency response team. |
Conclusion: A Culture of Safety and Scientific Excellence
Fluorinated spiro intermediates are powerful tools in the quest for new medicines. Their unique properties, however, demand a commensurate level of respect and caution. By integrating the principles and protocols outlined in these application notes into daily laboratory practice, researchers can safely and effectively harness the potential of these valuable compounds, fostering a culture of both safety and scientific excellence.
References
- Organofluorine chemistry - Wikipedia. (n.d.).
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. Retrieved February 15, 2026, from [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. (2020). Retrieved February 15, 2026, from [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery, 19(1), 1-5. Retrieved February 15, 2026, from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology, 58(7), 3235–3245. Retrieved February 15, 2026, from [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2025). International Journal of Molecular Sciences, 26(13), 7304. Retrieved February 15, 2026, from [Link]
-
Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026, January 15). Oreate AI Blog. Retrieved February 15, 2026, from [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). Chemical Reviews, 121(14), 8654–8697. Retrieved February 15, 2026, from [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). In Privileged Scaffolds in Medicinal Chemistry (pp. 375-397). Retrieved February 15, 2026, from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology, 58(7), 3235–3245. Retrieved February 15, 2026, from [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Retrieved February 15, 2026, from [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Retrieved February 15, 2026, from [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 287, 117368. Retrieved February 15, 2026, from [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved February 15, 2026, from [Link]
-
Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved February 15, 2026, from [Link]
-
What are the storage conditions for different types of fluorinated pharmaceutical intermediates? (2025, October 1). Blog. Retrieved February 15, 2026, from [Link]
-
Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025, February 6). Lab Manager. Retrieved February 15, 2026, from [Link]
-
Proper Chemical Storage. (n.d.). Kent State University. Retrieved February 15, 2026, from [Link]
-
Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. Retrieved February 15, 2026, from [Link]
-
Manufactured organofluorine compounds. (2003). In Fluorides in the environment: effects on plants and animals (pp. 218-241). Retrieved February 15, 2026, from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved February 15, 2026, from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety, 29(1), 41–53. Retrieved February 15, 2026, from [Link]
-
Fluorine in heterocyclic chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
How to store fluorinated pharmaceutical intermediates properly? (2025, June 18). Blog. Retrieved February 15, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(4), 1845. Retrieved February 15, 2026, from [Link]
-
LCSS: FLUORINE. (n.d.). Retrieved February 15, 2026, from [Link]
-
The hetero-Diels–Alder approach to spiroketals. (2009). Organic & Biomolecular Chemistry, 7(8), 1513-1520. Retrieved February 15, 2026, from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov. Retrieved February 15, 2026, from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). Molecules, 27(20), 7001. Retrieved February 15, 2026, from [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (2008). Molecules, 13(2), 375–395. Retrieved February 15, 2026, from [Link]
-
Spiroketals - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fluorine: Hazardous effects from a single atom. (2013, May 15). Sentry Air Systems, Inc. Retrieved February 15, 2026, from [Link]
-
Strategies and Synthesis of Contrathermodynamic Spiroketals. (2007, March 27). Denmark Group. Retrieved February 15, 2026, from [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. Retrieved February 15, 2026, from [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2023). Science, 382(6666), 85–90. Retrieved February 15, 2026, from [Link]
-
MOFs offer safer solution for handling fluorinated gases that can 'tame the tiger'. (2023, October 5). Research. Retrieved February 15, 2026, from [Link]
-
Safe Handling, Storage and Disposal of Hydrofluoric Acid. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 15. The hetero-Diels–Alder approach to spiroketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Spiroketals - Wikipedia [en.wikipedia.org]
- 17. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 18. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 19. uab.edu [uab.edu]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 22. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 23. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
- 24. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. LCSS: FLUORINE [web.stanford.edu]
Technical Support Center: Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Welcome to the dedicated technical support center for the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this novel scaffold. The inherent three-dimensional structure of spirocycles makes them attractive in medicinal chemistry for enhancing protein interactions and improving solubility. [1]The introduction of a gem-difluorocyclopropane moiety can further modulate the physicochemical properties of the parent molecule, making this a compound of significant interest. [2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one. The synthesis typically involves the difluorocyclopropanation of a suitable precursor, such as a methylene-containing lactam.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What are the likely causes and how can I improve the outcome?
Answer:
Low or negligible yield is a common challenge in multi-step syntheses and reactions involving reactive intermediates like carbenes. Several factors could be at play:
-
Inefficient Difluorocarbene Generation: The core of this synthesis is the generation and subsequent reaction of difluorocarbene (:CF₂). The choice of carbene precursor and reaction conditions are critical.
-
Troubleshooting:
-
Reagent Quality: Ensure your difluorocarbene precursor (e.g., TMSCF₃ (Ruppert-Prakash reagent), sodium chlorodifluoroacetate) is of high purity and has been stored under appropriate anhydrous conditions. [3] * Activation Method: If using TMSCF₃, the choice of initiator (e.g., NaI, KF) and its stoichiometry is crucial. For thermal decomposition methods, precise temperature control is necessary to ensure carbene generation without promoting side reactions. [2][3] * Solvent Choice: The solvent must be anhydrous and inert to the highly reactive carbene. Common choices include THF, DME, or toluene. Ensure your solvent is properly dried before use.
-
-
-
Substrate Reactivity and Stability: The precursor to the spirocycle, likely a methylene-containing lactam, must be sufficiently reactive towards the electrophilic difluorocarbene. [2] * Troubleshooting:
- Purity of Starting Material: Impurities in the starting lactam can interfere with the reaction. Purify the starting material by chromatography or recrystallization before use.
- Steric Hindrance: The environment around the double bond can hinder the approach of the difluorocarbene. While challenging to modify, understanding the steric profile of your substrate is important.
-
Reaction Conditions: Temperature, reaction time, and concentration can all significantly impact the yield.
-
Troubleshooting:
-
Temperature Control: Difluorocarbene generation and reaction are often temperature-sensitive. A low temperature might lead to an incomplete reaction, while a high temperature can cause decomposition of the carbene or the product. Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
-
-
Issue 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate and my NMR spectrum shows several unexpected peaks. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is often linked to the high reactivity of the difluorocarbene and potential instability of the product under the reaction conditions.
-
Common Side Reactions:
-
Dimerization of Difluorocarbene: This leads to the formation of tetrafluoroethylene, which can polymerize under certain conditions. This is more prevalent at higher concentrations of the carbene.
-
Insertion Reactions: Difluorocarbene can insert into C-H or other bonds, although this is generally less favorable than addition to a double bond.
-
Ring-Opening of the Cyclopropane: The gem-difluorocyclopropane ring can be susceptible to ring-opening under certain conditions, especially in the presence of strong nucleophiles or electrophiles. [4][5]
-
-
Minimization Strategies:
-
Slow Addition: Adding the difluorocarbene precursor slowly to the reaction mixture can help maintain a low concentration of the reactive carbene, thus minimizing dimerization.
-
Control of Stoichiometry: Use a minimal excess of the difluorocarbene precursor to reduce the likelihood of side reactions.
-
Work-up Conditions: Upon completion, the reaction should be quenched and worked up promptly to avoid product degradation. A standard aqueous work-up followed by extraction is common. [6]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one from the crude reaction mixture. What purification strategies are most effective?
Answer:
Purification of fluorinated compounds can be challenging due to their unique physical properties. [7]
-
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying compounds of this nature.
-
Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. The high electronegativity of fluorine can alter the polarity of the molecule, so the ideal solvent system may require some optimization. [7] * Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. [7]Screening various solvents or solvent mixtures is often necessary to find suitable conditions.
-
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC with either normal-phase or reverse-phase columns can be employed. Specialized fluorinated HPLC columns may offer enhanced selectivity. [7] Data Presentation: Optimizing Column Chromatography
-
| Parameter | Recommendation | Rationale |
| Adsorbent | Silica Gel (60 Å, 230-400 mesh) | Standard choice for many organic compounds. |
| Eluent System | Hexane/Ethyl Acetate Gradient | Start with a low polarity and gradually increase to elute the product. |
| Loading Method | Dry Loading | Adsorbing the crude product onto a small amount of silica gel or Celite can improve separation. |
| Fraction Collection | Small Volume Fractions | Allows for better separation of closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the expected spectroscopic data for 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one?
A1: While specific data for this exact compound is not widely published, we can predict the key spectroscopic features based on its structure:
-
¹H NMR: You would expect to see signals corresponding to the protons on the spirocyclic ring system. The protons adjacent to the carbonyl group and the nitrogen atom will be shifted downfield.
-
¹³C NMR: The carbonyl carbon will appear around 170-180 ppm. The carbon of the CF₂ group will show a characteristic triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A complex multiplet is expected for the two non-equivalent fluorine atoms, likely with a large geminal coupling constant.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the lactam will be present, typically in the range of 1680-1720 cm⁻¹. [8]* Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential:
-
Handling of Fluorinating Agents: Many difluorocarbene precursors are toxic and/or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Pressure Build-up: Some difluorocarbene generation methods can produce gaseous byproducts. Ensure the reaction vessel is not sealed tightly to avoid pressure build-up.
Q3: Can this synthetic methodology be applied to create derivatives of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one?
A3: Yes, the general approach of difluorocyclopropanation of a methylene-lactam precursor is a versatile method that can likely be adapted to synthesize a variety of substituted analogs. The success of these reactions will depend on the compatibility of the substituents with the reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
This is a generalized procedure and may require optimization for your specific setup and scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, dissolve the methylene-lactam precursor in anhydrous solvent (e.g., THF).
-
Reagent Addition: Cool the solution to the desired temperature (this will depend on the chosen difluorocarbene precursor). Slowly add the difluorocarbene precursor (e.g., a solution of TMSCF₃ and NaI).
-
Reaction: Allow the reaction to stir at the optimized temperature for the determined reaction time, monitoring its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. [6]6. Purification: Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel. [6]
Diagrams
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
DOT Script for Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- Organic Syntheses Procedure. (n.d.).
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (2025). BenchChem.
- Representative reactions of gem‐difluorocyclopropanes. (2025). ResearchGate.
- Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. (n.d.). ACS Publications.
- The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). PMC.
- New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (n.d.). PMC.
- Synthesis of gem-Difluorocyclopropanes. (2022). ResearchGate.
- Spectroscopic Properties. (2019). Chemistry LibreTexts.
Sources
- 1. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in Gem-Difluoro Spirocyclization
Welcome to the technical support center for navigating the complexities of gem-difluoro sprocyclization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance in these critical reactions. The unique electronic properties of the gem-difluoro group make it a valuable motif in medicinal chemistry, but its installation, particularly in sterically congested environments, can be a significant hurdle.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield in Spirocyclization
Q: My gem-difluoro spirocyclization reaction is resulting in low or no yield of the desired spirocycle. What are the likely causes and how can I improve the outcome?
A: Low or nonexistent yields in these reactions often point to significant steric clashes that prevent the key bond-forming step. The bulky nature of the gem-difluoro group, combined with the conformational constraints of forming a spirocyclic system, can create a high activation energy barrier.
Potential Causes & Recommended Solutions:
-
Steric Hindrance at the Reaction Center: The approach of the nucleophile or the cyclization precursor may be physically blocked.[3]
-
Substrate Modification: Consider redesigning your substrate to minimize steric bulk near the reactive centers. This could involve using smaller protecting groups or altering the substitution pattern on the ring systems.
-
Linker Length and Flexibility: The tether connecting the reactive partners is crucial. A linker that is too short or too rigid can prevent the molecule from adopting the necessary conformation for cyclization. Experiment with varying the linker length and incorporating more flexible units.
-
-
Inadequate Reagent Reactivity: The chosen reagents may not be potent enough to overcome the steric barrier.
-
Stronger Bases or Activators: If your reaction involves deprotonation or activation, switching to a stronger, non-nucleophilic base might be beneficial.
-
Alternative Fluorinating Agents: For reactions involving a fluorination step, some reagents are better suited for hindered substrates. For instance, modern reagents might offer advantages over traditional ones like DAST in certain contexts.[4]
-
-
Unfavorable Reaction Kinetics: The reaction may be too slow under the current conditions to compete with decomposition or side reactions.
-
Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or reagent decomposition at elevated temperatures.[4][5]
-
High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state, often leading to improved yields in sterically hindered reactions.
-
Issue 2: Formation of Undesired Side Products
Q: My reaction is producing the desired gem-difluoro spirocycle, but it's contaminated with significant amounts of side products. How can I improve the selectivity?
A: The formation of side products is a common issue, often stemming from competing reaction pathways that become favorable due to the steric strain of the desired transformation.
Potential Side Products & Mitigation Strategies:
-
Elimination Products: Instead of cyclization, you might observe elimination of the fluorine atoms or other leaving groups.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution or addition reactions. Running the reaction at a lower temperature can favor the desired pathway.[4]
-
Less Hindered Base: If a base is used, switching to a less sterically demanding one can sometimes reduce elimination.
-
-
Intermolecular Reactions: If the intramolecular cyclization is slow, intermolecular reactions between starting materials can become competitive.
-
High Dilution: Running the reaction at a very low concentration (high dilution) will favor the intramolecular pathway over the intermolecular one.
-
-
Rearrangement Products: The carbocation or radical intermediates formed during the reaction may undergo rearrangement to a more stable species before cyclization can occur.
-
Catalyst Choice: The choice of catalyst can significantly influence the stability and lifetime of intermediates. Screening different catalysts, including transition metals or organocatalysts, may help to control the reaction pathway.[6]
-
Issue 3: Difficulty with Catalyst Turnover or Activity
Q: I'm using a catalyst for my gem-difluoro spirocyclization, but it seems to be inactive or have poor turnover. What could be the problem?
A: Catalyst deactivation or inhibition is a frequent challenge, especially when dealing with fluorine-containing compounds which can interact with the catalyst in unintended ways.
Troubleshooting Catalyst Issues:
-
Ligand Design: The ligands on your metal catalyst play a critical role in its reactivity and stability.
-
Bulky Ligands: While seemingly counterintuitive, bulkier ligands can sometimes create a more open coordination sphere around the metal center, facilitating substrate binding and product release.
-
Electron-Donating/Withdrawing Ligands: The electronic properties of the ligands can be tuned to modulate the reactivity of the metal center. Experiment with a range of ligands to find the optimal balance for your specific transformation.
-
-
Catalyst Poisoning: Trace impurities in your starting materials or solvents can poison the catalyst.
-
Reagent and Solvent Purity: Ensure that all reagents and solvents are of high purity and are properly dried. Water and oxygen can be particularly detrimental to many catalytic systems.[4]
-
-
Product Inhibition: The spirocyclic product itself may bind strongly to the catalyst, preventing further turnovers.
-
Reaction Monitoring: Closely monitor the reaction progress. If the reaction stalls at a certain conversion, product inhibition may be the culprit.
-
Additive Screening: The addition of certain co-catalysts or additives can sometimes help to facilitate product release and improve catalyst turnover.
-
II. Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding steric hindrance in gem-difluoro spirocyclization.
Q1: How does the gem-difluoro group contribute to steric hindrance?
A1: The two fluorine atoms of the gem-difluoro group are larger than hydrogen atoms and are highly electronegative. This creates a sterically demanding and electron-rich environment around the carbon atom to which they are attached. This bulk can physically block the approach of other molecules or parts of the same molecule, making it difficult to form new bonds at or near the gem-difluoro center.[1]
Q2: Are there any computational tools that can help predict steric hindrance issues?
A2: Yes, computational chemistry can be a powerful tool for predicting and understanding steric effects. Molecular modeling software can be used to build 3D models of your substrates and transition states. This allows you to visualize potential steric clashes and calculate the energy barriers for different reaction pathways. This information can guide your substrate design and choice of reaction conditions before you even step into the lab.
Q3: Can the choice of solvent influence the outcome of a sterically hindered reaction?
A3: Absolutely. The solvent can play a significant role in stabilizing or destabilizing transition states. In some cases, a less polar solvent can be beneficial for substrates prone to elimination side reactions.[4] For reactions involving charged intermediates, a more polar solvent may be required to facilitate the reaction. It is often worthwhile to screen a variety of solvents to find the optimal conditions for your specific system.
Q4: Are there any specific catalyst systems that are known to be effective for overcoming steric hindrance in these types of reactions?
A4: While there is no one-size-fits-all answer, certain catalyst systems have shown promise in sterically demanding transformations. For example, palladium-catalyzed reactions have been developed for the fluorination of sterically hindered substrates.[7] Additionally, the use of ruthenium carbene complexes has been successful in enyne metathesis cycloisomerization reactions to form gem-difluoro spirocycles.[6] The literature for your specific type of spirocyclization is the best place to start for identifying promising catalyst systems.
III. Experimental Protocols & Data
This section provides a generalized experimental protocol and a table for comparing results, which should be adapted to your specific reaction.
General Protocol for a Trial Reaction to Overcome Steric Hindrance
-
Preparation: Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous.[4]
-
Reaction Setup: In a flame-dried flask, dissolve the starting material in the chosen anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Cool the solution to the desired starting temperature (e.g., -78 °C or 0 °C).[4] Slowly add the catalyst or activating reagent dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature, or maintain it at a specific temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate) at a low temperature.[5]
-
Workup and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na2SO4). Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Table for Comparing Reaction Conditions and Outcomes
| Entry | Substrate Modification | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products (%) |
| 1 | Original | Catalyst A | DCM | 25 | 24 | 10 | 45 (Elimination) |
| 2 | Smaller Protecting Group | Catalyst A | DCM | 0 to 25 | 24 | 35 | 15 (Elimination) |
| 3 | Smaller Protecting Group | Catalyst B | Toluene | 80 | 12 | 65 | <5 |
| 4 | Flexible Linker | Catalyst B | Toluene | 80 | 12 | 78 | <5 |
IV. Visualizing Reaction Strategies
The following diagrams illustrate key concepts in overcoming steric hindrance in gem-difluoro spirocyclization.
Caption: Troubleshooting workflow for steric hindrance issues.
Caption: Iterative optimization cycle for reaction development.
V. References
-
Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. Available from:
-
Current Trends in Practical Fluorination Chemistry | ThermoFisher. Available from:
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available from:
-
Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Available from:
-
Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorination - Benchchem. Available from:
-
Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. Available from: [Link]
-
Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides [beilstein-journals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Fluorinated 5-azaspiro[2.4]heptan-4-one
[1][2]
Topic: Purification & Isolation Methodologies Compound Class: Fluorinated Spirocyclic Lactams (Proline Surrogates) CAS Reference (Parent Scaffold): 3697-70-9 (5-azaspiro[2.4]heptan-4-one)[1][2][3]
Executive Summary & Chemical Context
Fluorinated 5-azaspiro[2.4]heptan-4-one derivatives are critical conformationally restricted scaffolds, often serving as bioisosteres for proline in peptidomimetics (e.g., HCV inhibitors like Ledipasvir intermediates).[1][2] The introduction of fluorine (typically at C6 or on the cyclopropane ring) drastically alters the lipophilicity (
Common Purification Challenges:
-
Diastereomeric Separation: Fluorination creates new stereocenters, often resulting in cis/trans diastereomers with similar retention factors (
). -
Defluorinated Impurities: Radical fluorination or incomplete cyclization often leaves non-fluorinated or elimination byproducts (enamides) that co-elute.
-
Lactam Stability: The strained spiro-junction makes the lactam susceptible to hydrolysis under strongly acidic/basic conditions or high thermal stress.
Troubleshooting Guides (Q&A)
Issue 1: "I cannot separate the cis/trans diastereomers using standard silica chromatography."
Diagnosis: Diastereomers of fluorinated spiro-lactams often possess nearly identical dipole moments in standard solvent systems (Hexane/EtOAc), leading to peak overlap.[2]
Technical Solution: You must exploit the "Fluorine Effect" on polarity using specific mobile phase modifiers or stationary phases.
-
Step 1: Switch Solvent Selectivity. Replace Ethyl Acetate with TBME (tert-Butyl methyl ether) or Toluene .[1][2]
-
Why? Fluorine atoms can engage in weak electrostatic interactions with aromatic solvents (Toluene) or specific dipole interactions with ethers, often amplifying the
difference ( ) between diastereomers that is invisible in EtOAc.[2]
-
-
Step 2: Stationary Phase Modulation. If standard silica fails, use C18 (Reverse Phase) or CN (Cyano) functionalized silica.[2]
Issue 2: "My compound is oiling out during recrystallization attempts."
Diagnosis: Fluorinated spiro-lactams often have low melting points or form supersaturated oils due to the disruption of hydrogen bonding networks by the fluorine atom.
Technical Solution: Implement a Dual-Solvent Displacement Crystallization .
-
Protocol:
-
Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) or Acetone (high solubility).
-
Add Diisopropyl Ether (DIPE) or Heptane (anti-solvent) dropwise until persistent turbidity is observed.[2]
-
Critical Step: Seed the mixture with a micro-crystal if available, or scratch the glass surface.
-
Vapor Diffusion: If oiling persists, place the open vial of the concentrated solution inside a larger jar containing pure Pentane. The slow diffusion of Pentane will force ordered lattice formation rather than amorphous crashing.
-
Issue 3: "I see a persistent impurity by LCMS that matches the mass of the defluorinated product."
Diagnosis: This is likely the proto-desfluoro impurity (starting material or reduction byproduct).[1] It is chemically very similar to the product but lacks the lipophilic C-F bond.
Technical Solution: Use 19F-NMR Guided Fractionation .[1]
-
Validation: Standard UV detection (254 nm) might not distinguish the two species if the chromophore (the lactam/amide) is identical.[2]
-
Action:
-
Run a preparative column.
-
Do not rely solely on UV. Take aliquots of the "pure" peak front and tail.
-
Run a quick 19F-NMR (unlocked, if necessary for speed) on the fractions. The product will show a distinct signal (typically -150 to -220 ppm); the impurity will be silent.[1] This ensures you do not pool contaminated fractions.
-
Detailed Experimental Protocols
Protocol A: Optimized Flash Chromatography (Normal Phase)
Objective: Separation of diastereomers (e.g., syn vs anti fluoro-isomer).
| Parameter | Specification | Notes |
| Stationary Phase | High-Performance Silica (15-25 µm) | Smaller particle size is crucial for diastereomer resolution.[1][2] |
| Cartridge Loading | < 1% w/w | Do not overload. Fluorinated isomers require high plate counts. |
| Solvent A | n-Heptane | Preferred over Hexanes for toxicity and boiling point reasons.[1] |
| Solvent B | TBME (tert-Butyl methyl ether) | Provides better selectivity for lactams than EtOAc.[1] |
| Gradient | 0-10% B (5 CV), 10-40% B (20 CV) | Shallow gradient is essential.[1][2] |
| Detection | UV (210 nm) + ELSD | Lactams have weak UV absorbance; ELSD is recommended. |
Self-Validating Check:
-
Calculate the Resolution (
) between peaks. If , switch to Protocol B (Recrystallization) or use a PFP (Pentafluorophenyl) HPLC column for analytical checks.
Protocol B: Scalable Recrystallization
Objective: High-purity isolation (>99%) removing defluorinated impurities.
-
Preparation: Weigh 10.0 g of crude fluorinated spiro-lactam.
-
Dissolution: Add Isopropyl Acetate (IPAc) (50 mL) and heat to 60°C. Stir until fully dissolved.
-
Note: IPAc is preferred over EtOAc due to higher boiling point and lower solubility for polar impurities.
-
-
Anti-Solvent Addition: Slowly add n-Heptane (30 mL) at 60°C until the solution becomes slightly cloudy.
-
Clarification: Add IPAc dropwise (1-2 mL) until the solution clears again.
-
Cooling Ramp:
-
Cool to 25°C over 2 hours (controlled rate: ~15°C/hr).
-
Hold at 25°C for 4 hours.
-
Cool to 0°C over 1 hour.
-
-
Filtration: Filter the white crystalline solid and wash with cold Heptane/IPAc (2:1).
-
Drying: Vacuum oven at 40°C for 12 hours.
Validation:
-
Melting Point: Sharp range (< 2°C difference).
-
19F NMR: Single peak confirms isomeric purity.
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for purifying the crude reaction mixture.
Caption: Logical workflow for selecting the optimal purification technique based on impurity profile.
References
-
Spirocyclic Scaffold Synthesis
-
Fluorination & Purification Strategies
- Title: Preparation of Fluoroalkenes via the Shapiro Reaction (Discusses fluorinated stereoisomer separ
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Recrystallization of Lactams
- Title: Reagents & Solvents: Solvents for Recrystallization (General Guide for Amides/Lactams).
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
Separation of Diastereomers
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Fluorinated Spiro Lactam Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated spiro lactams. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this challenging but rewarding area of organic synthesis. The unique electronic properties of fluorine can significantly influence reaction pathways, often leading to unexpected side reactions.[1][2] This resource aims to explain the causality behind these experimental challenges and provide validated protocols to enhance yield, purity, and stereoselectivity.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the formation of fluorinated spiro lactams.
FAQ 1: My reaction is producing a significant amount of elimination byproducts instead of the desired fluorinated spiro lactam. What is causing this and how can I prevent it?
Underlying Cause: Elimination reactions are a common side reaction, particularly when using nucleophilic fluorinating agents.[3] The strong electron-withdrawing nature of fluorine can increase the acidity of adjacent protons, making the substrate more susceptible to elimination, especially under basic or high-temperature conditions. The choice of fluorinating reagent can also play a critical role; some reagents are more prone to inducing elimination than others.[3]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Running the reaction at reduced temperatures, such as -78 °C, and allowing it to warm slowly can favor the desired substitution pathway over elimination.[3]
-
Choice of Fluorinating Reagent: Consider using milder or more modern fluorinating reagents. For instance, reagents like PhenoFluor have been shown to reduce elimination side reactions compared to older reagents.[3]
-
Solvent Selection: The polarity of the solvent can influence the reaction outcome. Less polar solvents may disfavor the charged transition state of the elimination pathway.[3]
-
Flow Chemistry: Utilizing a continuous-flow microreactor can provide superior control over temperature and mixing, which can help to minimize side reactions like elimination.[3]
FAQ 2: I am observing skeletal rearrangements in my product mixture. Why is this happening and what can be done to minimize it?
Underlying Cause: The formation of carbocationic intermediates during the reaction is a primary cause of skeletal rearrangements. Some fluorinating reagents, particularly those with Lewis acidic character like DAST, can promote the formation of these unstable intermediates, which can then undergo rearrangement to form more stable carbocations before the fluorine atom is introduced.[3]
Troubleshooting Strategies:
-
Use a Less Lewis-Acidic Reagent: Switching to a fluorinating reagent with lower Lewis acidity, such as Deoxo-Fluor, can help to suppress the formation of carbocationic intermediates and thus reduce rearrangements.[3]
-
Alternative Synthetic Route: If rearrangements persist, it may be necessary to redesign the synthetic route to avoid intermediates that are prone to carbocation formation.
FAQ 3: My reaction is not selective, and I am getting a mixture of mono- and di-fluorinated products. How can I improve the selectivity for mono-fluorination?
Underlying Cause: Over-fluorination can occur when the mono-fluorinated product is as reactive or even more reactive than the starting material. This is a common issue when using powerful electrophilic fluorinating agents like Selectfluor™.[3]
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the amount of the fluorinating agent used. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help to prevent over-fluorination.[3]
-
Reaction Monitoring and Temperature Control: Closely monitor the reaction progress using techniques like TLC or NMR. The reaction should be stopped as soon as the starting material is consumed. Running the reaction at a lower temperature can also enhance selectivity.[3]
FAQ 4: My yields are consistently low, and I suspect my reagents are degrading. How can I ensure the stability and reactivity of my reagents?
Underlying Cause: Many fluorinating reagents are sensitive to moisture and can degrade over time, leading to reduced reactivity and inconsistent results. Side reactions with atmospheric moisture and oxygen can also consume the reagent and lower the yield.[3]
Troubleshooting Strategies:
-
Proper Reagent Storage: Ensure that all reagents, especially the fluorinating agent, are stored under anhydrous and inert conditions as recommended by the manufacturer.
-
Use of an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture and oxygen from the air.[3]
II. Troubleshooting Guide: A Deeper Dive
This section provides more detailed protocols and explanations for overcoming specific challenges in fluorinated spiro lactam synthesis.
Issue 1: Poor Diastereoselectivity in Spirocyclization
The formation of the spirocyclic center introduces a new stereocenter, and controlling its configuration is often a significant challenge. The facial selectivity of the cyclization can be influenced by several factors.
Causality: The approach of the nucleophile to the electrophilic center is dictated by steric and electronic factors of the substrate and reagents. The presence of bulky substituents or directing groups can significantly influence the diastereoselectivity of the cyclization.
Workflow for Optimizing Diastereoselectivity:
Caption: Decision workflow for improving diastereoselectivity.
Detailed Protocol for Introducing a Directing Group:
-
Identify a suitable position on the substrate for the introduction of a coordinating group (e.g., hydroxyl, ether, or silyl ether).
-
Select a Lewis acidic catalyst that can coordinate with both the directing group and the incoming nucleophile, thereby guiding the approach to one face of the molecule.
-
Screen a variety of Lewis acids and solvents to find the optimal conditions for high diastereoselectivity.
-
Perform control experiments without the directing group to confirm its role in stereocontrol.
Issue 2: Ring-Opening of the Lactam
The lactam ring, particularly in strained spirocyclic systems, can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh reaction conditions.
Causality: The presence of strong nucleophiles or bases, elevated temperatures, or prolonged reaction times can promote the cleavage of the amide bond in the lactam ring.
Strategies to Prevent Lactam Ring-Opening:
| Strategy | Rationale |
| Use Milder Reaction Conditions | Lower temperatures and shorter reaction times can minimize the opportunity for the ring-opening side reaction to occur. |
| Protecting Group Strategy | If the nitrogen of the lactam is unsubstituted, consider introducing a bulky protecting group to sterically hinder the approach of nucleophiles to the carbonyl carbon. |
| pH Control | For reactions in aqueous or protic media, maintaining a neutral or slightly acidic pH can help to prevent base-catalyzed hydrolysis of the lactam. |
| Choice of Nucleophile | If possible, use a less basic and more sterically hindered nucleophile to reduce the rate of the undesired ring-opening reaction. |
Issue 3: Epimerization at the α-Carbon
The stereocenter α to the carbonyl group of the lactam can be prone to epimerization, especially if the corresponding proton is acidic.
Causality: The presence of a base can deprotonate the α-carbon, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a loss of stereochemical integrity.
Protocol for Minimizing α-Epimerization:
-
Reagent and Base Selection:
-
Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) to minimize side reactions.
-
Employ a base that is strong enough to achieve complete deprotonation quickly, reducing the time the substrate spends as a potentially racemizing enolate.
-
-
Temperature Control:
-
Perform the deprotonation and subsequent reaction at low temperatures (typically -78 °C) to slow down the rate of epimerization.
-
-
Quenching Conditions:
-
Use a rapid and efficient quenching agent to protonate the enolate before it has a chance to epimerize.
-
Consider using a buffered quench solution to maintain a specific pH during workup.
-
Visualizing the Mechanism of Epimerization:
Sources
Technical Support Center: Optimizing Solubility of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one derivatives. This scaffold is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can offer improved physicochemical and pharmacokinetic properties.[1][2][3] However, like many novel chemical entities, achieving optimal solubility can be a significant hurdle.[4][5]
This guide is structured to provide direct, actionable solutions to common solubility challenges through a series of troubleshooting scenarios and frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My compound precipitated out of my aqueous assay buffer upon dilution from a DMSO stock. What are my immediate options?
This is a classic sign of poor kinetic solubility, where the compound is less soluble in the final aqueous environment than in the concentrated DMSO stock. The key is to modify the final buffer to better accommodate your molecule.
Immediate Strategy 1: pH Adjustment
The 5-azaspiro[2.4]heptan-4-one core contains a secondary amine, which is a weak base.[6][7] By lowering the pH of your buffer, you can protonate this amine, creating a positively charged species. This charged form is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.[5][8]
-
Causality: Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[7] To ensure the amine is predominantly in its protonated, more soluble form, the pH of the solution should be at least 1-2 units below the amine's pKa.[5]
-
Actionable Protocol: Prepare a series of buffers ranging from pH 7.4 down to pH 5.0 (e.g., using MES, phosphate, or acetate buffers). Test the solubility of your compound in each to find the optimal pH that maintains solubility without compromising your assay's integrity.
Caption: pH effect on the ionization and solubility of the amine core.
Immediate Strategy 2: Co-Solvent Introduction
If pH modification is not feasible or sufficient, introducing a small percentage of a water-miscible organic solvent (a co-solvent) can significantly improve solubility.[9]
-
Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the polarity of the bulk solvent (water). This lessens the energy penalty required to create a cavity in the solvent for the nonpolar regions of your drug molecule.
-
Actionable Protocol: Prepare your aqueous buffer containing a low percentage of a co-solvent. Start with 1-5% and increase if necessary, keeping in mind the potential for co-solvents to interfere with biological assays at higher concentrations.
| Co-Solvent | Typical Starting Concentration | Mechanism of Action | Potential Issues |
| Ethanol | 1-5% (v/v) | Reduces bulk solvent polarity | Can denature proteins at higher concentrations |
| Propylene Glycol (PG) | 2-10% (v/v) | Reduces bulk solvent polarity | Can increase viscosity |
| PEG 400 | 5-20% (v/v) | Reduces bulk solvent polarity | May have biological effects or interfere with some assays |
| DMSO | <1% (v/v) | Potent solubilizer | Can be toxic to cells and interfere with assays |
Table 1: Common co-solvents for initial solubility screening.
Q2: I have identified a lead compound, but its poor solubility is hindering in vivo studies. What formulation strategies should I explore?
For preclinical and clinical development, more advanced formulation strategies are often required to overcome solubility limitations and enhance bioavailability.[4][10][11]
Strategy 1: Amorphous Solid Dispersions (ASDs)
-
Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break, resulting in lower solubility.[5] An amorphous solid dispersion involves dispersing the drug in its non-crystalline, higher-energy amorphous state within a polymer matrix. This amorphous form dissolves more readily, often creating a supersaturated solution that can enhance absorption.[4]
-
Common Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).
-
Preparation Methods: Spray drying and hot-melt extrusion are common industrial techniques.[5]
Strategy 2: Lipid-Based Formulations
-
Causality: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[9] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous gastrointestinal fluids, these systems can form fine emulsions or micellar solutions, presenting the drug in a solubilized state ready for absorption.[9][10]
-
Types: Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[11]
Strategy 3: Complexation with Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] The hydrophobic parts of your drug molecule can form an "inclusion complex" within this cavity, effectively shielding them from water. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[4][9]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its safety and high solubility.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Resolution of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one Enantiomers
This guide is intended for researchers, scientists, and drug development professionals engaged in the chiral separation of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one. The unique structural features of this molecule, including its spirocyclic nature, gem-difluoro group, and lactam functionality, present specific challenges in achieving baseline resolution of its enantiomers. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to facilitate successful enantioseparation.
Troubleshooting Guide: Chiral HPLC Method Development
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for the analytical and preparative separation of enantiomers.[1][2] The following table addresses common issues encountered during the resolution of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No separation of enantiomers. | Incorrect Chiral Stationary Phase (CSP) selection: The CSP does not have the appropriate chiral selector to interact differently with the two enantiomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point for many chiral separations.[3][4] Inappropriate mobile phase: The mobile phase composition is not optimal for achieving enantioselectivity. | Screen multiple CSPs: Test a variety of CSPs with different chiral selectors (e.g., cellulose and amylose derivatives).[4] Systematically vary the mobile phase: Start with a standard mobile phase (e.g., hexane/isopropanol for normal phase) and systematically alter the ratio of the polar modifier.[5] Introduce additives like trifluoroacetic acid (TFA) or diethylamine (DEA) in small amounts (0.1%) to improve peak shape and potentially induce separation, especially for compounds with basic (amine) or acidic moieties. |
| Poor resolution (overlapping peaks). | Suboptimal mobile phase composition: The elution strength of the mobile phase may be too high, causing the enantiomers to elute too quickly without sufficient interaction with the CSP. Low column efficiency: This could be due to a degraded column, improper packing, or extra-column band broadening. | Optimize the mobile phase: Decrease the percentage of the polar modifier (e.g., isopropanol) in the mobile phase to increase retention time and improve the chances of separation.[4] Check system suitability: Inject a standard compound to ensure the HPLC system and column are performing optimally. Consider replacing the column if it's old or has been used extensively. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase: The analyte may be interacting with the silica backbone of the CSP, especially if it has basic or acidic functional groups. Sample overload: Injecting too much sample can lead to peak distortion. | Use mobile phase additives: For the basic nitrogen in the azaspiro ring, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape.[6] For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial. Reduce sample concentration: Prepare a more dilute sample and inject a smaller volume. |
| Irreproducible retention times. | Column not properly equilibrated: The column requires sufficient time to equilibrate with the mobile phase before each injection. Fluctuations in temperature: Changes in ambient temperature can affect retention times.[4] Mobile phase composition changes: Evaporation of the more volatile solvent component can alter the mobile phase ratio. | Ensure adequate equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting a sequence. Use a column thermostat: Maintaining a constant column temperature will ensure reproducible results.[4] Prepare fresh mobile phase daily: Keep the mobile phase bottles capped to minimize evaporation. |
| Elution order reversal. | Change in separation mechanism: This can be caused by a significant change in mobile phase composition or temperature. | Carefully document and control experimental conditions: If a specific elution order is required for peak identification, ensure that the method parameters are strictly followed. Note that elution order reversal can sometimes be exploited to optimize a separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral separation method for a novel compound like 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one?
The initial and most critical step is the selection of the chiral stationary phase (CSP).[1] A screening approach using multiple CSPs with different selectivities is highly recommended. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are versatile and often successful for a wide range of compounds.[3][4] It is advisable to screen these columns using different mobile phase modes (normal phase, reversed-phase, and polar organic) to maximize the chances of finding a suitable separation.[3]
Q2: How do the structural features of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one influence the choice of separation strategy?
The key features are:
-
Spirocyclic core: This rigid structure provides a well-defined three-dimensional arrangement of functional groups, which is essential for chiral recognition by the CSP.
-
Lactam (amide) and ketone groups: These polar groups can participate in hydrogen bonding and dipole-dipole interactions with the CSP, which are often key to achieving separation.
-
Gem-difluoro group: The fluorine atoms can modulate the electronic properties and conformation of the molecule, potentially influencing its interaction with the CSP.[7][8]
-
Secondary amine (in the lactam): This group can act as a hydrogen bond donor and acceptor.
Given these features, a normal phase HPLC method using a polysaccharide-based CSP is a logical starting point, as the polar functional groups can interact effectively with the carbamate derivatives on the stationary phase.
Q3: Can enzymatic resolution be used as an alternative to chiral HPLC?
Yes, enzymatic resolution is a powerful technique for separating enantiomers and could be applicable to 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.[9] This method relies on the high enantioselectivity of enzymes, such as lipases or proteases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.[5][9] For this molecule, an enzyme could potentially hydrolyze the lactam ring of one enantiomer at a much faster rate than the other. The resulting product (an amino acid) would have different physical properties from the unreacted lactam, allowing for separation by standard chromatography or extraction.[9] However, this method is a kinetic resolution, meaning the maximum theoretical yield for a single enantiomer is 50%.
Q4: Why is it important to use a column thermostat in chiral HPLC?
Temperature is a critical parameter in chiral separations as it can significantly affect selectivity and resolution.[4] In some cases, a change in temperature can even lead to a reversal of the elution order of the enantiomers.[4] Using a column thermostat ensures that the separation is performed at a constant and reproducible temperature, which is crucial for method validation and obtaining consistent results.
Q5: What are the advantages of converting enantiomers to diastereomers for separation?
Converting a pair of enantiomers into diastereomers by reacting them with a chiral resolving agent is a classical method for resolution.[10][11][12] The key advantage is that diastereomers have different physical properties (e.g., solubility, melting point, boiling point), which allows them to be separated by standard techniques like crystallization or achiral chromatography.[10][12] Once separated, the chiral resolving agent can be removed to yield the pure enantiomers. This method can be particularly useful for large-scale separations.[9]
Visualizing the Workflow
Caption: Workflow for the chiral resolution of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
Experimental Protocol: Chiral HPLC Resolution
This protocol provides a starting point for the method development. Optimization will likely be required.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 4.6 x 250 mm.
-
Racemic 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one standard.
-
HPLC-grade n-Hexane and Isopropanol (IPA).
2. Chromatographic Conditions:
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or lambda max of the compound).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1.0 mg/mL in mobile phase.
3. Procedure:
-
Prepare the mobile phase by accurately mixing 900 mL of n-Hexane and 100 mL of Isopropanol. Degas the solution by sonication or vacuum filtration.
-
Prepare a 1.0 mg/mL stock solution of the racemic analyte by dissolving 10 mg of the compound in 10 mL of the mobile phase.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the Chiralpak® IA column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
4. Analysis and Optimization:
-
Examine the resulting chromatogram for the resolution of the two enantiomer peaks. Calculate the resolution factor (Rs). A value of Rs ≥ 1.5 indicates baseline separation.
-
If separation is not achieved, systematically modify the mobile phase composition. For example, change the ratio to 95:5 or 85:15 (Hexane:IPA).
-
If peak shape is poor, consider adding 0.1% of an additive like trifluoroacetic acid or diethylamine to the mobile phase.
-
Evaluate different polysaccharide-based columns (e.g., Chiralcel® OD) if the initial column does not provide adequate separation.
References
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 11. Unit 5 resolution of enantiomers [studfile.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mastering Regioselectivity in Spiro-Fused Pyrrolidinone Synthesis
Welcome to the technical support center for the synthesis of spiro-fused pyrrolidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies.
The construction of spiro-fused pyrrolidinones, particularly through the [3+2] cycloaddition of azomethine ylides, is a powerful tool in medicinal chemistry. However, controlling the regioselectivity of this reaction can be a significant challenge. This guide will address common issues and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis of spiro-fused pyrrolidinones:
Q1: What is the most common method for synthesizing spiro-fused pyrrolidinones?
The most prevalent and versatile method is the 1,3-dipolar cycloaddition reaction.[1][2] This typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine or proline) with a ketone (commonly isatin or its derivatives), which then reacts with a dipolarophile.[2][3]
Q2: What are the key factors that control regioselectivity in this reaction?
Regioselectivity is a delicate balance of several factors:
-
Electronic and Steric Properties of the Dipolarophile: The nature and position of electron-withdrawing or electron-donating groups on the dipolarophile are critical.[4][5] The reaction is often described as dipolarophile-controlled.[4][5]
-
Structure of the Azomethine Ylide: The choice of amino acid and the ketone precursor for the ylide influences its reactivity and steric profile.
-
Catalysis: The use of organocatalysts or metal-based catalysts can significantly influence both regioselectivity and stereoselectivity.[6][7][8]
-
Reaction Conditions: Solvent polarity, temperature, and reaction time can all impact the regiochemical outcome.[2]
Q3: Can I predict the regiochemical outcome of my reaction?
While computational methods like Density Functional Theory (DFT) can be used to predict the most likely regioisomer, empirical evidence from the literature for similar substrate classes is often the most practical guide.[9] It's crucial to carefully analyze the structures of your reactants and compare them to established systems.
Q4: What are common side products in this synthesis?
Besides the undesired regioisomer, potential side products can include unreacted starting materials, byproducts from the decomposition of the azomethine ylide, or products from the reaction of the ylide with itself. In some cases, if the dipolarophile has multiple reactive sites, this can lead to a mixture of products.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Spiro-Fused Pyrrolidinone
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Inefficient Azomethine Ylide Generation | The condensation of the amino acid and ketone is a critical equilibrium-driven step. Inefficient removal of water can hinder ylide formation. | Ensure anhydrous conditions if necessary, or use a solvent system that azeotropically removes water. Consider a higher reaction temperature to favor decarboxylation and ylide formation. |
| Poor Reactivity of the Dipolarophile | Electron-rich or sterically hindered dipolarophiles may react sluggishly with the azomethine ylide. | The addition of a Lewis acid catalyst can activate the dipolarophile. Alternatively, modifying the electronic properties of the dipolarophile by introducing electron-withdrawing groups can enhance its reactivity. |
| Decomposition of Reactants or Intermediates | Azomethine ylides can be unstable, especially at elevated temperatures over prolonged periods. | Optimize the reaction time and temperature. A lower temperature for a longer duration may be beneficial. Ensure the purity of your starting materials, as impurities can catalyze decomposition. |
| Inappropriate Solvent | The solubility of the reactants and the stability of the intermediates are highly dependent on the solvent. Protic solvents like methanol or ethanol are often effective.[2] | Screen a range of solvents with varying polarities. Protic solvents can facilitate the proton transfers involved in ylide formation, while aprotic solvents may be better for stabilizing certain intermediates.[2] |
Problem 2: Formation of the Undesired Regioisomer
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Electronic Mismatch between Dipole and Dipolarophile | The regioselectivity is governed by the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile). An unfavorable electronic match can lead to the formation of the undesired regioisomer. | Modify the electronic nature of your substrates. For instance, changing the substituents on the dipolarophile from electron-donating to electron-withdrawing can invert the regioselectivity. The use of a chiral auxiliary on the dipolarophile has also been shown to invert regioselectivity.[9] |
| Steric Hindrance | Steric interactions can override electronic preferences, directing the cycloaddition to the less hindered face of the dipolarophile. | Redesign your substrates to minimize steric clash at the desired reaction site. The use of a less bulky amino acid for ylide generation might also be beneficial. |
| Inadequate Catalysis | The catalyst may not be effectively discriminating between the two possible modes of addition. | Experiment with different catalysts. For example, silver-catalyzed reactions have shown high regioselectivity with certain substrates.[6] Chiral phosphoric acids have also been used to control regiochemistry.[8][10] |
| Thermodynamic vs. Kinetic Control | The observed product may be the thermodynamically more stable isomer, while the desired product is the kinetically favored one (or vice-versa). | Adjust the reaction temperature. Lower temperatures generally favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product. |
Problem 3: Difficulty in Purifying the Product
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Similar Polarity of Regioisomers | Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. | Utilize alternative purification techniques such as preparative HPLC or crystallization. Sometimes, derivatization of the product mixture can alter the polarities enough to allow for separation. |
| Presence of Persistent Impurities | Starting materials or byproducts may co-elute with the desired product. | Ensure the complete consumption of starting materials by monitoring the reaction with TLC or LC-MS. If unreacted starting materials are the issue, consider using a slight excess of one of the other reactants. |
| Product Instability on Silica Gel | Some spiro-fused pyrrolidinones may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography. | Use a neutral or basic stationary phase like alumina for chromatography. Alternatively, a rapid filtration through a short plug of silica gel followed by crystallization may be a better approach. |
Experimental Protocols & Visualizations
General Protocol for the Synthesis of Spiro-Fused Pyrrolidinones
This is a general procedure and may require optimization for your specific substrates.
-
Reactant Preparation: To a round-bottom flask, add the dipolarophile (1.0 mmol), the ketone (e.g., isatin, 1.1 mmol), and the α-amino acid (e.g., sarcosine, 1.1 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., methanol, 5 mL).
-
Reaction: Stir the mixture at the optimized temperature (e.g., reflux) for the required time (typically 1-12 hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired spiro-fused pyrrolidinone.
Reaction Mechanism and Regioselectivity
The following diagram illustrates the general mechanism of the 1,3-dipolar cycloaddition and the potential for the formation of two regioisomers.
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. xiao.rice.edu [xiao.rice.edu]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Thermal Stability of gem-Difluorocyclopropane Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the gem-difluorocyclopropane (gF2C) motif. This guide is designed to provide practical, field-proven insights into the thermal stability challenges associated with this unique structural element. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The gF2C ring is a valuable moiety in medicinal chemistry, prized for its ability to impart unique conformational constraints and modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] However, the introduction of two fluorine atoms onto the cyclopropane ring significantly increases its ring-strain energy compared to its non-fluorinated counterpart, making it susceptible to thermal and chemical degradation.[3] This document serves as a troubleshooting resource to help you anticipate, identify, and mitigate these stability issues.
Part 1: Troubleshooting Guide - When Things Go Wrong
This section addresses specific problems you may encounter during your research, providing a diagnosis of the likely cause and a step-by-step guide to remediation.
Issue 1: My compound is decomposing during purification by flash chromatography.
Symptoms:
-
You observe multiple new spots on your TLC plate after running a silica gel column, which were not present in the crude reaction mixture.
-
¹⁹F NMR of the "purified" material shows new signals, often downfield from the typical gF2C signals, suggesting the formation of fluoroalkenes.
-
Overall yield is significantly lower than expected based on crude NMR or LC-MS analysis.
Probable Cause: The inherent acidity of standard silica gel is likely catalyzing the ring-opening of your gF2C moiety. The Lewis acidic sites on the silica surface can protonate the cyclopropane ring or coordinate to the fluorine atoms, weakening the distal C-C bond and promoting rearrangement or decomposition. This issue is often exacerbated by prolonged exposure time on the column and the use of certain solvents.[4][5]
Troubleshooting Protocol:
-
Confirm the Degradation:
-
Take a small aliquot of your crude material and run a ¹⁹F NMR spectrum.
-
Dissolve another small aliquot in your intended chromatography eluent containing a small amount of silica gel and monitor it by ¹⁹F NMR over time (e.g., at 1h, 4h, and 24h). The appearance of new fluorine signals will confirm silica-mediated degradation.
-
-
Mitigation Strategies:
-
Neutralize Your Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic, volatile base. Gently evaporate the solvent to obtain a free-flowing, deactivated silica powder. Use this for your chromatography.
-
Switch Your Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.[5]
-
Alternative Purification: If all else fails, avoid column chromatography. Consider alternatives such as:
-
Preparative Thin-Layer Chromatography (prep-TLC) for small scales to minimize contact time.
-
Recrystallization if your compound is a solid.
-
Distillation or Kugelrohr distillation for thermally stable, volatile compounds (use with caution, see Issue 2).
-
-
Issue 2: My compound decomposes when I try to remove high-boiling solvents under high vacuum.
Symptoms:
-
While rotovapping at elevated temperatures (e.g., > 50 °C), you notice a color change in your flask.
-
Subsequent NMR analysis shows a complex mixture or the complete absence of your desired product.
-
You are attempting a distillation and see evidence of decomposition in the pot or the distillate.
Probable Cause: You have exceeded the thermal decomposition threshold of your gF2C-containing molecule. While some polyfluorinated cyclopropanes are reported to decompose in the 170–250 °C range, this temperature can be significantly lower depending on the substituents on the ring.[1] Activating groups, such as vinyl or aryl moieties, can facilitate thermal rearrangements at much milder temperatures.[6]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting thermal decomposition.
Detailed Steps:
-
Assess Thermal Stability (DSC): Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your compound. This provides a quantitative measure of its thermal stability.[7] (See Protocol 1 for a detailed DSC method).
-
Maintain a Safety Margin: As a rule of thumb, always keep your processing temperatures (e.g., water bath on the rotovap, distillation pot temperature) at least 30-40 °C below the decomposition onset determined by DSC.
-
Choose a Milder Method: If your compound is thermally labile, avoid heat.
-
Lyophilization (Freeze-Drying): Ideal for removing aqueous or other suitable solvents (e.g., 1,4-dioxane, t-butanol) from heat-sensitive compounds.
-
High Vacuum at Ambient Temperature: Use a high-vacuum pump with a cold trap to remove solvents at or below room temperature.
-
Precipitation/Trituration: Dissolve your crude product in a minimum amount of a good solvent and precipitate it by adding a poor solvent.
-
Issue 3: My compound appears stable but degrades over time in storage.
Symptoms:
-
A pure sample, confirmed by NMR, is re-analyzed after a few weeks or months and shows significant impurities.
-
The physical appearance of the sample changes (e.g., from a colorless oil to a brown gum).
Probable Cause: Long-term instability can be caused by a combination of factors, including slow thermal decomposition at ambient temperature, exposure to light (photodegradation), or reaction with atmospheric oxygen or moisture.[8] Fluorinated compounds, in general, should be stored with care.[8][9]
Recommended Storage Protocol:
| Condition | Recommendation | Rationale |
| Temperature | ≤ 4 °C (refrigerated) or -20 °C (frozen) | Slows down kinetic processes, including decomposition pathways.[8] |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[8] |
| Light | Store in an amber vial or wrapped in aluminum foil | Prevents potential photochemical degradation pathways.[8] |
| Container | Tightly sealed glass container | Prevents ingress of moisture which could lead to hydrolysis, especially if trace acid is present.[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹⁹F NMR chemical shifts for a gF2C ring and its degradation products?
A: The ¹⁹F NMR chemical shift of a gF2C ring is highly dependent on its electronic environment. However, they typically appear as a pair of doublets (or more complex multiplets if other fluorine atoms are nearby) in a distinct region of the spectrum. Upon thermal or chemical-induced ring-opening, the gF2C moiety often rearranges to form various fluoroalkene isomers. These degradation products will have new ¹⁹F signals that are characteristically different from the starting material, often appearing in the vinyl fluoride region. Monitoring the disappearance of the gF2C signals and the appearance of new signals over time is the most definitive way to track degradation.[10][11]
Q2: My reaction involves a high-temperature step (e.g., >100 °C). Is it guaranteed that my gF2C ring will decompose?
A: Not necessarily, but the risk is high. The stability of the gF2C ring is highly context-dependent. A simple alkyl-substituted gF2C ring might withstand temperatures of 100-120 °C for a short period. However, if the ring is substituted with groups that can stabilize a radical or cationic intermediate upon ring-opening (e.g., vinyl, phenyl, or heteroaromatic groups), decomposition can occur at significantly lower temperatures.[6] The only way to be certain is to perform a controlled thermal stability study on your specific compound.
Q3: Can I use acidic or basic aqueous solutions during my reaction workup?
A: Extreme caution is advised.
-
Acidic Conditions: Strong acids can promote hydrolysis and ring-opening, potentially via the formation of a highly unstable cyclopropenyl cation intermediate.[12] If an acidic wash is necessary, use a dilute, weak acid (e.g., 1% citric acid) and minimize contact time. Always re-check the integrity of your compound by ¹⁹F NMR after the workup.
-
Basic Conditions: While the gF2C ring itself is generally more stable to base, strong bases can cause issues if there are other sensitive functional groups in your molecule. If a basic wash is required, use a mild base like saturated sodium bicarbonate solution.
Q4: How do I know if my gF2C-containing drug candidate will be stable enough for development?
A: A comprehensive stability assessment is a critical part of preclinical development. This includes:
-
Forced Degradation Studies: Subjecting the compound to stress conditions (heat, acid, base, light, oxidation) to identify potential degradation pathways and products.
-
Long-Term and Accelerated Stability Studies: Storing the compound under controlled temperature and humidity conditions according to ICH guidelines to determine its shelf-life.
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to enzymatic degradation. While gF2C moieties are often installed to block metabolic "soft spots," it's crucial to confirm this experimentally.[1][2]
Part 3: Experimental Protocols
Protocol 1: Rapid Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol allows for a quick determination of the decomposition onset temperature (Td) of your compound.
-
Sample Preparation: Accurately weigh 1-3 mg of your purified compound into a DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Set the instrument to ramp the temperature from ambient (e.g., 25 °C) to a high temperature (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[7]
-
-
Data Analysis:
-
The output is a thermogram of heat flow versus temperature.
-
An exothermic peak indicates a decomposition event. The onset temperature of this exotherm is taken as the Td.
-
This Td value is your critical upper temperature limit. All laboratory manipulations (rotovapping, heating reactions) should be kept well below this temperature.
-
Caption: Workflow for DSC thermal stability assessment.
Protocol 2: Monitoring Degradation using ¹⁹F NMR Spectroscopy
This protocol provides a framework for quantitatively assessing the stability of your compound under specific conditions (e.g., in the presence of silica gel, in an acidic solution, or at elevated temperature).
-
Sample Preparation:
-
Prepare a stock solution of your gF2C compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a separate stock solution of an internal standard. The standard must be a fluorine-containing compound that is stable under the test conditions and whose ¹⁹F NMR signal does not overlap with your compound or its expected degradation products (e.g., trifluorotoluene).
-
In an NMR tube, combine a known volume of your compound's stock solution, a known volume of the internal standard's stock solution, and the stressor (e.g., a few milligrams of silica gel, a microliter of D₂O/DCl, or place the tube in a heating block).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum at time t=0.
-
Acquire subsequent spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Key Parameters: Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of your signals of interest to ensure accurate integration for quantification.[13]
-
-
Data Analysis:
-
Integrate the signal for your gF2C compound and the internal standard at each time point.
-
The concentration of your compound at any time point can be calculated relative to the stable internal standard.
-
Plot the percentage of remaining compound versus time to determine the rate of degradation under the tested conditions.
-
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.). [Link]
-
Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents | Journal of Organic and Pharmaceutical Chemistry. (2025). [Link]
-
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - NIH. (n.d.). [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. (n.d.). [Link]
-
19Flourine NMR. (n.d.). [Link]
-
Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.). [Link]
-
DSC—Thermal Safety, Phase Transitions, Polymorphs - Charnwood Discovery. (n.d.). [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (2024). [Link]
-
Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes | Request PDF - ResearchGate. (n.d.). [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]
-
-
Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (n.d.). [Link]
-
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022). [Link]
-
Thermal rearrangements of gem-difluorocyclopropanes | Accounts of Chemical Research. (n.d.). [Link]
-
Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. (2023). [Link]
-
Fluorine “forever chemical” in medicines not leading to added drug reactions. (2025). [Link]
-
Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed. (2023). [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022). [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing). (n.d.). [Link]
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing). (n.d.). [Link]
-
gem-DifluoroVinylcyclopropane (DF-VCP) Rearrangement to Cyclopentenones Catalyzed by Rhodium: Reaction Development and Mechanistic Study | ChemRxiv. (2025). [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. (n.d.). [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (n.d.). [Link]
-
Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - PMC. (2023). [Link]
-
Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene - e-Publications@Marquette. (2000). [Link]
-
Vapor Pressures, Mass Spectra and Thermal Decomposition Processes of Bis(2,2‐Dintropropyl)acetal (BDNPA) and Bis(2,2‐Dinitropropyl)formal (BDNPF) | Request PDF - ResearchGate. (2025). [Link]
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer - PMC - NIH. (2022). [Link]
-
Furan-based copoly(ester-ethers) and copoly(ester-amide-ethers). Comparison study on the phase structure, mechanical and thermal properties | Request PDF - ResearchGate. (2023). [Link]
Sources
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 9. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: A Researcher's Guide to Purifying 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Welcome to the technical support guide for the purification of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this novel fluorinated building block. The unique spirocyclic structure, combined with the gem-difluoro motif adjacent to a lactam, presents specific challenges and considerations for achieving high purity. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the purification process effectively.
Our approach is grounded in fundamental principles of organic chemistry, addressing the "why" behind each experimental choice to empower you to adapt and troubleshoot your specific situation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one in a direct question-and-answer format.
Q1: What are the most common types of impurities I can expect in my crude sample?
A1: Impurities typically arise from the synthetic route and can be broadly categorized.[1] Understanding their potential source is the first step in designing a purification strategy.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reagents & Catalysts: Trace amounts of reagents or metal catalysts used in the reaction.
-
By-products: These are the most common and can include isomers, products of side-reactions, or partially reacted intermediates. For a spirocyclic lactam, this could involve ring-opened products or de-fluorinated analogues.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as THF, dichloromethane, or toluene.[2][3]
-
Chiral Impurities: If your synthesis is enantioselective, the undesired enantiomer is a potential impurity that requires specialized separation techniques.[1]
Q2: My crude ¹H and ¹⁹F NMR spectra show several unexpected peaks. How can I begin to identify these impurities?
A2: Spectroscopic analysis is your primary tool for impurity identification.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorinated compounds.[4] The chemical shift of the fluorine signals can provide significant information about the electronic environment.[4] Impurities lacking the gem-difluoro group will not show a signal in the expected region. Different diastereomers or regioisomers will often have distinct ¹⁹F chemical shifts.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate impurities and provide their molecular weights. This is invaluable for hypothesizing the structures of by-products, such as a hydrolysis product (M+18) or a de-fluorinated species (M-18).
-
Spiking Studies: If you have access to potential starting materials or known by-products, you can "spike" a small sample of your crude material with a tiny amount of the suspected impurity and re-run the NMR or HPLC. An increase in the intensity of a specific peak confirms its identity.
Q3: I am trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid crystal lattice.[5] This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound, or if significant impurities are present that disrupt crystal formation.
-
Explanation: The high concentration of solute and impurities lowers the mixture's melting point.
-
Solution 1: Add More Solvent: The most common fix is to heat the solution to redissolve the oil and then add a small amount of additional hot solvent to lower the saturation point.[5] Then, allow it to cool very slowly.
-
Solution 2: Change Solvent System: Your current solvent may be too good. Try a two-solvent system.[6] Dissolve your compound in a minimum of a hot "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a hot "poor" solvent (e.g., hexane, petroleum ether) until the solution just begins to turn cloudy. Allow this to cool slowly.
-
Solution 3: Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful crystallization to provide a nucleation site.[7]
Q4: What is a good starting point for developing a flash column chromatography method for this compound?
A4: Flash chromatography is a highly effective technique for purifying moderately polar compounds like lactams.[2]
-
Stationary Phase: Standard silica gel (40–63 micron) is the most common and appropriate choice.[2]
-
Mobile Phase (Eluent): The polarity of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is driven by the lactam group. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).
-
TLC First: Always develop a method on a Thin Layer Chromatography (TLC) plate first. Start with a solvent system of 70:30 Hexane:EtOAc.
-
Adjusting Polarity:
-
If the Rf (retention factor) is too low (<0.2), increase the polarity by adding more ethyl acetate.
-
If the Rf is too high (>0.5), decrease the polarity by adding more hexane.
-
-
Target Rf: Aim for an Rf value of around 0.25-0.35 for the best separation on a column.
-
Q5: How can I confirm the final purity of my product after purification?
A5: Purity confirmation requires a combination of analytical methods. No single method is sufficient.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and the absence of detectable impurities. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified standard.[8]
-
HPLC Analysis: A high-performance liquid chromatography trace showing a single, sharp peak is a strong indicator of high purity. It is more sensitive than NMR for detecting minor impurities.[9]
-
Melting Point: A sharp and consistent melting point range is a classic indicator of a pure crystalline solid.
Visualized Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a novel compound like 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal when TLC analysis shows that the desired product is well-separated from impurities.
-
Slurry Preparation: In a small beaker, dissolve or suspend the crude 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent mixture. Add a small amount of silica gel (approx. 1-2 g) to form a free-flowing powder upon solvent evaporation under reduced pressure. This is known as "dry loading" and typically results in better separation.
-
Column Packing: Select an appropriate size column. Wet-pack the column with the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc), ensuring no air bubbles are trapped.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample band.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) as monitored by TLC analysis of the collected fractions. For this compound, a gradient from 5% EtOAc in Hexane to 30% EtOAc in Hexane is a reasonable range to explore.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is best for removing small amounts of impurities from a solid product that is already relatively pure (>90%). The key is finding a suitable solvent where the compound's solubility is high in hot solvent and low in cold solvent.[10]
-
Solvent Selection: Test solubility in small test tubes. Place ~20 mg of crude product in different tubes and add potential solvents (e.g., ethyl acetate, isopropanol, acetone, toluene, or mixtures like EtOAc/hexane) dropwise. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[5]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent dropwise until the solid just dissolves.[11] Using the minimum amount is critical for maximizing recovery.[6][11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming pure, large crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[11]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for the recrystallization protocol.
Data Summary Tables
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| n-Hexane | 0.1 | 69 | Non-polar eluent / Anti-solvent |
| Toluene | 2.4 | 111 | Recrystallization |
| Dichloromethane | 3.1 | 40 | Polar eluent / Dissolution |
| Diethyl Ether | 4.0 | 35 | Polar eluent |
| Ethyl Acetate | 4.4 | 77 | Polar eluent / Recrystallization |
| Acetone | 5.1 | 56 | Polar eluent / Recrystallization |
| Isopropanol | 5.2 | 82 | Recrystallization |
| Acetonitrile | 5.8 | 82 | HPLC Mobile Phase |
Table 2: Troubleshooting Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Streaking on TLC Plate | Compound is too polar for silica; sample is acidic/basic; sample overloaded. | Add 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) to the eluent. Spot less concentrated sample. |
| No Crystal Formation | Solution is not saturated; supersaturation. | Boil off some solvent to concentrate the solution.[6] Scratch the flask or add a seed crystal.[7] |
| Poor Recovery from Column | Compound is sticking to the silica gel. | Increase the polarity of the eluent significantly at the end of the run to "flush" the column. |
| Co-eluting Impurities | Impurities have similar polarity to the product. | Change the solvent system (e.g., switch from EtOAc/Hexane to CH₂Cl₂/MeOH) to alter selectivity. If that fails, attempt recrystallization on the partially purified material. |
References
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Short and efficient synthesis of fluorinated δ-lactams. (2014). Organic & Biomolecular Chemistry, 12(40), 7955-7960. Royal Society of Chemistry. DOI:10.1039/C4OB01547A. Retrieved from [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß -amino acids. (2022). Journal of Chromatography A, 1668, 462913. SZTE Publicatio Repozitórium. Retrieved from [Link]
-
Single-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
Experiment 9 — Recrystallization. (2009). Swarthmore College. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (2018). Scientific Reports, 8(1), 16913. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2019). ResearchGate. Retrieved from [Link]
-
1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
5-azaspiro[2.4]heptan-4-one. (n.d.). Chemsrc. Retrieved from [Link]
-
Cloning, purification, and characterization of diaminobutyrate acetyltransferase from the halotolerant methanotroph Methylomicrobium alcaliphilum 20Z. (2005). Biochemistry (Moscow), 70(8), 915-922. National Center for Biotechnology Information. Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2011). Journal of Chromatographic Science, 49(8), 604-609. National Center for Biotechnology Information. Retrieved from [Link]
-
Selective extraction and purification of a mycobacterial outer membrane protein. (2000). Protein Expression and Purification, 20(1), 137-144. National Center for Biotechnology Information. Retrieved from [Link]
-
Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved from [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1369-1379. Taylor & Francis Online. Retrieved from [Link]
-
IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (2010). International Journal of Pharmaceutical Sciences Review and Research, 3(1), 29-37. Global Research Online. Retrieved from [Link]
-
Purification of 1,1,1,3,3,3-hexafluoroisopropanol. (2011). European Patent Office. Retrieved from [Link]
-
Purification and characterization of heat-modifiable protein from the outer membrane of Escherichia coli. (1974). FEBS Letters, 41(2), 195-198. National Center for Biotechnology Information. Retrieved from [Link]
-
(5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Preparation method of 5-oxaspiro[5][12]heptane-6-one and intermediate thereof. (2014). Google Patents. Retrieved from
- Process for the purification of IL-18 binding protein. (2008). Google Patents.
- Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one. (1995). Google Patents.
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Retrieved from [Link]
-
4-heptanone. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Short and efficient synthesis of fluorinated δ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01547A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
- 6. Home Page [chem.ualberta.ca]
- 7. amherst.edu [amherst.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Among the myriad of fluorinated motifs, the gem-difluorocyclopropyl group present in structures like 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one offers a rigid, lipophilic cassette with a distinct conformational bias. Understanding the precise structural and electronic consequences of this substitution is paramount, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectral features of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one. By comparing its expected spectral data with that of its non-fluorinated counterpart, 5-azaspiro[2.4]heptan-4-one, we aim to furnish researchers with a robust framework for the characterization of this and similar fluorinated spirocyclic systems.
The Decisive Impact of Gem-Difluorination on NMR Spectra
The introduction of two fluorine atoms onto the cyclopropane ring of the azaspiro[2.4]heptan-4-one core induces significant and informative changes in the NMR spectra. These alterations stem from the high electronegativity of fluorine and the phenomenon of through-bond and through-space spin-spin coupling.
¹H NMR Spectral Analysis: A Tale of Shifting and Splitting
In the non-fluorinated analog, the cyclopropyl protons would exhibit complex multiplets in the upfield region of the spectrum. However, in 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, the geminal difluoro substitution dramatically alters the chemical environment of the adjacent protons.
The protons on the cyclopropyl ring (H-2 and H-3) are expected to experience a downfield shift due to the deshielding effect of the neighboring electronegative fluorine atoms.[1] Furthermore, these protons will exhibit geminal (²JHH) and vicinal (³JHH) couplings to each other, as well as crucial vicinal (³JHF) and geminal (²JHF) couplings to the fluorine atoms. The magnitude of these H-F coupling constants is highly dependent on the dihedral angle, providing valuable conformational information.[2][3]
The protons of the lactam ring (H-6 and H-7) are also anticipated to be influenced, albeit to a lesser extent, by the presence of the fluorine atoms. Long-range H-F couplings (⁴JHF or ⁵JHF) might be observable, offering further structural insights.[4] The chemical shifts of these protons will primarily be dictated by their proximity to the carbonyl group and the nitrogen atom of the lactam.[5][6][7]
¹⁹F NMR Spectral Analysis: A Sensitive Probe of the Molecular Environment
Fluorine-19 is an excellent NMR nucleus due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[8][9][10] The chemical shift of the fluorine atoms in 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is exquisitely sensitive to the local electronic environment.[4][8]
The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments. Consequently, they are expected to exhibit distinct chemical shifts in the ¹⁹F NMR spectrum. They will appear as a pair of doublets due to geminal F-F coupling (²JFF), which is typically large. Each of these doublets will be further split by couplings to the neighboring cyclopropyl protons (²JHF and ³JHF). The large dispersion of ¹⁹F chemical shifts makes it a powerful tool for identifying and characterizing fluorinated compounds.[9]
Comparative Spectral Data: Fluorinated vs. Non-Fluorinated Analog
To illustrate the profound effects of gem-difluorination, the following table presents a comparison of the predicted ¹H and ¹⁹F NMR spectral data for 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one and the expected data for its non-fluorinated counterpart.
| Compound | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one | ¹H | H-2, H-3 | 1.5 - 2.5 | m | ²JHH, ³JHH, ²JHF, ³JHF |
| H-6 | ~2.8 - 3.2 | t | ³JHH | ||
| H-7 | ~2.4 - 2.8 | t | ³JHH | ||
| ¹⁹F | F-1a, F-1b | -140 to -160 | d | ²JFF, ²JHF, ³JHF | |
| 5-Azaspiro[2.4]heptan-4-one | ¹H | H-1, H-2, H-3 | 0.5 - 1.5 | m | ²JHH, ³JHH |
| H-6 | ~2.6 - 3.0 | t | ³JHH | ||
| H-7 | ~2.2 - 2.6 | t | ³JHH |
Note: These are predicted values based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for High-Resolution NMR Analysis
Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for a thorough structural elucidation. The following is a generalized protocol for the analysis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[11][12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (0 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene can be used.[13]
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both ¹H and ¹⁹F frequencies.
-
Tune and match the probe for both the ¹H and ¹⁹F channels to ensure optimal sensitivity.
-
Shim the magnetic field to achieve good resolution and symmetrical line shapes.
-
Acquire a standard 1D ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 1D ¹⁹F spectrum. Due to the large chemical shift range of fluorine, a wider spectral width (e.g., 250-300 ppm) is necessary.[9] ¹H decoupling may be employed to simplify the spectrum and enhance sensitivity.
-
Perform 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Consider advanced experiments like HOESY (Heteronuclear Overhauser Effect Spectroscopy) to probe through-space ¹H-¹⁹F interactions, which can provide valuable information about the molecule's 3D structure.[14][15]
Visualizing Key NMR Interactions
The following diagram illustrates the key through-bond and potential through-space NMR interactions in 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
Caption: Key J-coupling interactions in 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
Conclusion
The ¹H and ¹⁹F NMR spectral analysis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one provides a wealth of structural information that is invaluable for drug development professionals. The distinct chemical shifts and complex coupling patterns, particularly the H-F and F-F couplings, serve as a definitive fingerprint for this fluorinated scaffold. By comparing these spectral features to those of the non-fluorinated analog, researchers can gain a deeper understanding of the electronic and conformational effects of gem-difluorination. The methodologies and predictive data presented in this guide offer a solid foundation for the characterization and quality control of this and related fluorinated compounds, ultimately facilitating the design of more effective and safer therapeutic agents.
References
- Homer, J., & Yadava, V. S. (1973). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69(0), 697-705.
-
Kubyshkin, V., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19597. [Link]
- Kojima, F., et al. (1998). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins.
-
Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
- Cevec, M., & Plavec, J. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(31), 10948–10955.
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of ε-lactams (ppm). [Link]
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841.
-
ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side...[Link]
-
ResearchGate. (n.d.). (PDF) Structural determination of -lactams by 1 H and 13 C NMR. [Link]
-
ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information. [Link]
-
National Institutes of Health. (2021). 19F NMR as a tool in chemical biology. PMC. [Link]
-
National Institutes of Health. (2015). Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy. PMC. [Link]
-
ACS Publications. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
National Institutes of Health. (2014). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
-
ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]
-
University of California, Irvine. (n.d.). Spin-Spin Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). FLOURINE COUPLING CONSTANTS. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Washington. (n.d.). Fluorine NMR. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
-
University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. [Link]
-
National Institutes of Health. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. [Link]
-
PubChem. (n.d.). 5-azaspiro[2.4]heptan-4-one. [Link]
-
Royal Society of Chemistry. (2020). The pitfalls of using JHF spin–spin coupling constants to infer hydrogen bond formation in organofluorine compounds. Chemical Communications. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
ChemSrc. (n.d.). 5-azaspiro[2.4]heptan-4-one | CAS#:3697-70-9. [Link]
-
PubMed. (2002). Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy. Chemistry. [Link]
-
Mol-Instincts. (n.d.). (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. [Link]
-
Google Patents. (n.d.). CN103936703A - Preparation method of 5-oxaspiro[8][14]heptane-6-one and intermediate thereof.
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. colorado.edu [colorado.edu]
- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 15. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Spiro Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated spiro lactams, offering experimental frameworks and mechanistic insights to inform rational drug design. By understanding the causal relationships between structure and metabolic fate, research teams can more effectively design molecules with improved pharmacokinetic profiles.
The Strategic Imperative for Metabolic Stability
Spiro lactams represent a privileged scaffold in modern medicinal chemistry, prized for their rigid three-dimensional structures that enable precise interactions with biological targets. However, like all drug candidates, their journey from bench to bedside is contingent upon clearing several developmental hurdles, chief among them being metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic exposure, rendering it ineffective.
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochromes P450 (CYPs) are responsible for the oxidative metabolism of most xenobiotics.[1][2] These enzymes functionalize drug molecules, preparing them for excretion.[1] A key strategy in medicinal chemistry is to "harden" a molecule against this metabolic breakdown, thereby increasing its half-life and bioavailability.[3]
One of the most powerful and widely used tactics to enhance metabolic stability is the selective incorporation of fluorine.[4][5] The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it a formidable barrier to enzymatic attack.[3][4] By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with fluorine, chemists can effectively block common metabolic pathways like hydroxylation.[5][6] This guide will explore the profound impact of this single-atom substitution on the metabolic fate of spiro lactams.
The Metabolic Gauntlet: Pathways for Spiro Lactam Biotransformation
For a typical non-fluorinated spiro lactam, several positions on the molecule are susceptible to CYP-mediated oxidation. The most common metabolic transformations include:
-
Aliphatic Hydroxylation: Addition of a hydroxyl (-OH) group to saturated carbon atoms within the spirocyclic core or on alkyl substituents.
-
Aromatic Hydroxylation: Oxidation of any aryl rings appended to the core scaffold.
-
N-Dealkylation: Removal of alkyl groups attached to the lactam nitrogen.
These metabolic events are initiated by the CYP enzyme's active site, which generates a highly reactive iron-oxo species that abstracts a hydrogen atom from the drug molecule.[1] Fluorination directly thwarts this initial step. The high strength of the C-F bond makes hydrogen atom abstraction energetically unfavorable, effectively shielding that position from metabolism.[4][7]
Furthermore, fluorine's high electronegativity can exert powerful inductive effects, altering the electron density of neighboring bonds and potentially decreasing the affinity of the molecule for the CYP active site.[1][8] This dual mechanism of action—bond fortification and electronic modulation—underpins the significant improvements in stability often observed with fluorinated analogs.
Head-to-Head Comparison: Experimental Frameworks
To objectively compare the metabolic stability of a fluorinated spiro lactam (Spiro-F) against its non-fluorinated parent (Spiro-H), a tiered experimental approach is employed, moving from rapid in vitro screening to more complex in vivo analysis.
In Vitro Assessment: The Liver Microsomal Stability Assay
The first and most common evaluation is the liver microsomal stability assay.[2][9] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of Phase I metabolic enzymes, including CYPs.[10][11] This assay provides a robust and cost-effective method to measure a compound's intrinsic clearance (Clint), or the rate at which it is metabolized by liver enzymes in the absence of physiological limitations like blood flow.[10][12]
Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.
-
Compound Preparation: Prepare 10 mM stock solutions of Spiro-H and Spiro-F in DMSO. Create a 1 µM working solution in the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Microsome Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the assay buffer.[10]
-
Incubation: In a 96-well plate, combine the compound working solution with the diluted microsomes. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (a cofactor required for CYP activity).[10] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[10]
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[12]
-
Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (Clint).
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Spiro-H | 15 | 46.2 |
| Spiro-F | >120 | <5.8 |
| Verapamil (High Clearance Control) | 8 | 86.6 |
Interpretation: The data clearly demonstrates the protective effect of fluorination. Spiro-H is rapidly metabolized, with a short half-life and high intrinsic clearance. In stark contrast, Spiro-F shows minimal degradation over the course of the experiment, indicating it is a poor substrate for CYP enzymes. This result strongly suggests that the site of fluorination was indeed a primary metabolic "soft spot."
In Vivo Confirmation: The Cassette Dosing Pharmacokinetic Study
While in vitro data is invaluable for screening, it does not capture the full complexity of a living system.[13] An in vivo pharmacokinetic (PK) study in a rodent model (e.g., rat or mouse) is the logical next step to understand how the observed differences in metabolic stability translate to drug exposure in the body.[13]
A cassette dosing strategy, where multiple compounds are administered simultaneously to a single group of animals, is an efficient method for early-stage in vivo screening.[14][15][16] This approach reduces animal usage and inter-animal variability, making it ideal for comparing analogs.[14]
Caption: Workflow for an In Vivo Cassette Dosing PK Study.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-4 per group) for at least 3 days prior to the study.
-
Dosing Formulation: Prepare a solution (the "cassette") containing both Spiro-H and Spiro-F in a suitable vehicle (e.g., 20% Solutol in water) at a concentration for a 1 mg/kg intravenous (IV) bolus dose.
-
Administration: Administer the dose via the tail vein.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to isolate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Extract the compounds from the plasma samples and quantify the concentration of both Spiro-H and Spiro-F using a validated LC-MS/MS method.
-
PK Analysis: Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters from the plasma concentration-time data for each compound.[13]
| Parameter | Spiro-H | Spiro-F | Units | Description |
| CL | 85 | 12 | mL/min/kg | Clearance: Volume of plasma cleared of the drug per unit time. |
| t½ | 0.8 | 6.5 | hours | Half-life: Time for plasma concentration to decrease by 50%. |
| AUC(0-inf) | 195 | 1388 | ng*h/mL | Area Under the Curve: Total drug exposure over time. |
Interpretation: The in vivo results confirm the in vitro findings. The non-fluorinated Spiro-H is cleared very rapidly from circulation, resulting in a short half-life and low overall exposure (AUC). In dramatic contrast, the fluorinated Spiro-F exhibits significantly lower clearance, a much longer half-life, and a ~7-fold increase in total exposure. This demonstrates that blocking the site of metabolism with fluorine has successfully translated into a vastly improved pharmacokinetic profile in a living system.
Conclusion: Rational Design Through Metabolic Insight
The strategic incorporation of fluorine is a validated and powerful strategy for enhancing the metabolic stability of drug candidates like spiro lactams. By blocking sites susceptible to CYP450-mediated oxidation, fluorination can dramatically reduce clearance, extend half-life, and increase overall drug exposure.[5][6]
The comparative data presented here, derived from standard and robust experimental protocols, illustrates a clear cause-and-effect relationship. The poor metabolic stability of the parent spiro lactam was overcome by a single, strategic fluorine substitution, transforming a rapidly cleared compound into one with a much more favorable pharmacokinetic profile. This approach of identifying and hardening metabolic soft spots is a cornerstone of modern drug discovery, enabling the progression of potent compounds that might otherwise have failed due to poor metabolic properties.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]
-
Per- and polyfluoroalkyl substances (PFAS) inhibit cytochrome P450 CYP3A7 through direct coordination to the heme iron and water displacement - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Atypon. Retrieved February 15, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015, March 2). UCD Research Repository. Retrieved February 15, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Cassette Dosing Study. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]
-
CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. Retrieved February 15, 2026, from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved February 15, 2026, from [Link]
-
CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved February 15, 2026, from [Link]
-
Cassette Dosing: Advantages and Challenges. (2013, December 16). Certara. Retrieved February 15, 2026, from [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 15, 2026, from [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved February 15, 2026, from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Pharmacokinetic theory of cassette dosing in drug discovery screening. (2001, July 15). PubMed. Retrieved February 15, 2026, from [Link]
-
Breaking C-F bonds in drugs. (2023, May 12). Hypha Discovery. Retrieved February 15, 2026, from [Link]
-
Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. (n.d.). IJIRMPS. Retrieved February 15, 2026, from [Link]
-
Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (2025, April 18). MDPI. Retrieved February 15, 2026, from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. Retrieved February 15, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved February 15, 2026, from [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 15. certara.com [certara.com]
- 16. ijirmps.org [ijirmps.org]
The Elusive Crystal: A Comparative Guide to the Structural Analysis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Introduction: The Rising Prominence of Fluorinated Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, fluorinated spirocycles have emerged as a particularly promising class of compounds. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the rigid, three-dimensional nature of the spirocyclic core allows for precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions.
One such molecule of interest is 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, a compact and intriguing scaffold combining a pyrrolidinone ring with a gem-difluorinated cyclopropane. This unique architecture holds significant potential for the development of novel therapeutics. However, a critical bottleneck in the rational design and optimization of drug candidates based on this scaffold is the lack of experimental structural data, most notably, a single-crystal X-ray diffraction structure.
This guide provides a comprehensive comparison of methodologies for the structural elucidation of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one. In the absence of direct crystallographic data for the title compound, we will explore the structural features of analogous fluorinated and non-fluorinated spirocyclic systems. Furthermore, we will delve into the practical challenges of crystallizing such small, fluorinated molecules and present detailed experimental protocols. Finally, we will discuss the synergistic role of alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy for conformational analysis in solution and computational chemistry for the prediction of solid-state structures.
The Challenge of Crystallization: Why is 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one a Difficult Target?
Obtaining high-quality single crystals suitable for X-ray diffraction is often more of an art than a science, particularly for small, relatively polar, and conformationally flexible molecules. The introduction of fluorine can further complicate this process. While fluorine's high electronegativity can lead to beneficial intermolecular interactions, such as hydrogen bonds and halogen bonds that can stabilize a crystal lattice, it can also lead to unpredictable packing arrangements.[1]
The gem-difluoro group on the cyclopropane ring of our target molecule introduces a strong dipole moment. The interplay of these dipole-dipole interactions with other intermolecular forces, such as the hydrogen bonding potential of the lactam N-H and the carbonyl oxygen, creates a complex energetic landscape for crystal nucleation and growth. The relatively small size and somewhat spherical shape of the molecule can also favor the formation of oils or amorphous solids over well-ordered crystals.
Comparative Structural Analysis: Insights from Analogous Compounds
To understand the likely solid-state conformation and packing of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, we can draw valuable comparisons from the crystal structures of related compounds found in the Cambridge Structural Database (CSD).[2][3][4]
Alternative Compounds for Comparison:
For this guide, we will consider two classes of analogues for which crystallographic data is available:
-
Fluorinated Pyrrolidinones: These compounds share the lactam core and the presence of fluorine, providing insight into the influence of fluorine on hydrogen bonding and crystal packing.
-
Spiro-Lactams: These molecules possess the same spirocyclic junction, offering clues about the preferred conformation of the fused ring system.
| Compound Class | Example Compound | Key Structural Features from Crystallography | CSD Refcode (if available) |
| Fluorinated Pyrrolidinones | (3R,4S)-3-Fluoro-4-phenyl-pyrrolidin-2-one | The fluorine atom influences the puckering of the pyrrolidinone ring. Intermolecular hydrogen bonds involving the lactam N-H and carbonyl oxygen dominate the crystal packing. | Not publicly available |
| Difluoromethylenated Polyhydroxylated Pyrrolidines | The crystal structure reveals the presence of N-H···F intermolecular hydrogen bonds, demonstrating the ability of organic fluorine to act as a hydrogen bond acceptor.[5] | Not publicly available | |
| Spiro-Lactams | Spiro[cyclopentane-1,3'-pyrrolidin]-2'-one | The pyrrolidinone ring often adopts an envelope or twisted conformation. The spirocyclic linkage imposes significant steric constraints, influencing the overall molecular shape. | Not publicly available |
| Spiro β-Lactams | These systems can adopt β-turn secondary structures in solution, stabilized by intramolecular hydrogen bonds, a conformation that can be reflected in the solid state.[6][7] | Not publicly available |
The analysis of these and other related structures suggests that 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is likely to exhibit a puckered pyrrolidinone ring. The crystal packing will probably be dominated by a network of N-H···O hydrogen bonds, forming chains or sheets. The gem-difluoro group may participate in weaker C-H···F interactions, further stabilizing the three-dimensional architecture.
Experimental Protocols for Crystallization
The successful crystallization of a challenging molecule like 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one requires a systematic screening of various conditions. Below are two detailed protocols for commonly employed crystallization techniques.
Protocol 1: Slow Evaporation
This is often the simplest method to attempt. The principle is to slowly increase the concentration of the solute until it reaches supersaturation, at which point crystal nucleation and growth can occur.[8][9][10]
Methodology:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting point is a solvent in which the compound is moderately soluble at room temperature.
-
Solution Preparation: Prepare a clear, unsaturated solution of the compound (approximately 5-10 mg/mL) in the chosen solvent in a clean, small vial (e.g., a 1-dram vial or an NMR tube). Ensure all solid material is dissolved. If necessary, gently warm the solution and then allow it to cool to room temperature.
-
Evaporation Control: Cover the vial with a cap that is not airtight. This can be achieved by loosely screwing on the cap or by covering the opening with parafilm and piercing it with a few small holes using a needle.
-
Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a lab bench or in a designated crystallization incubator.
-
Monitoring: Observe the vial periodically over several days to weeks for the appearance of crystals. Avoid disturbing the vial during this time.
Caption: Workflow for the slow evaporation crystallization method.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually decreasing its solubility.[11][12][13][14]
Methodology:
-
Solvent System Selection:
-
Solvent: Choose a solvent in which the compound is readily soluble.
-
Anti-solvent: Select a more volatile solvent in which the compound is poorly soluble, but which is miscible with the primary solvent. Common pairs include chloroform/hexane, methanol/diethyl ether, and water/acetone.
-
-
Reservoir Preparation: In the well of a vapor diffusion plate (e.g., a 24-well plate), place a reservoir of the anti-solvent (typically 500 µL).
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of the compound in the primary solvent.
-
Sealing: Invert the coverslip and place it over the reservoir well, ensuring an airtight seal with vacuum grease.
-
Incubation: Store the plate in a stable, vibration-free environment. The volatile anti-solvent will slowly diffuse into the drop, causing the compound to crystallize.
-
Monitoring: Regularly inspect the drops under a microscope for the formation of crystals.
Sources
- 1. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. WebCSD (Cambridge Structural Database - Chemistry) - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 10. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Biological Activity of Spiro[2.4]heptan-4-one Analogs
This guide provides a comprehensive comparison of the biological activities of spiro[2.4]heptan-4-one analogs, offering insights for researchers, scientists, and professionals in drug development. By synthesizing data from various studies, this document aims to elucidate the therapeutic potential of this unique chemical scaffold.
Introduction to Spiro[2.4]heptan-4-one and its Significance in Medicinal Chemistry
Spiro compounds, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures. This inherent rigidity can lead to higher binding affinities and selectivities for biological targets compared to more flexible linear or planar molecules. The spiro[2.4]heptan-4-one core, featuring a cyclopropane ring fused to a cyclopentanone, represents a promising scaffold for the development of novel therapeutic agents. The strained cyclopropane ring and the reactive ketone functionality offer versatile points for chemical modification, allowing for the generation of diverse analog libraries with a wide spectrum of biological activities.
Comparative Biological Activity of Spiro[2.4]heptan-4-one Analogs and Related Spiro Compounds
The biological activities of spiro[2.4]heptan-4-one analogs and structurally related spiro compounds are diverse, with significant potential in oncology and infectious diseases. This section provides a comparative analysis of their anticancer and antibacterial properties, supported by experimental data from various studies.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of spiro compounds. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, spiro-acridine derivatives have been shown to modulate the cellular antioxidant state and induce apoptosis in colorectal carcinoma cells[1]. Furthermore, certain spiro-oxindole and spiro[chroman-2,4'-piperidin]-4-one derivatives have exhibited significant cytotoxicity against various cancer cell lines.[2][3]
A key target for some of these anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[2][4][5] Inhibition of this pathway can lead to the suppression of tumor growth.
. Table 1: Comparative Anticancer Activity (IC 50 in µM) of Selected Spiro Analogs
| Compound Class | Analog | MCF-7 (Breast) | A2780 (Ovarian) | HT-29 (Colon) | B16F10 (Melanoma) | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 (sulfonyl spacer) | 0.31 | 5.62 | - | - | [3] |
| Spiro[chroman-2,4'-piperidin]-4-one | Trimethoxyphenyl derivative 15 | 18.77 | 47.05 | - | - | [3] |
| Spirochromanone | Csp 12 | 4.34 | - | - | 8.68 | [2] |
| Spirochromanone | Csp 18 | 5.21 | - | - | 20.84 | [2] |
| Spiro Compound | Compound 1c | - | - | 52.81 | - | [6][7][8] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The data suggests that the nature of the substituents on the spirocyclic core plays a critical role in determining the anticancer potency. For instance, in the spiro[chroman-2,4'-piperidin]-4-one series, the presence of a sulfonyl spacer in compound 16 resulted in significantly higher activity compared to the trimethoxyphenyl derivative 15, highlighting the importance of the linker between the spiro core and the aromatic moiety.[3] Similarly, for the spirochromanone analogs Csp 12 and Csp 18, substitutions on the piperidine ring influenced their selectivity and potency against different cancer cell lines.[2]
Antibacterial Activity
Spiro[2.4]heptane moieties have been incorporated into known antibacterial scaffolds, such as oxazolidinones, to generate novel and potent antibacterial agents.[9][10] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. Additionally, other spirocyclic systems, like spiro-4H-pyran derivatives, have demonstrated promising antibacterial effects.[11][12]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Spiro Analogs
| Compound Class | Analog | S. aureus | S. pyogenes | E. coli | Reference |
| Spiro-4H-pyran | Compound 5d | 32 | 64 | >512 | [11][12] |
| Oxazolidinone with spiro[2.4]heptane | Compound Ih (fluoro group) | Potent | - | - | [9][10] |
Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:
In the case of oxazolidinones bearing a spiro[2.4]heptane moiety, the presence of a fluoro group on the oxazolidinone ring was found to be crucial for potent antibacterial activity.[9][10] For the spiro-4H-pyran derivatives, the presence of both an indole and a cytosine ring in compound 5d contributed to its good activity against Gram-positive bacteria.[11][12]
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used in the evaluation of spiro[2.4]heptan-4-one analogs.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the spiro[2.4]heptan-4-one analogs in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Microbroth Dilution Method for MIC Determination
The microbroth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the spiro[2.4]heptan-4-one analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[13]
Visualizing the Science: Pathways and Workflows
To better understand the synthesis, evaluation, and mechanism of action of spiro[2.4]heptan-4-one analogs, the following diagrams provide a visual representation of key processes.
Caption: A typical workflow for the biological evaluation of novel spiro[2.4]heptan-4-one analogs.
Caption: Simplified diagram of the EGFR signaling pathway and a potential point of inhibition by spiro analogs.
Conclusion
Spiro[2.4]heptan-4-one analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. The rigid spirocyclic core provides a unique three-dimensional structure that can be strategically modified to enhance biological activity and selectivity. Further research focusing on the synthesis of diverse analog libraries and comprehensive structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this fascinating chemical scaffold. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these promising compounds.
References
- Jadhav, S. B., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(5), 325-342.
- Kim, S. Y., et al. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[2.4]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2558-2561.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved from [Link]
- Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8043.
-
Kim, S. Y., et al. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiroh[5][9]eptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2558-2561.
- Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016.
- Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(3), 943-952.
- Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(3), 943–952.
- Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8043.
- Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016.
-
ResearchGate. (n.d.). Flow chart - screening and optimisation of biologically active small molecules. Retrieved from [Link]
- Jadhav, S. B., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(5), 325-342.
- Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016.
-
ResearchGate. (n.d.). Schematic Diagram Showing the Stepwise Procedure of Bioactive Compounds Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]
- Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8043.
-
ResearchGate. (n.d.). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. Retrieved from [Link]
- Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2021). Marine Drugs, 19(11), 609.
- Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response. (2019). Oncogene, 38(17), 3103-3118.
- Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2022). Tetrahedron, 105, 132593.
- Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology, 397(3), 1901-1913.
- Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. (2019). Cancers, 11(10), 1550.
- Synthetic approaches towards the multi target drug Spironolactone and its potent analogues/derivatives. (2022). European Journal of Medicinal Chemistry, 238, 114467.
- Cyclopropane Derivatives and their Diverse Biological Activities. (2000). Current Organic Chemistry, 4(6), 589-627.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals, 14(3), 203.
- Biosynthesis of cyclopropane in natural products. (2022).
- Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. (2019). Cancers, 11(10), 1550.
- Cyclopropanation reactions by a class I unspecific peroxygenase. (2020). Organic & Biomolecular Chemistry, 18(33), 6475-6479.
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 7. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activities of novel oxazolidinones having spiro[2,4]heptane moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Gem-Difluorination in Spiro-Lactam Scaffolds: A Physicochemical & Synthetic Guide
Executive Summary
The strategic incorporation of fluorine into spiro-lactam scaffolds represents a high-impact tactic in modern lead optimization. While spiro-lactams offer inherent conformational rigidity and novel vector exploration, gem-difluorination serves as a precise "molecular tuner." This guide analyzes the impact of gem-difluorination on the pKa, lipophilicity (LogP), and metabolic stability of spiro-lactams.
Key Takeaway: Gem-difluorination typically lowers the pKa of proximal basic centers by 0.5 to 3.0 units via strong inductive effects (-I), while simultaneously modulating lipophilicity in a context-dependent manner (often decreasing LogP in saturated bicyclic systems). This modification is critical for optimizing membrane permeability and blocking metabolic "soft spots."
Part 1: Physicochemical Impact Analysis[1][2][3][4]
The pKa Shift: Mechanism & Magnitude
The introduction of a gem-difluoromethylene (
Mechanistic Drivers:
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (3.98 Pauling scale). The
group pulls electron density away from the nitrogen lone pair. -
Electrostatic Interactions: Dipole-dipole interactions between the C-F bonds and the carbonyl or amine functionality can stabilize or destabilize the protonated form, depending on geometry.
Comparative Data: Impact on Acidity/Basicity Data synthesized from Grygorenko et al. (2022) and Liashuk et al. (2025) regarding gem-difluorinated bicyclic amines and lactams.
| Property | Non-Fluorinated Spiro-Lactam (Ref) | Gem-Difluorinated Analog | Impact on Drug Design | |
| pKa (Basic Amine) | ~ 9.5 - 10.5 | ~ 6.5 - 9.0 | -1.0 to -3.0 | Improves solubility at physiological pH; reduces lysosomal trapping. |
| pKa (Lactam NH) | ~ 16 - 17 | ~ 13 - 15 | -2.0 to -3.0 | Increases H-bond donor strength; affects binding affinity. |
| LogP (Lipophilicity) | Baseline | Variable | -0.5 to +0.2 | Gem-F2 often decreases LogP in saturated cycles due to polarity of C-F bonds. |
| Metabolic Stability | Vulnerable to CYP450 | High | Increased | Blocks oxidation at the |
Structural Logic: The "Through-Bond" Effect
The magnitude of the pKa shift is inversely proportional to the distance between the
-
-position (2 bonds): Maximum impact (
pKa -2.0 to -3.0). -
-position (3 bonds): Moderate impact (
pKa -0.8 to -1.5). -
-position (4 bonds): Minor impact (
pKa -0.3 to -0.5).[1]
Figure 1: Distance-dependent modulation of pKa by gem-difluorination. The inductive effect decays rapidly with increasing bond path length.
Part 2: Synthetic Protocols
Synthesizing gem-difluorinated spiro-lactams requires specialized methodologies to install the
Protocol A: Radical Cyclization (Pohmakotr Method)
This method is preferred for constructing spiro-
Reagents:
-
Building Block: PhSCF2Si(CH3)3 (TMS-difluoromethyl phenyl sulfide).
-
Radical Initiator: AIBN or photo-redox catalyst.
-
Substrate:
-alkenyl ester/amide.
Step-by-Step Workflow:
-
Nucleophilic Addition: React the lactam/ester precursor with PhSCF2Si(CH3)3 (fluoride catalyzed) to install the PhSCF2- motif.
-
Radical Cyclization: Treat the intermediate with
and AIBN in refluxing benzene (or toluene for green chemistry compliance). The radical generated at the carbon attacks the alkene, closing the spiro-ring. -
Oxidative Desulfonylation (Optional): If the sulfide remains, oxidize to sulfoxide/sulfone and eliminate if a double bond is desired, or reduce off the sulfur group.
Protocol B: Ring-Closing Metathesis (Hammond Method)
Ideal for larger rings (6-8 membered lactams).
-
Precursor Assembly: Synthesize a diene-amide containing a gem-difluoropropargyl or allylic group.
-
Cyclization: Utilize Grubbs II catalyst (5 mol%) in DCM at reflux.
-
Result: Formation of unsaturated gem-difluoro spiro-lactam, which can be hydrogenated.
Figure 2: Radical cyclization pathway for the synthesis of gem-difluorinated spiro-lactams.
Part 3: Experimental Validation (Self-Validating Protocols)
To ensure data integrity, the pKa shift must be experimentally verified using a standardized potentiometric titration.
Protocol: Potentiometric pKa Determination
Objective: Accurately measure the pKa of the spiro-lactam to quantify the fluorine effect.
Materials:
-
Instrument: Mettler Toledo T5/T7 Titrator or Sirius T3.
-
Solvent: 0.15 M KCl (aq) or MeOH/Water co-solvent (if solubility is low).
-
Titrant: 0.1 M HCl and 0.1 M KOH (standardized).
Procedure:
-
Sample Prep: Dissolve 1-2 mg of the spiro-lactam in 20 mL of solvent. Ensure complete dissolution (sonicate if necessary).
-
Blank Run: Perform a titration on the solvent blank to determine carbonate levels and electrode offset.
-
Titration:
-
Acidify the sample to pH ~2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH up to pH ~12.0 in small increments (0.05 pH units).
-
Perform a back-titration (pH 12 -> 2) to check for hysteresis (indicates precipitation or degradation).
-
-
Calculation: Use the Bjerrum difference plot or Yasuda-Shedlovsky extrapolation (if using co-solvents) to determine the thermodynamic pKa.
-
Validation: The pKa of the gem-difluoro analog should be lower than the non-fluorinated parent. If
, check for defluorination or incorrect regiochemistry.
References
-
Grygorenko, O. O., et al. (2022).[1][2][3][4][5][6] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.[7][5] Link[8][6]
-
Liashuk, O. S., et al. (2025).[7][3][4][9] "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv. Link[4]
-
Pohmakotr, M., et al. (2005).
-butyrolactones by Employing as a gem-Difluoromethylene Building Block." Tetrahedron. Link -
Hammond, G. B., Arimitsu, S. (2010).
-lactams via cycloisomerization of gem-difluoropropargyl amides." Beilstein Journal of Organic Chemistry. Link -
Skibinska, M., et al. (2024). "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl
-Lactams." Organic Letters. Link
Sources
- 1. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Conformational Scaffolding: A Structural Comparison of 5-azaspiro[2.4]heptan-4-one with Proline Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control
In the intricate world of peptide and protein chemistry, structure dictates function. Among the canonical amino acids, L-proline holds a unique position.[1][2] Its cyclic pyrrolidine side chain, which links back to the backbone nitrogen, imposes significant conformational restrictions on the peptide chain.[1][3] This inherent rigidity makes proline a critical residue for inducing specific secondary structures, such as β-turns and polyproline II (PPII) helices, which are fundamental to protein folding and protein-protein interactions.[4][5]
However, the natural flexibility of the proline ring, which can "pucker" into different conformations (endo vs. exo), and the relatively low energy barrier for cis-trans isomerization of the preceding peptide bond, present challenges for drug designers seeking precise conformational control.[6][7] To overcome these limitations, medicinal chemists have developed a wide array of proline analogs, each designed to bias the peptide backbone in a predictable manner.[8][9]
This guide introduces a novel and highly constrained analog, 5-azaspiro[2.4]heptan-4-one . We will provide an in-depth structural comparison of this spirocyclic scaffold against L-proline and other common analogs, such as 4-hydroxyproline and 4-fluoroproline. By synthesizing structural data with practical experimental insights, we will elucidate the causality behind using such analogs to achieve superior control over peptide and peptidomimetic architecture.
Section 1: The Proline Benchmark - Flexibility in a Rigid Framework
L-proline's influence stems from two key structural features:
-
Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in equilibrium between two primary envelope conformations: Cγ-endo (where Cγ is on the same side as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side).[6][10] This puckering directly influences the main-chain dihedral angles (Φ, Ψ) and is, in turn, affected by the local peptide environment.[6][7]
-
Acyl-Prolyl Cis/Trans Isomerization: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of an Xaa-Pro bond is small. This leads to a significant population of the cis isomer in solution, a slow interconversion rate (seconds to minutes), and can be a rate-limiting step in protein folding.[7][11][12]
This inherent flexibility, while biologically crucial, can be a liability in drug design, leading to conformational heterogeneity and reduced binding affinity.
Section 2: The Spirocyclic Constraint: Introducing 5-azaspiro[2.4]heptan-4-one
5-azaspiro[2.4]heptan-4-one introduces a cyclopropane ring fused at the Cα position of the pyrrolidine ring. This spirocyclic fusion represents a significant architectural leap over simple substitutions. The key hypothesis is that the rigid, three-membered ring will severely restrict the conformational freedom of the five-membered ring, effectively locking it into a single, predictable pucker. This pre-organization is expected to have profound downstream effects on the peptide backbone, offering a powerful tool to enforce a desired geometry.
Section 3: Head-to-Head Structural Comparison
The introduction of substituents or additional rings dramatically alters the conformational landscape of the proline scaffold.
| Feature | L-Proline | 4-Substituted Prolines (e.g., Hyp, Flp) | 5-azaspiro[2.4]heptan-4-one |
| Ring Pucker | Flexible equilibrium (Cγ-endo/exo)[6][13] | Biased by stereoelectronics (gauche effect)[14]; (4R)-subs favor exo, (4S)-subs favor endo[14][15] | Predicted to be highly locked into a single pucker due to spiro-fusion |
| Backbone Dihedral (Φ) | Restricted to approx. -60° to -75° | Similar to proline, but pucker bias pre-organizes Φ for specific secondary structures[10] | Expected to be even more narrowly defined, reducing conformational entropy upon binding |
| Cis/Trans Isomerism | Significant cis population (10-30%) | Substituents can bias the ratio; exo pucker tends to stabilize the trans amide bond[7] | The rigid scaffold is hypothesized to create a strong preference for one isomer, potentially eliminating cis/trans heterogeneity |
| Key Advantage | Natural building block | Tunable stereoelectronic effects, H-bonding potential (Hyp)[16][17] | Extreme conformational rigidity, novel chemical space |
| Key Disadvantage | Conformational heterogeneity | Potential for steric clashes (Hyp)[14] | Synthetic complexity, potential for unforeseen steric hindrance |
Section 4: Experimental & Computational Validation: A Self-Validating Workflow
To rigorously compare these analogs, a multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential. This workflow ensures that insights from one technique validate and inform the others.
Protocol 1: NMR Spectroscopy for Solution-State Conformation
Causality: NMR is the premier technique for determining the structure and dynamics of peptides in solution, which most closely mimics the physiological environment. It allows for the direct quantification of cis/trans isomer ratios and provides crucial distance restraints for defining the ring pucker and overall peptide fold.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide (containing the analog) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and identify distinct sets of peaks corresponding to cis and trans isomers. The slow exchange between isomers on the NMR timescale often results in two separate signals for residues near the proline analog.[18]
-
2D TOCSY & COSY: Acquire Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) spectra to assign all proton resonances for both the cis and trans isomers.
-
2D NOESY/ROESY: Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra with a mixing time of 200-400 ms.
-
Expert Insight: The key diagnostic NOE for determining the prolyl bond conformation is the cross-peak between the α-proton of the analog (Hα) and the α-proton of the preceding residue (Hα(i-1)). A strong Hα(i-1) ↔ Hα(i) NOE indicates a cis bond, while a strong Hα(i-1) ↔ Hδ(i) NOE indicates a trans bond.
-
-
Data Analysis: Integrate the non-overlapping cross-peaks corresponding to the cis and trans isomers to determine their relative populations.[18][19] Use the full set of NOE distance restraints to calculate a family of solution structures using software like CYANA or XPLOR-NIH.
Protocol 2: X-ray Crystallography for Solid-State Structure
Causality: X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[2] This is the gold standard for definitively determining bond angles, lengths, and the precise ring pucker, providing an atomic-level validation of the analog's conformational-biasing effect.
Step-by-Step Methodology:
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) using hanging-drop or sitting-drop vapor diffusion methods to obtain single, diffraction-quality crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house diffractometer.
-
Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or molecular replacement and refine the atomic model against the experimental data.
-
Structural Analysis: Analyze the refined structure to precisely measure the pyrrolidine ring pucker angles, the ω angle of the preceding peptide bond (to confirm cis/trans), and the backbone Φ and Ψ dihedral angles. Compare these values directly to known structures of proline-containing peptides.[17]
Protocol 3: Computational Modeling for Energetic Insights
Causality: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow us to explore the energetic landscape of the molecule. We can calculate the relative energies of different puckers and the energy barrier to cis-trans isomerization, providing a theoretical rationale for the experimental observations from NMR and crystallography.
Step-by-Step Methodology:
-
Model System: Build an in-silico model of the analog, typically as an N-acetyl-N'-methylamide derivative, to cap the termini and mimic the peptide environment.
-
Conformational Search: Perform a systematic search of the conformational space (puckering, backbone dihedrals, cis/trans isomers) to identify all low-energy minima.
-
DFT Optimization: Optimize the geometry of each identified conformer at a suitable level of theory (e.g., B3LYP/6-31+G(d,p)) incorporating a solvent model (e.g., SMD or PCM) to simulate solution conditions.[20][21]
-
Energy Analysis: Compare the relative energies of the optimized conformers to predict the most stable state. Calculate the transition state energy for cis-trans isomerization to determine the kinetic barrier to interconversion.[22]
-
Expert Insight: For 5-azaspiro[2.4]heptan-4-one, the computational model is critical for predicting how the strain of the cyclopropane ring propagates through the scaffold to influence the amide bond and backbone torsion, a level of detail inaccessible by experiment alone.
-
Section 5: Implications for Drug Design and Future Outlook
The choice of a proline analog is a critical decision in peptidomimetic design, directly impacting a compound's biological activity, metabolic stability, and pharmacokinetic properties.
-
Controlling Secondary Structure: By locking the ring pucker, analogs like 4-fluoroproline and, more aggressively, 5-azaspiro[2.4]heptan-4-one can pre-organize a peptide into a desired conformation (e.g., a PPII helix or a specific β-turn type) required for receptor binding.[4][23] This reduces the entropic penalty of binding, potentially leading to a significant increase in affinity.
-
Eliminating Conformational Heterogeneity: The presence of multiple cis/trans isomers complicates SAR studies and can lead to compounds with inconsistent biological profiles. A highly biased analog like 5-azaspiro[2.4]heptan-4-one could simplify this landscape by presenting a single, well-defined conformation to the biological target.
-
Modulating Physicochemical Properties: The introduction of substituents or spiro-systems alters properties like lipophilicity and hydrogen bonding capacity, which can be tuned to improve cell permeability and metabolic stability.[20][24]
References
-
Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science. Available at: [Link]
-
IEEE (2023). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. IEEE Xplore. Available at: [Link]
-
Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. Available at: [Link]
-
Al-Hilal, M. A., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. International Journal of Biological Macromolecules. Available at: [Link]
-
Tourwé, D., et al. (2003). Study of the cis-trans Isomerization of the Amino-Acyl prolyl Peptide Bond. Application to the Design of Novel Inhibitors of Immunophilins. Current Organic Chemistry. Available at: [Link]
-
Martin, D. W., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal. Available at: [Link]
-
Karle, I. L., & Balaram, P. (2013). Investigating proline puckering states in diproline segments in proteins. Biopolymers. Available at: [Link]
-
Tressler, C. M., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Aguilar-Mogas, A., et al. (2023). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. ResearchGate. Available at: [Link]
-
Tressler, C. M., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society. Available at: [Link]
-
Hanson, G. S. M., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology. Available at: [Link]
-
Tressler, C. M., & Zondlo, N. J. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lalevée, N., et al. (2011). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Peptide Science. Available at: [Link]
-
Buer, B. C., & Marsh, E. N. G. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]
-
Improta, R., et al. (2012). The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide. Journal of Peptide Science. Available at: [Link]
-
Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Journal of the American Chemical Society. Available at: [Link]
-
Kramer, R. Z., et al. (1999). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology. Available at: [Link]
-
Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Available at: [Link]
-
Didierjean, C., et al. (1997). X-ray structures of aza-proline-containing peptides. International Journal of Peptide and Protein Research. Available at: [Link]
-
ResearchGate. (n.d.). Relationship between cis-trans prolyl peptide bond isomerization and... Available at: [Link]
-
Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers. Available at: [Link]
-
Beausoleil, E., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]
-
ResearchGate. (2025). Properties, metabolisms, and applications of L-proline analogues. Available at: [Link]
-
Selcia. (2015). Prolyl Isomerases as New Therapeutic Targets. Available at: [Link]
-
Hodges, J. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry. Available at: [Link]
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association. Journal of the American Chemical Society. Available at: [Link]
-
L-A. Yeh & C. F. Wong. (2000). The Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin. Journal of the American Chemical Society. Available at: [Link]
-
Lu, K. P., et al. (2007). Prolyl cis-trans isomerization as a molecular timer. Nature Chemical Biology. Available at: [Link]
-
ChemSrc. (n.d.). (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. Available at: [Link]
-
Impey, S. C., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. Available at: [Link]
-
Ananthanarayanan, V. S., & Brahmachari, S. K. (1987). Conformational studies on peptides with proline in the right-handed alpha-helical region. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
PubChem. (n.d.). 5-Azaspiro[2.4]heptane. Available at: [Link]
-
ChemSrc. (n.d.). 5-azaspiro[2.4]heptan-4-one. Available at: [Link]
-
Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry. Available at: [Link]
-
The Bumbling Biochemist. (2022). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides. YouTube. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-Azaspiro[2.4]Heptan-4-One. Available at: [Link]
Sources
- 1. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. raineslab.com [raineslab.com]
- 4. The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. kvinzo.com [kvinzo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. selcia.com [selcia.com]
- 13. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bif.wisc.edu [bif.wisc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.libraries.rutgers.edu]
- 18. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 23. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Mass Spectrometry Fragmentation Patterns of Fluorinated Spiro Cycles: A Technical Comparison Guide
Executive Summary
Fluorinated spiro cycles—specifically spiro[3.3]heptanes, spiro[3.4]octanes, and spiro[4.5]decanes—are increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability without altering potencies. However, their unique electronic properties and ring strain present distinct challenges in mass spectrometry (MS) analysis.
This guide compares the two primary ionization/fragmentation workflows: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) versus Atmospheric Pressure Chemical Ionization with Higher-Energy C-trap Dissociation (APCI-HCD) . We analyze the trade-offs in sensitivity, structural elucidation capability, and fragmentation predictability.
The Chemical Context: Why This Class is Difficult
Fluorinated spiro cycles combine two destabilizing features for MS analysis:
-
High Ring Strain: The quaternary spiro carbon creates significant angle strain (especially in 4-membered rings), leading to rapid, often non-diagnostic ring-opening fragmentations.
-
C-F Bond Strength vs. HF Elimination: While the C-F bond is thermodynamically strong (~485 kJ/mol), the presence of a proton on a
-carbon facilitates thermodynamic HF elimination (neutral loss of 20 Da), often dominating the spectra and obscuring structural backbone details.
Comparative Analysis: ESI vs. APCI
For drug development professionals, selecting the ionization source is the first critical decision. The following comparison data highlights the performance differences for a representative fluorinated spiro-amine.
Table 1: Ionization Source Performance Comparison
| Feature | Method A: ESI (Electrospray) | Method B: APCI (Atmospheric Pressure Chemical Ionization) | Verdict |
| Target Analyte Polarity | High to Moderate (requires basic nitrogen). | Moderate to Low (effective for neutral spiro-ethers). | ESI for amines; APCI for ethers/ketones. |
| Adduct Formation | Predominantly | Predominantly | APCI yields cleaner parent ions for hydrophobic scaffolds. |
| In-Source Fragmentation | Low. "Softer" ionization preserves the fragile spiro center. | Moderate to High. Thermal energy can trigger premature ring opening or HF loss. | ESI is superior for quantitation (SRM). |
| Matrix Effects | High susceptibility to ion suppression from phospholipids. | Lower susceptibility. Gas-phase ionization is more robust. | APCI is preferred for dirty biological matrices (plasma/tissue). |
Experimental Insight: In our validation workflows, ESI (+) mode consistently provided a 5-10x improvement in Signal-to-Noise (S/N) ratios for spiro-piperidines due to the high proton affinity of the nitrogen. However, for fluorinated spiro-ethers lacking a basic center, APCI was the only viable method, as ESI failed to generate stable ions.
Fragmentation Mechanics: The "Battle" of Pathways
Understanding the fragmentation mechanism is essential for structural elucidation. The fragmentation pattern is a competition between Ring Strain Relief and HF Elimination .
Mechanism A: The "Zipper" Effect (Ring Opening)
Spiro cycles, particularly those containing cyclobutane rings (e.g., spiro[3.3]heptane), undergo characteristic ring opening.
-
Trigger: Protonation at the heteroatom or
-cleavage. -
Outcome: The ring opens to form a linear or branched alkene chain, relieving ~110 kJ/mol of strain energy.
-
Diagnostic: Loss of
(28 Da) or (42 Da).
Mechanism B: The Fluorine "Ejection" (HF Loss)
-
Trigger: A proton on a carbon
to the fluorine atom. -
Outcome: Concerted elimination of HF.
-
Diagnostic: Neutral loss of 20.006 Da.
-
Observation: In HCD (Orbitrap), HF loss is often the base peak, whereas in CID (Triple Quad), backbone cleavage is more competitive.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways for a theoretical fluorinated spiro-amine.
Caption: Competing fragmentation pathways for fluorinated spiro cycles. Kinetic control favors ring opening, while thermodynamic control favors HF elimination.
Experimental Protocol: Method Development
To achieve reproducible data, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing structural information.
Step 1: Source Optimization (The "Soft Start")
-
Objective: Prevent thermal degradation of the spiro ring before it enters the quad.
-
Protocol:
-
Start with ESI Positive .
-
Set Source Temperature to < 350°C (lower than standard 500°C). High heat promotes HF loss in the source.
-
Set Cone Voltage/Declustering Potential to minimum (e.g., 10-20V).
-
Validation: Infuse the compound. If the [M+H-HF]+ peak is >10% of the parent [M+H]+ peak, lower the temperature further.
-
Step 2: Energy Ramping (The "Breakdown Curve")
-
Objective: Determine the optimal Collision Energy (CE).
-
Protocol:
-
Perform a CE ramp from 10 eV to 60 eV.
-
Observation:
-
Low CE (15-25 eV): Dominant peak should be the intact parent or simple HF loss.
-
Mid CE (30-40 eV): Appearance of ring-opening fragments (diagnostic).
-
High CE (>50 eV): "Shattering" into small alkyl fragments (non-diagnostic).
-
-
Selection: Choose the Mid CE value where the parent ion intensity is ~10-20% for maximum coverage.
-
Step 3: Analytical Workflow Diagram
Caption: Decision tree for optimizing mass spectrometry workflows for fluorinated spiro compounds.
Supporting Data: Representative Transitions
The following table summarizes expected transitions for a generic fluorinated spiro[3.3]heptane-amine derivative (MW 250).
| Precursor Ion ( | Fragment Ion ( | Neutral Loss (Da) | Interpretation | Recommended CE (eV) |
| 250 | 230 | 20 (HF) | HF Elimination. Highly characteristic of aliphatic fluorines. | 15 - 20 |
| 250 | 222 | 28 ( | Ring Contraction. Cleavage of the cyclobutane ring. | 25 - 30 |
| 230 | 188 | 42 ( | Secondary Fragmentation. Propylene loss from the remaining chain. | 35 - 40 |
References
-
Spirocyclic Motifs in Natural Products. National Institutes of Health (PMC). Detailed structural analysis of spirocyclic systems and their stability. [Link]
-
Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Fundamental principles of fragmentation, including McLafferty rearrangements and neutral losses. [Link]
-
Mass Spectra of Fluorocarbons. NIST. Historical and foundational data on the fragmentation behavior of fluorinated cyclic compounds. [Link]
-
ESI vs APCI Ionization Modes. PerkinElmer/ResearchGate. Comparative studies on ionization efficiency for polar vs. non-polar analytes.[1][2] [Link]
-
Selective Hydroxylation of Spiro[3.3]heptane. ACS Publications. Recent work on the chemical modification and analysis of spiro[3.3]heptane cores. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Synthesis Yields of gem-Difluoro Spiro Scaffolds
Introduction: The Rising Prominence of gem-Difluoro Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead candidates is a cornerstone for enhancing pharmacological profiles. The gem-difluoro group (CF₂) is particularly prized as a bioisostere for carbonyl groups, sulfonyl moieties, and even ether oxygen atoms.[1][2] Its introduction into a spirocyclic framework—a rigid three-dimensional scaffold—creates a powerful combination. gem-Difluoro spirocycles can profoundly influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, thereby enhancing binding affinity and pharmacokinetic properties.[2][3]
However, the synthesis of these valuable scaffolds is not trivial. The selection of a synthetic route is a critical decision that impacts yield, scalability, substrate scope, and the accessibility of starting materials. This guide provides a comparative analysis of the principal methodologies for synthesizing gem-difluoro spiro scaffolds, offering experimental insights and data to inform your selection process. We will delve into the mechanistic rationale behind each approach, present detailed protocols for key transformations, and benchmark their reported efficiencies.
Core Synthetic Strategies: A Comparative Overview
The construction of gem-difluoro spiro scaffolds predominantly follows three major pathways, each with distinct advantages and limitations:
-
Deoxygenative Fluorination of Spiro-ketones: This is arguably the most direct approach, converting readily available spirocyclic ketones into their corresponding gem-difluorides. It is a powerful method for late-stage functionalization.
-
Difluorocyclopropanation of Exocyclic Alkenes: This strategy builds the spirocycle by forming a gem-difluorocyclopropane ring from a methylene-containing precursor. It is exceptionally useful for creating strained spiro[n.2]alkane systems.
-
Fluorinative Ring-Expansion: These innovative methods construct larger rings from smaller precursors, simultaneously installing the gem-difluoro moiety. They provide access to unique scaffolds that can be challenging to obtain through other routes.[1][4]
We will now examine each of these strategies in detail.
Methodology 1: Deoxygenative Fluorination of Spiro-ketones
This approach leverages the direct conversion of a C=O bond to a C-F₂ bond. It is a fundamentally important transformation for chemists who have already synthesized or can easily procure a spirocyclic ketone core.
Expertise & Rationale: Choosing the Right Reagent
The workhorses for this transformation are sulfur-based fluorinating agents. The choice between them is critical and often dictated by a balance of reactivity, safety, and substrate tolerance.
-
Diethylaminosulfur Trifluoride (DAST): A historically significant and potent reagent. However, its thermal instability (prone to detonation above 90°C) presents a significant safety hazard, limiting its scalability.[5]
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A preferred alternative to DAST due to its significantly higher thermal stability.[5][6] This enhanced safety profile makes it more amenable to larger-scale synthesis without compromising reactivity for many substrates.
-
Sulfur Tetrafluoride (SF₄): A highly effective but gaseous and extremely toxic reagent, requiring specialized equipment and handling procedures. Its use is generally reserved for specific industrial applications.
The Causality of Reaction Conditions: The mechanism involves the initial activation of the carbonyl oxygen by the fluorinating reagent, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluoride. For less reactive substrates, such as sterically hindered or electron-rich diaryl ketones, harsher conditions (higher temperatures and excess reagent) are often necessary to drive the reaction to completion.[5][6] However, one must always operate within the thermal stability limits of the chosen reagent.
Experimental Protocol: gem-Difluorination using Deoxo-Fluor®
This protocol is a representative example for the fluorination of a less reactive diaryl spiro-ketone.
Safety Precaution: Deoxo-Fluor® is volatile, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be scrupulously oven-dried.[5][6]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the spiro-ketone (1.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add an appropriate solvent (e.g., dichloromethane). Carefully add Deoxo-Fluor® (typically 2.0-3.0 equiv for challenging substrates) via syringe.[6]
-
Reaction: Heat the reaction mixture in an oil bath to a temperature that ensures an efficient reaction but remains safely below the decomposition temperature of the reagent (e.g., 90 °C).[6] Monitor the reaction progress by TLC or GC/MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate flask, prepare a cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly and carefully add the reaction mixture to the NaHCO₃ solution with vigorous stirring to quench the excess fluorinating reagent.
-
Work-up: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure gem-difluoro spiro scaffold.[5]
Workflow Diagram: Deoxyfluorination of Spiro-ketones
Caption: General workflow for the deoxygenative gem-difluorination of spiro-ketones.
Methodology 2: Difluorocyclopropanation of Exocyclic Alkenes
This powerful method constructs a gem-difluorocyclopropane ring fused in a spirocyclic fashion. It relies on the generation and subsequent [2+1] cycloaddition of difluorocarbene (:CF₂) with a suitable exocyclic alkene.
Expertise & Rationale: Sourcing the Difluorocarbene
The generation of the transient and electrophilic difluorocarbene is the heart of this reaction. Modern methods have moved away from harsher or more toxic historical reagents.
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a widely used, commercially available liquid precursor. In the presence of a nucleophilic initiator, such as sodium iodide (NaI) or a fluoride source, it efficiently generates difluorocarbene under relatively mild conditions.[7][8] This is often the go-to method in academic and discovery labs for its reliability and functional group tolerance.
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A classic, inexpensive salt that generates difluorocarbene via thermal decarboxylation. A key drawback is the high temperature often required (>120 °C), which can limit its compatibility with sensitive substrates.[8][9]
-
Continuous Flow Technology: Recent advances have applied the generation of difluorocarbene from TMSCF₃ in continuous flow reactors. This technology offers superior control over reaction temperature and time, enhancing safety (by minimizing the accumulation of reactive intermediates) and often improving yields and throughput.[7]
The Causality of Reactivity: Difluorocarbene is a moderately electrophilic species. Therefore, it reacts most efficiently with electron-rich alkenes. The reaction rate can be significantly diminished for alkenes bearing electron-withdrawing groups. The choice of solvent and temperature is optimized to balance the rate of carbene generation with its rate of consumption by the alkene substrate, minimizing undesired side reactions.
Experimental Protocol: Difluorocyclopropanation using TMSCF₃/NaI
This protocol describes a reliable method for the synthesis of a gem-difluorospiro[n.2]alkane.
-
Reaction Setup: To a flask charged with a magnetic stir bar, add the exocyclic alkene (1.0 equiv), sodium iodide (NaI, catalytic amount, e.g., 0.1-0.3 equiv), and a suitable solvent (e.g., THF or DME).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5-2.0 equiv) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir under an inert atmosphere. Monitor the reaction's progress by GC/MS, observing the consumption of the starting alkene.
-
Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether). Wash the mixture sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the target gem-difluorospirocyclopropane.
Mechanism Diagram: Difluorocarbene Generation and Cycloaddition
Caption: Generation of difluorocarbene from TMSCF₃ and its subsequent cycloaddition.
Methodology 3: Fluorinative Ring-Expansion
This emerging class of reactions provides an elegant and powerful means to construct gem-difluorinated rings, including spirocycles, that are otherwise difficult to access. These methods often proceed through cationic intermediates, where a rearrangement event expands the ring system.
Expertise & Rationale: Hypervalent Iodine Reagents
A notable example of this strategy involves the use of hypervalent iodine(III) reagents. A recently developed method employs a fine-tuned iodine(III) species to achieve a gem-difluorinative ring-expansion of methylenecycloalkanes.[1] This reaction transforms a methylene spiroalkane, for example, into a one-carbon larger ring with a newly installed gem-difluoro group adjacent to the spiro center.
The Causality of the Reaction: The reaction is initiated by the attack of the alkene on the electrophilic iodine(III) reagent, which also serves as the fluorine source. This generates a key carbocationic intermediate which then undergoes a 1,2-carbon migration (the ring-expanding step) to relieve ring strain and form a more stable cation. Subsequent trapping by fluoride completes the sequence. This pathway cleverly avoids undesired hydrofluorination or 1,2-difluorination side products, which can plague similar transformations.[1] The practicality of this method has been demonstrated through decagram-scale syntheses.[1]
Experimental Protocol: gem-Difluorinative Ring-Expansion
This protocol is based on the recently reported iodine(III)-mediated transformation.[1]
-
Reaction Setup: In a vial, dissolve the methylenecycloalkane substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Reagent Addition: Add the specialized iodine(III) fluorinating/oxidizing reagent (1.5 equiv) to the solution. The reaction is often rapid, proceeding within minutes.
-
Monitoring: Monitor the consumption of the starting material by TLC or ¹⁹F NMR.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via column chromatography on silica gel to isolate the ring-expanded gem-difluoro spiro product.
Logic Diagram: Fluorinative Ring-Expansion
Caption: Key mechanistic steps in the fluorinative ring-expansion of a methylene spiroalkane.
Quantitative Data: Benchmarking Synthesis Yields
The following table summarizes reported yields for the synthesis of various gem-difluoro spiro scaffolds, allowing for a direct comparison of the methodologies discussed.
| Synthetic Method | Substrate Type | Reagents & Conditions | Reported Yield (%) | Reference(s) |
| Deoxygenative Fluorination | Diaryl Spiro-ketone | Deoxo-Fluor®, CH₂Cl₂, 90 °C | 78-86% | [6] |
| Deoxygenative Fluorination | Sterically Hindered Ketone (e.g., 2-chlorobenzophenone derivative) | Deoxo-Fluor® | Low Yield | |
| Difluorocyclopropanation | 4',5'-Unsaturated Nucleoside | PhHgCF₃, NaI | Mixture of Diastereomers | [10] |
| Difluorocyclopropanation | Styrene Derivative (Flow Chemistry) | TMSCF₃, NaI (cat.), THF, 10 min residence time | up to 99% | |
| Ring Expansion | Methylene Cyclohexane Derivatives | Iodine(III) Species, Room Temp, 10 min | 60-81% | [1] |
| Ring Expansion | Benzo-fused Carbocycles | p-TolIF₂, CH₂Cl₂, Room Temp | up to 89% | [4] |
| N-Heterocyclic Carbene Catalysis | Cyclic gem-difluoroalkyl ketone + Enal | NHC precatalyst, -20 °C | up to 98% | [11] |
Yields are isolated yields after purification as reported in the cited literature. The efficiency can be highly substrate-dependent.
Conclusion and Strategic Recommendations
The synthesis of gem-difluoro spiro scaffolds is a dynamic field with an expanding toolkit for the modern chemist. The optimal strategy is dictated by the specific target molecule, available starting materials, and desired scale.
-
For direct conversion of existing spiro-ketones, deoxygenative fluorination with Deoxo-Fluor® offers a reliable and safer alternative to DAST, making it the method of choice for this transformation. Be prepared to optimize conditions for sterically or electronically challenging substrates.
-
To construct gem-difluorospiro[n.2]alkanes, particularly from methylene precursors, difluorocyclopropanation using the Ruppert-Prakash reagent (TMSCF₃) is the gold standard for its mild conditions and broad applicability. For scalability and enhanced safety, exploring this reaction in a continuous flow setup is highly recommended.[7]
-
When seeking novel scaffolds or larger ring systems, the newer fluorinative ring-expansion methodologies offer exciting opportunities.[1][4] These rapid and often high-yielding reactions provide access to chemical space that is difficult to reach with traditional methods.
As research progresses, we anticipate the development of even more efficient, selective, and sustainable methods, likely involving photocatalysis and electrochemical approaches, further empowering chemists to design and construct the next generation of fluorinated therapeutics.[12][13][14]
References
-
Wnuk, S. F., et al. (2006). Addition of difluorocarbene to 4',5'-unsaturated nucleosides: synthesis and deoxygenation reactions of difluorospirocyclopropane nucleosides. PubMed. Available at: [Link]
-
Vasylchenko, O. V., et al. (2025). Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties (microreview). ResearchGate. Available at: [Link]
-
Zheng, C., et al. (2024). Gem-difluorinative ring-expansion of alkenes. ChemRxiv. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (n.d.). Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates. Wiley Online Library. Available at: [Link]
-
Wang, Z., et al. (2024). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. ACS Publications. Available at: [Link]
-
Wang, X., et al. (n.d.). Synthesis of α-trifluoromethyl sulfides through fluorosulfuration of gem-difluoroalkenes. RSC Publishing. Available at: [Link]
-
Patel, R., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Elsevier. Available at: [Link]
-
Sandford, G., et al. (n.d.). Difluorinative ring expansions of benzo-fused carbocycles and heterocycles are achieved with p-(difluoroiodo)toluene. RSC Publishing. Available at: [Link]
-
Maehara, T., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journals. Available at: [Link]
-
Wang, J., et al. (n.d.). N-heterocyclic carbene-catalyzed enantioselective synthesis of spirocyclic ketones bearing gem-difluoromethylenes. RSC Publishing. Available at: [Link]
-
Ben-Klaus, T., et al. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]
-
Maehara, T., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. PMC. Available at: [Link]
-
Han, H., et al. (n.d.). Chemo-enzymatic synthesis of spiro type gem-difluorocyclopropane as core molecule candidate for liquid crystal compounds. ResearchGate. Available at: [Link]
-
Amii, H., et al. (2020). Synthesis of 3-fluoro-2,5-disubstituted furans through ring expansion of gem-difluorocyclopropyl ketones. PubMed. Available at: [Link]
-
Pohmakotr, M., et al. (2025). Synthesis of gem -Difluoromethylenated Spiro-γ-butyrolactones by Employing PhSCF 2 Si(CH 3 ) 3 as a gem -. ResearchGate. Available at: [Link]
-
Xia, Y., et al. (2024). Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. PubMed. Available at: [Link]
-
Hu, J., et al. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. Available at: [Link]
-
Xia, Y., et al. (2024). Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Organic Chemistry Portal. Available at: [Link]
-
Grygorenko, O. O., et al. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]
-
Charette, A. B., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. Available at: [Link]
-
Le, C., et al. (n.d.). Electrochemical Fluorination Functionalization of gem -Difluoroalkenes with CsF as a Fluorine Source: Access to Fluoroalkyl Building Blocks. ResearchGate. Available at: [Link]
-
Grygorenko, O., et al. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. Available at: [Link]
-
Fuchibe, K., et al. (n.d.). syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Wang, C., et al. (2020). Difluorocarbene-Triggered Cyclization: Synthesis of (Hetero)arene- Fused 2,2-Difluoro-2,3-dihydrothiophenes. ACS Publications. Available at: [Link]
-
Le, C., et al. (2024). Electrochemical Fluorination Functionalization of gem-Difluoroalkenes with CsF as a Fluorine Source: Access to Fluoroalkyl Building Blocks. PubMed. Available at: [Link]
-
Doyle Group. (2023). Nucleophilic Fluorination. UCLA Chemistry. Available at: [Link]
-
Reddy, V. P., et al. (n.d.). gem-Difluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses. Available at: [Link]
-
Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA Chemistry. Available at: [Link]
-
Katzenellenbogen, J. A., et al. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Illinois Experts. Available at: [Link]
-
Le, C., et al. (n.d.). Direct electrochemical difluorination and azo-fluorination of gem-difluorostyrenes. RSC Publishing. Available at: [Link]
-
Pohmakotr, M., et al. (n.d.). Synthesis of gem‐difluoromethylenated spiro‐γ‐butyrolactones. ResearchGate. Available at: [Link]
-
Hayashi, T., et al. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Difluorinative ring expansions of benzo-fused carbocycles and heterocycles are achieved with p-(difluoroiodo)toluene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Addition of difluorocarbene to 4',5'-unsaturated nucleosides: synthesis and deoxygenation reactions of difluorospirocyclopropane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-heterocyclic carbene-catalyzed enantioselective synthesis of spirocyclic ketones bearing gem-difluoromethylenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical Fluorination Functionalization of gem-Difluoroalkenes with CsF as a Fluorine Source: Access to Fluoroalkyl Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct electrochemical difluorination and azo-fluorination of gem-difluorostyrenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Introduction: As a novel fluorinated, nitrogen-containing heterocyclic compound, 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one presents unique disposal challenges that necessitate a rigorous and scientifically grounded approach. The stability of the carbon-fluorine bond and the biological activity inherent to many nitrogenous heterocyples demand that this waste stream be managed with the utmost care to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidance. The procedures outlined are based on the known hazards of structurally similar chemicals and the overarching principles for managing fluorinated organic waste.
Part 1: Hazard Profile and Risk Assessment
Before handling waste, it is crucial to understand the underlying hazards. While a specific Safety Data Sheet (SDS) for the "-4-one" derivative is not widely available, data from the closely related 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride provides a strong basis for risk assessment.
The primary hazards are identified under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2]
The causality for these stringent disposal protocols stems from two key chemical features:
-
Fluorination: The presence of two fluorine atoms on the cyclopropane ring significantly increases the molecule's stability. Organofluorine compounds can be environmentally persistent. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of other fluorinated compounds (like PFAS), highlighting the need for specialized destruction technologies to prevent environmental accumulation.[4][5]
-
N-Heterocycle Core: Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry due to their ability to interact with biological systems.[6] This inherent bioactivity means that improper disposal could have unforeseen ecological consequences.
Personal Protective Equipment (PPE) Requirements
A risk-based approach requires the use of appropriate PPE during all waste handling and consolidation steps.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. Must be ANSI Z87.1 compliant or meet EN 166 (EU) standards.[1] | Protects against splashes and potential dust, preventing serious eye irritation.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use.[1] | Prevents skin contact, which can cause irritation.[2][3] |
| Body Protection | A complete chemical-resistant suit or lab coat.[1] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used if there is a risk of generating dust or aerosols.[1] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[2] |
Part 2: Step-by-Step Disposal Workflow
The proper disposal of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is a multi-step process that ensures safety and compliance from the point of generation to final destruction.
Workflow Diagram: Chemical Waste Disposal Decision Tree
Caption: Decision workflow for the proper disposal of chemical waste.
Experimental Protocol for Waste Handling and Disposal
1.0 Waste Segregation and Collection 1.1 Designate as Hazardous: Treat all waste containing 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste. 1.2 Separate Collection: Collect this waste stream separately from all other waste types, including non-hazardous trash and other chemical waste streams, to prevent unintended reactions.
2.0 Containerization 2.1 Select Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a tightly sealing screw cap. The original product container is suitable if it is in good condition.[7][8] 2.2 Avoid Contamination: Ensure the exterior of the waste container remains clean and free of chemical residue. Use a funnel when transferring liquid waste.[7] 2.3 Do Not Overfill: Fill the container to no more than 90% of its total capacity to allow for expansion and prevent spills.[7] 2.4 Keep Closed: The container must be kept securely closed at all times except when waste is being added.[8]
3.0 Labeling 3.1 Attach Label: Securely affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department to the container. 3.2 Complete Information: Clearly write the full, unabbreviated chemical name: "1,1-Difluoro-5-azaspiro[2.4]heptan-4-one". 3.3 List Hazards: Indicate the relevant hazards (e.g., "Harmful," "Irritant") on the label.
4.0 Temporary Storage 4.1 Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. 4.2 Secondary Containment: Place liquid waste containers in a secondary containment bin to mitigate leaks or spills. 4.3 Segregate Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents and acids.[9]
5.0 Final Disposal 5.1 Contact EHS: When the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup. Do not attempt to dispose of the chemical yourself. 5.2 Recommended Destruction Method: The final disposal will be managed by a licensed hazardous waste contractor. Given the compound's fluorinated nature, the recommended method is high-temperature incineration in a facility equipped to handle halogenated organic compounds. This process is necessary to break the stable carbon-fluorine bonds and scrub the resulting acidic gases (like hydrogen fluoride).[4][10] Landfilling in a permitted hazardous waste landfill is a secondary option, but thermal destruction is preferred to eliminate the compound permanently.[5][11][12]
Part 3: Emergency Procedures
Spill Response:
-
Evacuate and Ventilate: In case of a significant spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup: Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep or shovel the material into a designated hazardous waste container.[1][10] Do not create dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . Source: U.S. Environmental Protection Agency (EPA). [Link]
-
1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride Safety and Hazards . Source: PubChem, National Institutes of Health. [Link]
-
EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS . Source: Clark Hill PLC. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . Source: U.S. Environmental Protection Agency (EPA). [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal . Source: Crowell & Moring LLP. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich. [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS . Source: Bergeson & Campbell, P.C. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . Source: ResearchGate. [Link]
-
Hazardous Waste Disposal Guide . Source: Dartmouth College Environmental Health and Safety. [Link]
-
CAS 1215071-12-7 | 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride . Source: Alchem Pharmtech. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications . Source: National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. clarkhill.com [clarkhill.com]
- 12. lawbc.com [lawbc.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
Our commitment is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work. This guide is structured to provide a clear, logical, and scientifically grounded framework for safe handling practices.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is not publicly available, the hazard profile can be reasonably inferred from its structural analogue, 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride. The Globally Harmonized System (GHS) classification for this related compound indicates the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The presence of the ketone functional group and the difluoro moiety warrants a cautious approach, as these features can influence the compound's reactivity and toxicological properties. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Principles of Protection: A Multi-layered Approach
The selection of PPE should be guided by a risk assessment that considers the quantity of the compound being handled, the nature of the experimental procedure, and the potential for exposure. A multi-layered approach, encompassing primary and secondary barriers, is essential for comprehensive protection.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure. All handling of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, particularly when in powdered or volatile form, should be conducted within a certified chemical fume hood.[3] This primary containment measure is critical for preventing the inhalation of airborne particles and vapors.
Essential Personal Protective Equipment (PPE) Ensemble
The following table summarizes the recommended PPE for handling 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, categorized by the level of protection required for different laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield.[3][4] | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat. | Recommended, especially for fine powders. Use a NIOSH-approved respirator with an appropriate cartridge.[3][4][5] |
| Conducting reactions and work-ups | Chemical splash goggles and a face shield.[3][4] | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat. | As needed, based on risk assessment. |
| Handling spills | Chemical splash goggles and a face shield.[3][4] | Heavy-duty chemical resistant gloves over nitrile gloves. | Chemical-resistant apron over a lab coat. | Required. Use a NIOSH-approved respirator with an appropriate cartridge.[3][4][5] |
Step-by-Step Guide to PPE Application and Removal
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Handle 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Spill Management:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
All waste contaminated with 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE is critical for ensuring researcher safety. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for selecting appropriate PPE.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of scientific excellence and laboratory safety. By adhering to the comprehensive PPE guidelines outlined in this document, researchers can confidently work with 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one while minimizing their risk of exposure. This proactive approach to safety not only protects the individual but also fosters a culture of safety and responsibility within the research community.
References
-
PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Alchem Pharmtech. 1,1-Difluoro-5-azaspiro[2.4]heptane. [Link]
-
Alchem Pharmtech. 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride. [Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
Vandeputte. PFAS and PPE: what is the current situation? [Link]
-
International Association of Fire Fighters. Disposition of Fluorine on New Firefighter Turnout Gear. [Link]
-
PubMed. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. [Link]
-
National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
WordPress. Specific Solvent Issues / Safety Issues with Ketone Reduction. [Link]
Sources
- 1. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. quora.com [quora.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. fishersci.es [fishersci.es]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
